molecular formula C51H77N13O9 B10828252 P8RI

P8RI

Cat. No.: B10828252
M. Wt: 1016.2 g/mol
InChI Key: LXYOOXZYRDPHLW-PJJIIYKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P8RI is a useful research compound. Its molecular formula is C51H77N13O9 and its molecular weight is 1016.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYOOXZYRDPHLW-PJJIIYKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N13O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The P8RI Peptide: A Technical Guide to its Mechanism of Action as a CD31 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P8RI peptide is a synthetic biomimetic of CD31, functioning as a potent agonist of this critical immunomodulatory receptor.[1] Structurally, this compound is a retro-inverso peptide, composed of D-amino acids in a reversed sequence (H-kwpalfvr-OH).[2] This modification confers significant resistance to degradation by plasma proteases, enhancing its therapeutic potential.[1] this compound exerts its effects by binding to the juxtamembrane ectodomain of CD31, thereby restoring its inhibitory signaling pathway, which is often compromised during inflammatory responses.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of the this compound peptide, detailing its molecular interactions, signaling cascades, and functional consequences, supported by available quantitative data and experimental methodologies.

Core Mechanism of Action: Restoring CD31 Inhibitory Signaling

The primary mechanism of action of this compound is the restoration of the immunosuppressive function of the CD31 receptor. CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein expressed on endothelial cells, platelets, and various immune cells. Its intracellular domain contains two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).

Under normal physiological conditions, the homophilic engagement of CD31 between cells triggers the phosphorylation of these ITIMs, leading to the recruitment of Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-2 (PTPN11) and to some extent SHP-1 (PTPN6).[1][4] These phosphatases, in turn, dephosphorylate key signaling molecules involved in cellular activation, thereby raising the threshold for immune cell activation and maintaining a state of immune quiescence.

During strong inflammatory stimuli, the extracellular domain of CD31 can be proteolytically cleaved, leading to a loss of its regulatory function.[3] The this compound peptide is designed to bind to the remaining juxtamembrane portion of the truncated CD31, as well as to intact CD31, effectively mimicking the natural homophilic interaction.[4][5] This binding stabilizes CD31 clustering and sustains the phosphorylation of its ITIMs, thereby restoring the recruitment and activation of SHP-2 and reinstating the receptor's inhibitory signaling cascade.[4][6]

Signaling Pathway

The binding of this compound to CD31 initiates a downstream signaling cascade that ultimately leads to the attenuation of immune cell activation. A diagram of this proposed signaling pathway is presented below.

P8RI_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound Peptide CD31 CD31 Receptor (Juxtamembrane Domain) This compound->CD31 Binds to ITIM ITIM Phosphorylation (pY663, pY686) CD31->ITIM TCR T-Cell Receptor (TCR) / Activating Receptor Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates SHP2 SHP-2 (recruited & activated) ITIM->SHP2 Recruits SHP2->ZAP70 Dephosphorylates & Inhibits Downstream Downstream Signaling (e.g., SLP-76, LAT) SHP2->Downstream Inhibits ZAP70->Downstream Phosphorylates NFkB NF-κB Pathway Downstream->NFkB Activates Proliferation T-Cell Proliferation & Cytokine Production NFkB->Proliferation Promotes

Caption: Proposed signaling pathway of this compound action.

Quantitative Data

The following table summarizes the available quantitative data from a study investigating the in vivo effects of this compound in a rat model of aortic allograft, where this compound was administered for 28 days.[2]

ParameterControl GroupThis compound-Treated GroupUnitReference
Donor-Specific Antibodies (DSAs)741344Mean Fluorescence Intensity[2]
Density of Nuclei in Media2.2 x 10⁻⁵3.4 x 10⁻⁵nuclei/px²[2]
Media Surface Area2.02 x 10⁶2.33 x 10⁶px²[2]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the methodologies described in the literature for studying CD31 signaling and peptide function, the following are representative protocols that could be adapted for the investigation of this compound's mechanism of action.

T-Cell Proliferation Assay (Representative Protocol)

This assay would be used to determine the inhibitory effect of this compound on T-cell proliferation.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Labeling: Resuspend PBMCs in PBS at 1x10⁶ cells/mL and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with fetal bovine serum (FBS).

  • Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at 2x10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Stimulation and Treatment: Add a stimulating agent (e.g., anti-CD3/CD28 antibodies or a specific antigen) to the wells. Concurrently, add varying concentrations of this compound peptide (e.g., 0.1 µM to 100 µM). Include a vehicle control.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal in daughter cells.

  • Data Analysis: Calculate the percentage of proliferating T cells and determine the IC50 value for this compound's inhibition of proliferation.

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate PBMCs B Label with CFSE A->B C Plate Cells B->C D Add Stimulant + This compound Peptide C->D E Incubate (3-5 days) D->E F Stain with Antibodies E->F G Flow Cytometry F->G H Calculate Proliferation (IC50) G->H

Caption: Workflow for a T-cell proliferation assay.

Phosphorylation Analysis by Western Blot (Representative Protocol)

This protocol would be used to assess the effect of this compound on the phosphorylation of CD31 and downstream signaling molecules like SHP-2 and ZAP-70.

  • Cell Culture and Stimulation: Culture an appropriate cell line (e.g., Jurkat T-cells) to a suitable density. Starve the cells in serum-free media for 4-6 hours.

  • Treatment: Treat the cells with this compound peptide at a predetermined optimal concentration for various time points (e.g., 0, 5, 15, 30 minutes). Include a positive control (e.g., pervanadate treatment) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated forms of CD31 (pY686), SHP-2, and ZAP-70 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of CD31, SHP-2, and ZAP-70 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.

Peptide Stability Assay (Representative Protocol)

This protocol would be used to evaluate the stability of the retro-inverso this compound peptide in plasma.

  • Plasma Preparation: Obtain fresh plasma from healthy donors containing an anticoagulant (e.g., EDTA or heparin).

  • Incubation: Spike the plasma with a known concentration of this compound peptide. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile or methanol) to the plasma aliquots. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

  • Data Analysis: Quantify the peak area of the intact this compound peptide at each time point and calculate the half-life (t₁/₂) of the peptide in plasma.

Conclusion

The this compound peptide represents a promising therapeutic agent that functions as a CD31 agonist to restore the receptor's natural immunoinhibitory role. Its mechanism of action is centered on the stabilization of CD31 and the subsequent activation of the ITIM/SHP-2 signaling pathway, which leads to the dampening of immune cell activation. The retro-inverso nature of the peptide enhances its stability, making it a viable candidate for in vivo applications. Further research to fully elucidate the downstream targets of the this compound-induced signaling cascade and to obtain more extensive quantitative data will be invaluable for its continued development as a therapeutic for inflammatory and autoimmune disorders.

References

P8RI: A Novel CD31 Agonist for Cardiovascular Disease Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of cardiovascular disease treatment is continually evolving, with a growing emphasis on targeted therapies that can modulate specific signaling pathways to restore homeostasis. One such promising target is the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), or CD31, a transmembrane glycoprotein crucial for maintaining vascular integrity and regulating inflammatory responses. This whitepaper provides a comprehensive technical overview of P8RI, a synthetic peptide that acts as a CD31 agonist, for professionals in cardiovascular research and drug development. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols, and visualize the underlying biological and experimental frameworks.

Introduction to CD31 and the Therapeutic Rationale for this compound

CD31 is highly expressed at the junctions of endothelial cells and on the surface of hematopoietic cells, including platelets and leukocytes.[1][2] Its extracellular domain mediates homophilic interactions, while its cytoplasmic tail, containing two immunoreceptor tyrosine-based inhibitory motifs (ITIMs), transduces inhibitory signals.[1][3] This signaling is vital for preventing excessive inflammatory responses and maintaining endothelial barrier function.[2][4]

In pro-inflammatory states, the extracellular domain of CD31 can be cleaved, leading to a loss of its regulatory function and allowing for unchecked activation of inflammatory cells.[5][6] The synthetic peptide this compound was designed to bind to the juxtamembrane region of CD31, mimicking the natural clustering of the receptor and acting as a functional agonist.[7] This action is thought to restore the inhibitory signaling cascade, even in the context of inflammation-induced CD31 cleavage, thereby offering a therapeutic strategy to mitigate cardiovascular damage.[5][6]

Quantitative Preclinical Efficacy of this compound

This compound has demonstrated significant therapeutic potential in various preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

Table 1: this compound in Experimental Heart Failure
ModelSpeciesTreatmentKey OutcomesReference
Heart Failure with reduced Ejection Fraction (HFrEF) - Myocardial InfarctionC57Bl6 MiceThis compound (2.5 mg/kg/day via osmotic pump) for 30 days, starting 5 days post-MI- Improved Ejection Fraction (EF%): 68 ± 3% (this compound) vs. 47 ± 4% (placebo), P=0.05- Improved LV filling pressure (E/E' ratio): 24.6 ± 2.4 (this compound) vs. 49.7 ± 7.5 (placebo), P=0.05[8][9]
Heart Failure with preserved Ejection Fraction (HFpEF) - Angiotensin II infusionApolipoprotein E knockout (ApoE KO) MiceThis compound co-infused with Angiotensin II (200 µg/kg/day)- Prevented diastolic LV dysfunction (change in E/E' ratio): 6 ± 7 (this compound) vs. 37 ± 8 (controls), P<0.02[8][9]
Table 2: this compound in a Model of Aortic Allograft Rejection
ModelSpeciesTreatmentKey OutcomesReference
Orthotopic Aortic AllograftRatsThis compound administered for 28 days- Reduced Donor-Specific Antibodies (DSAs): Mean Fluorescence Intensity of 344 (this compound) vs. 741 (control)- Increased density of nuclei in the media: 3.4 x 10⁻⁵ nuclei/px² (this compound) vs. 2.2 x 10⁻⁵ nuclei/px² (control)- Increased media surface area: 2.33 x 10⁶ px² (this compound) vs. 2.02 x 10⁶ px² (control)[5]
Table 3: this compound-Coated Stents in Large Animal Models
ModelSpeciesInterventionKey Outcomes at 28 daysReference
Coronary Stent ImplantationPigsStents coated with this compound (CD31-mimetic)- Significantly reduced neointima development compared to Bare Metal Stents (BMS)- Absence of thrombosis, unlike Drug-Eluting Stents (DES)[7][10]
Flow Diverting Stent Implantation-Flow diverting stents coated with this compound- Significantly thicker layer of collagen and smooth muscle cells in the neoarterial wall compared to controls[11]

Signaling Pathways and Experimental Designs

To better understand the mechanisms and experimental validation of this compound, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

CD31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Peptide CD31_ext CD31 Extracellular (Juxtamembrane) This compound->CD31_ext Binds & Agonizes CD31_tm CD31 CD31_ext->CD31_tm ITIMs ITIMs CD31_tm->ITIMs Phosphorylation SHP2 SHP-2 ITIMs->SHP2 Recruitment Downstream Downstream Signaling (e.g., Akt/Erk activation, NF-κB inhibition) SHP2->Downstream Activation Response Cellular Response (Anti-apoptosis, Anti-inflammation) Downstream->Response Leads to

Proposed signaling pathway of the CD31 agonist this compound.

Experimental_Workflow_Heart_Failure cluster_model Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Induction Induce Myocardial Infarction (e.g., LAD ligation in mice) Randomization Randomize Animals Induction->Randomization 5 days post-MI P8RI_group This compound Treatment (e.g., 2.5 mg/kg/day via osmotic pump) Randomization->P8RI_group Placebo_group Placebo Control Randomization->Placebo_group Echo Echocardiography (Measure EF%, E/E' ratio) P8RI_group->Echo 30 days Placebo_group->Echo 30 days Histo Histological Analysis (Infarct size, Fibrosis) Echo->Histo

Typical experimental workflow for evaluating this compound in a murine model of HFrEF.

Detailed Methodologies of Key Experiments

A clear understanding of the experimental protocols is essential for the replication and extension of these findings.

In Vivo Heart Failure Models
  • HFrEF Model :

    • Animal : C57Bl6 mice.

    • Induction : Permanent ligation of the proximal left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Group Allocation : Five days post-surgery, mice with an infarct involving >30% of the left ventricle (assessed by echocardiography) are randomized.

    • Treatment : Continuous subcutaneous infusion of this compound (2.5 mg/kg/day) or placebo via osmotic pumps for 30 days.[8][9]

    • Analysis : Echocardiography is performed to measure Ejection Fraction (EF%) and the E/E' ratio as a measure of left ventricular filling pressure.[8][9]

  • HFpEF Model :

    • Animal : Apolipoprotein E knockout (ApoE KO) mice.

    • Induction : Continuous infusion of a low dose of angiotensin II (200 µg/kg/day) to induce diastolic dysfunction.

    • Treatment : Concomitant infusion of this compound with angiotensin II.[8][9]

    • Analysis : Echocardiography is used to assess diastolic function, primarily through the E/E' ratio.[8][9]

In Vitro and Ex Vivo Stent Coating Evaluation
  • Surface Functionalization :

    • Substrates : Cobalt Chromium (CoCr) flat discs and stents.

    • Coating : this compound is immobilized onto the metal surfaces. Two methods described are plasma amination and dip-coating.[7][10]

  • In Vitro Assays :

    • Cell Culture : Primary human coronary artery endothelial cells (ECs) are cultured on the this compound-coated discs.

    • Blood Interaction : Human whole blood is incubated with the coated discs under rotation to assess platelet and leukocyte adhesion and activation.[7]

    • Analysis :

      • Cell adhesion and morphology are assessed by microscopy.

      • Activation markers and soluble factors (e.g., tissue factor, interleukins) in culture supernatants or plasma are quantified using multiplex assays (e.g., Bio-Plex).[7]

  • In Vivo Stent Implantation :

    • Animal Model : Female farm pigs.

    • Procedure : this compound-coated stents, bare metal stents (BMS), and drug-eluting stents (DES) are implanted in the coronary arteries.

    • Follow-up : Animals are monitored for 7 and 28 days.

    • Analysis : Coronarography is performed to assess vessel patency. Post-mortem, the stented arterial segments are explanted for histological and microscopy analysis to evaluate endothelialization, neointimal growth, and signs of inflammation or thrombosis.[7][10]

Conclusion and Future Directions

The CD31 agonist peptide this compound represents a promising therapeutic agent for a range of cardiovascular diseases. Its unique mechanism of action, which involves restoring the homeostatic and anti-inflammatory functions of CD31, has been validated in multiple preclinical models. The quantitative data strongly support its efficacy in improving cardiac function in heart failure, reducing rejection in transplantation models, and promoting the biocompatibility of endovascular devices.

For drug development professionals, this compound offers a novel, targeted approach that addresses the underlying inflammatory component of many cardiovascular pathologies. Future research should focus on elucidating the downstream signaling pathways in greater detail, optimizing delivery methods for systemic administration, and ultimately, translating these compelling preclinical findings into clinical trials to assess the safety and efficacy of this compound in human patients. The continued investigation of this compound and other CD31-targeting strategies holds the potential to introduce a new class of therapeutics for the management of cardiovascular disease.

References

An In-depth Technical Guide to the P8RI Peptide: Structure, Synthesis, and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P8RI peptide, a synthetic retro-inverso D-amino acid octapeptide, has emerged as a potent agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1 or CD31). By mimicking a juxtamembrane extracellular sequence of CD31, this compound restores the receptor's crucial inhibitory signaling pathways, offering significant therapeutic potential in inflammatory and thrombotic diseases. This technical guide provides a comprehensive overview of the this compound peptide, including its detailed structure, origins of its synthesis, quantitative biological data, and detailed experimental protocols for its synthesis, purification, and bioactivity assessment. Furthermore, it elucidates the signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals exploring its therapeutic applications.

This compound Peptide: Structure and Physicochemical Properties

The this compound peptide is a retro-inverso peptide, meaning its amino acid sequence is reversed, and its constituent amino acids are of the D-isoform. This modification confers significant resistance to proteolytic degradation, enhancing its bioavailability and therapeutic potential.

Table 1: Physicochemical Properties of this compound Peptide

PropertyValue
Amino Acid Sequence H-kwpalfvr-OH (all D-amino acids)
Molecular Formula C₅₁H₇₇N₁₃O₉
Molecular Weight 1016.24 g/mol
Source Synthetic
Purity (by HPLC) Typically ≥95%
Appearance White to off-white lyophilized powder
Solubility Soluble in water

Origins and Rationale for Synthesis

This compound was rationally designed as a biomimetic of a specific region of the CD31 ectodomain. CD31 is a 130 kDa transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and most leukocytes. It plays a critical role in maintaining vascular homeostasis and modulating immune responses through its immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain.

Under inflammatory conditions, the extracellular domain of CD31 can be cleaved, leading to a loss of its inhibitory function. This compound was developed to bind to the remaining juxtamembrane portion of CD31, acting as an agonist to restore its inhibitory signaling cascade. The retro-inverso design was a key strategic decision to enhance its stability in biological systems.

Quantitative Biological Data

This compound has demonstrated significant biological activity in various preclinical models. The following tables summarize key quantitative data from published studies.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Aortic Allograft [1]

ParameterControl GroupThis compound-Treated Group
Donor-Specific Antibodies (MFI) 741344
Media Surface Area (px²) 2.02 x 10⁶2.33 x 10⁶
Density of Nuclei in Media (nuclei/px²) 2.2 x 10⁻⁵3.4 x 10⁻⁵

MFI: Mean Fluorescence Intensity

While specific binding affinity (Kd) and in vitro potency (EC50/IC50) values for this compound are not extensively reported in publicly available literature, its demonstrated in vivo effects at defined concentrations underscore its biological relevance. Further quantitative characterization is an active area of research.

Experimental Protocols

This compound Peptide Synthesis (Fmoc-Based Solid-Phase Peptide Synthesis)

This protocol outlines the manual synthesis of the this compound peptide using Fmoc/tBu strategy.

Materials:

  • Rink amide resin

  • Fmoc-D-amino acids (Arg(Pbf), Val, Leu, Phe, Ala, Pro, Trp(Boc), Lys(Boc))

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-D-amino acid (Fmoc-D-Arg(Pbf)-OH) by dissolving it in DMF with DIC and HOBt.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent D-amino acid in the reverse sequence (Val, Leu, Phe, Ala, Pro, Trp(Boc), Lys(Boc)).

  • Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether.

  • Lyophilization: Lyophilize the crude peptide to obtain a powder.

This compound Peptide Purification (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Materials:

  • Crude lyophilized this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a water/ACN mixture.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Method:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a flow rate of approximately 10 mL/min for a preparative column.

    • Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

In Vitro CD31 Agonist Activity Assay

This protocol describes a cell-based assay to assess the ability of this compound to induce the phosphorylation of SHP-2, a key downstream effector of CD31 signaling.

Materials:

  • Human endothelial cell line (e.g., HUVEC)

  • Cell culture medium (e.g., EGM-2)

  • This compound peptide

  • Pervanadate solution (phosphatase inhibitor)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-SHP-2 (Tyr542) antibody

  • Anti-SHP-2 antibody

  • Secondary antibodies conjugated to HRP

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture: Culture HUVEC cells to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 30 minutes. Include a vehicle control.

  • Pervanadate Treatment: Add pervanadate solution to all wells for the last 10 minutes of incubation to inhibit phosphatase activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with the primary anti-phospho-SHP-2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • Strip the membrane and re-probe with the anti-total-SHP-2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated SHP-2 to total SHP-2.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by activating the CD31 inhibitory signaling pathway. Upon binding to the juxtamembrane region of CD31, this compound is thought to induce clustering of the receptor, facilitating the phosphorylation of the ITIMs in its cytoplasmic tail. This creates docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-2. The recruitment and activation of SHP-2 leads to the dephosphorylation of downstream signaling molecules involved in pro-inflammatory and pro-thrombotic pathways, thereby restoring cellular homeostasis.

P8RI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide CD31 CD31 Receptor (juxtamembrane region) This compound->CD31 Binding ITIMs ITIMs (unphosphorylated) CD31->ITIMs Clustering pITIMs ITIMs (phosphorylated) ITIMs->pITIMs Phosphorylation SHP2_inactive SHP-2 (inactive) pITIMs->SHP2_inactive Recruitment SHP2_active SHP-2 (active) SHP2_inactive->SHP2_active Activation Downstream Downstream Pro-inflammatory Signaling Molecules SHP2_active->Downstream Dephosphorylation Inhibition Inhibition of Inflammation & Thrombosis Downstream->Inhibition

Caption: this compound peptide signaling pathway.

P8RI_Synthesis_Workflow Resin 1. Rink Amide Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. D-Amino Acid Coupling Fmoc_Deprotection1->Coupling Repeat 4. Repeat Steps 2 & 3 Coupling->Repeat Repeat->Fmoc_Deprotection1 Next amino acid Fmoc_Deprotection2 5. Final Fmoc Deprotection Repeat->Fmoc_Deprotection2 Final amino acid Cleavage 6. Cleavage from Resin Fmoc_Deprotection2->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization

Caption: this compound peptide synthesis and purification workflow.

Conclusion

The this compound peptide represents a promising therapeutic agent with a well-defined structure and a rational design based on mimicking the homeostatic functions of CD31. Its retro-inverso nature provides enhanced stability, a critical attribute for drug development. The provided technical information, including quantitative data and detailed experimental protocols, serves as a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in a variety of inflammatory and vascular disorders. Future studies should focus on elucidating more detailed quantitative structure-activity relationships and expanding its evaluation in diverse preclinical and clinical settings.

References

An In-depth Technical Guide to the Discovery and Development of the P8RI Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P8RI peptide is a synthetic, retro-inverso D-peptide agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. It has emerged as a promising therapeutic agent with potent immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data from in vitro and in vivo studies. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic peptide.

Introduction: The Discovery of this compound

The development of this compound stems from the understanding of the critical role of CD31 in regulating inflammatory responses and maintaining vascular homeostasis. CD31 is a transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various immune cells.[1][2] Its extracellular domain mediates cell-to-cell adhesion, while its intracellular domain contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that are crucial for its signaling functions.[1][2]

Under pro-inflammatory conditions, the extracellular portion of CD31 can be cleaved, leading to a loss of its regulatory function and promoting uncontrolled activation of immune cells.[3][4] this compound was designed as a biomimetic of a juxtamembrane sequence of CD31 to specifically target this cleaved form of the receptor.[5][6] By binding to the remaining juxtamembrane fragment of CD31 on activated cells, this compound restores the inhibitory signaling cascade, thereby dampening the inflammatory response.[5][6]

A key feature of this compound is its retro-inverso design, which incorporates D-amino acids in reverse sequence order. This modification confers significant resistance to degradation by plasma proteases, enhancing its bioavailability and therapeutic potential.[5] The sequence of this compound is H-kwpalfvr-OH.[7]

Mechanism of Action: Restoring CD31 Inhibitory Signaling

This compound functions as a CD31 agonist by binding to the juxtamembrane region of cleaved CD31.[5] This binding event is thought to induce the clustering of the truncated CD31 molecules, which is a prerequisite for the phosphorylation of the ITIMs in the cytoplasmic tail.[6][8]

Upon phosphorylation, the ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[2][9] The recruitment and activation of these phosphatases initiate a downstream signaling cascade that ultimately leads to the inhibition of various cellular activation pathways.[2][9] In T-cells, for instance, this pathway can suppress T-cell receptor (TCR)-mediated activation.[1]

CD31_Signaling_Pathway This compound This compound CD31_cleaved CD31_cleaved This compound->CD31_cleaved Binds to juxtamembrane region ITIMs ITIMs pITIMs pITIMs ITIMs->pITIMs Phosphorylation SHP1_SHP2 SHP1_SHP2 pITIMs->SHP1_SHP2 Recruitment & Activation Downstream Downstream SHP1_SHP2->Downstream Dephosphorylation Inhibition Inhibition Downstream->Inhibition

General workflow for solid-phase peptide synthesis.
  • Resin Preparation: Rink amide resin is typically used as the solid support. The resin is swelled in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in NMP.

  • Washing: The resin is thoroughly washed with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Amino Acid Coupling: The desired Fmoc-protected D-amino acid is activated using a coupling reagent such as HATU in the presence of a base like diisopropylethylamine (DIEA) and then added to the resin.

  • Monitoring the Reaction: The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.

  • Iterative Cycles: The deprotection, washing, and coupling steps are repeated for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

In Vitro Cell-Based Assays

Macrophage Polarization Assay: [10][11]

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes (CD14+ cells) are differentiated into macrophages (M0) using macrophage colony-stimulating factor (M-CSF).

  • Polarization: M0 macrophages are then polarized towards an M1 phenotype using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of this compound.

  • Analysis: After a defined incubation period (e.g., 72 hours), the expression of M1 and M2 markers is assessed.

    • Cytokine Production: The levels of cytokines such as TNF-α, IL-6, IL-12p70, and IL-10 in the cell culture supernatant are quantified using ELISA or multiplex immunoassays.

    • Gene Expression: The mRNA expression of markers like iNOS, Arginase I, and Arginase II is measured by quantitative real-time PCR (qRT-PCR).

    • Surface Marker Expression: The expression of surface markers such as CD80 (M1) and CD206 (M2) can be analyzed by flow cytometry.

Macrophage_Polarization_Workflow Start Isolate Human PBMCs Differentiate Differentiate CD14+ Monocytes to M0 Macrophages (with M-CSF) Start->Differentiate Polarize Polarize to M1 Phenotype (with LPS + IFN-γ) +/- this compound Differentiate->Polarize Incubate Incubate for 72 hours Polarize->Incubate Analyze Analyze Macrophage Phenotype Incubate->Analyze Cytokines Measure Cytokine Production (ELISA / Multiplex) Analyze->Cytokines Gene_Expression Measure Gene Expression (qRT-PCR) Analyze->Gene_Expression Surface_Markers Analyze Surface Markers (Flow Cytometry) Analyze->Surface_Markers End Determine Effect of this compound on Macrophage Polarization Cytokines->End Gene_Expression->End Surface_Markers->End

References

The Influence of P8RI on Endothelial Cell Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity and proper functioning of the vascular endothelium are paramount to cardiovascular health. Endothelial dysfunction is a key initiating event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and in-stent restenosis. P8RI, a synthetic peptide agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (CD31), has emerged as a promising therapeutic agent to promote vascular healing and homeostasis. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates endothelial cell (EC) function, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

This compound's primary mechanism of action involves the engagement of the CD31 co-receptor on the surface of endothelial cells.[1][2] This interaction mimics the natural homophilic binding of CD31, which is crucial for maintaining endothelial quiescence, regulating leukocyte trafficking, and preserving vascular barrier integrity. By acting as a CD31 agonist, this compound promotes a pro-homeostatic and anti-inflammatory phenotype in endothelial cells, making it a molecule of significant interest for applications such as drug-eluting stent coatings and therapies for antibody-mediated rejection in organ transplantation.[1][3]

Quantitative Impact of this compound on Endothelial Cell Function

The following tables summarize the quantitative effects of this compound and CD31-mimetic surfaces on key markers of endothelial cell function.

Table 1: Effect of CD31-Mimetic Surfaces on Endothelial Cell Adhesion and Soluble Factor Release

ParameterControl (Bare Metal/PEG)CD31-Mimetic SurfaceFold Change/Percentage ChangeReference
Adherent Human Coronary Artery ECs BaselineSignificantly Increased-[2]
Soluble Tissue Factor Pathway Inhibitor (TFPI) Release BaselineSignificantly Increased-[2]
Tissue Factor (TF) Release BaselineSignificantly Reduced-[1]
Plasminogen Activator Inhibitor-1 (PAI-1) Release BaselineSignificantly Reduced-[1]
Interleukin-6 (IL-6) Release BaselineSignificantly Reduced-[1]
Interleukin-8 (IL-8) Release BaselineSignificantly Reduced-[1]
E-Selectin Release BaselineSignificantly Reduced-[1]

Note: Data is derived from studies using CD31-mimetic coatings, which utilize the this compound peptide.

Table 2: In Vivo Effects of this compound in a Rat Model of Aortic Allograft

ParameterControlThis compound TreatedReference
Donor-Specific Antibodies (Mean Fluorescence Intensity) 741344[3]
Density of Nuclei in Media (nuclei/px²) 2.2 x 10⁻⁵3.4 x 10⁻⁵[3]
Media Surface Area (px²) 2.02 x 10⁶2.33 x 10⁶[3]

Signaling Pathways Modulated by this compound

This compound exerts its effects on endothelial cells by activating the intrinsic signaling cascade of its target receptor, CD31. The binding of this compound to the extracellular domain of CD31 is believed to induce a conformational change that leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD31. This phosphorylation event serves as a docking site for Src homology 2 (SH2) domain-containing proteins, most notably the tyrosine phosphatase SHP-2. The recruitment and activation of SHP-2 are central to the downstream signaling that mediates the anti-inflammatory and pro-survival effects of this compound.

This compound-CD31 Signaling Cascade

P8RI_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound CD31 CD31 Receptor This compound->CD31 binds ITIM ITIM Phosphorylation CD31->ITIM SHP2 SHP-2 Recruitment & Activation ITIM->SHP2 Downstream Downstream Signaling (e.g., PI3K/Akt, ERK) SHP2->Downstream Gene Altered Gene Expression Downstream->Gene Inflammation Decreased Inflammation Gene->Inflammation Adhesion Increased Adhesion Gene->Adhesion Survival Increased Survival Gene->Survival

Caption: this compound binding to CD31 initiates a signaling cascade leading to beneficial endothelial cell effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endothelial cell function.

Endothelial Cell Adhesion Assay on this compound-Coated Surfaces

Objective: To quantify the adhesion of endothelial cells to a surface functionalized with the this compound peptide.

Materials:

  • Tissue culture plates (96-well)

  • This compound peptide solution (concentration to be optimized, e.g., 1-100 µg/mL in sterile PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs)

  • Complete endothelial cell growth medium

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Microplate reader

Procedure:

  • Coating: Add 100 µL of this compound solution to each well of a 96-well plate. Incubate overnight at 4°C. As a control, incubate wells with PBS alone.

  • Washing: Aspirate the this compound solution and wash the wells three times with 200 µL of sterile PBS.

  • Blocking: Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C to block non-specific binding sites.

  • Washing: Aspirate the blocking solution and wash the wells three times with 200 µL of sterile PBS.

  • Cell Seeding: Trypsinize and resuspend endothelial cells in complete medium. Seed 1 x 10⁴ cells in 100 µL of medium into each well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

  • Washing: Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes. Wash with PBS and then stain with 100 µL of Crystal Violet solution for 20 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate and then add 100 µL of solubilization buffer to each well. Incubate for 15 minutes with gentle shaking to dissolve the stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Measurement of Soluble Factor Release from Endothelial Cells

Objective: To quantify the release of pro-inflammatory and pro-thrombotic factors from endothelial cells cultured in the presence of this compound.

Materials:

  • Endothelial cells (HUVECs or HCAECs)

  • This compound peptide (soluble form)

  • Complete endothelial cell growth medium

  • Microplate reader

Procedure:

  • Cell Culture: Seed endothelial cells in 24-well plates and grow to confluence.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of soluble this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (medium alone).

  • Incubation: Incubate the cells for a specified time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the culture supernatants from each well and centrifuge at 1000 x g for 10 minutes to remove any detached cells or debris.

  • ELISA: Perform ELISAs for the target soluble factors according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each ELISA and determine the concentration of each factor in the collected supernatants. Normalize the results to the total protein concentration of the cell lysates from each well if desired.

Scratch Wound Healing Assay

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

  • Endothelial cells

  • 6-well or 12-well tissue culture plates

  • This compound peptide (soluble form)

  • Complete endothelial cell growth medium

  • Sterile 200 µL pipette tip or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in 6-well plates and grow them to a confluent monolayer.

  • Scratch Creation: Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of soluble this compound. Include a vehicle control.

  • Image Acquisition: Immediately acquire images of the scratch at multiple defined locations (time 0).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at each time point for all conditions. The rate of wound closure can be calculated as the change in width over time.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis and Interpretation P8RI_prep Prepare this compound-coated surfaces or soluble this compound solutions EC_culture Culture Endothelial Cells P8RI_prep->EC_culture Adhesion Adhesion Assay EC_culture->Adhesion Migration Migration Assay (Scratch Wound) EC_culture->Migration Soluble Soluble Factor Analysis (ELISA) EC_culture->Soluble Quantify Quantify Cellular Responses (Adhesion, Migration, Protein Levels) Adhesion->Quantify Migration->Quantify Soluble->Quantify Animal_model Select Animal Model (e.g., Stent Implantation, Aortic Allograft) P8RI_admin Administer this compound (e.g., coated stent, systemic) Animal_model->P8RI_admin Analysis Histological and Functional Analysis P8RI_admin->Analysis Analysis->Quantify Pathway Elucidate Signaling Pathways (Western Blot for p-SHP-2) Quantify->Pathway

Caption: A generalized workflow for investigating the effects of this compound on endothelial cell function.

Conclusion

The synthetic peptide this compound, acting as a CD31 agonist, demonstrates significant potential for promoting endothelial health and vascular healing. By activating the CD31 signaling pathway, this compound fosters an anti-inflammatory and pro-survival environment for endothelial cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the complete downstream signaling cascade and conducting further in vivo studies to translate the promising preclinical findings into clinical applications.

References

P8RI in Vivo Animal Models: A Technical Guide to Cardiovascular and Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic biomimetic peptide that functions as an agonist of the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). By binding to the juxtamembrane region of CD31's ectodomain, this compound restores the receptor's natural immunomodulatory functions, which can be lost during strong immune stimulation. This unique mechanism of action has positioned this compound as a promising therapeutic agent in preclinical studies, particularly in the fields of cardiovascular medicine and inflammation imaging. This technical guide provides an in-depth overview of the core in vivo animal model applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Applications and In Vivo Data

The primary in vivo applications of this compound revolve around its ability to modulate immune and endothelial cell responses. Key areas of investigation include the prevention of antibody-mediated rejection in organ transplantation, improvement of biocompatibility of cardiovascular devices, and as a targeting agent for molecular imaging of inflammation.

Table 1: this compound in a Rat Model of Aortic Allograft Rejection
ParameterControl GroupThis compound-Treated Group
Donor-Specific Antibodies (Mean Fluorescence Intensity)741344
Density of Nuclei in Aortic Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵
Aortic Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶
Table 2: this compound-Coated Stents in a Porcine Coronary Artery Model
Time PointOutcomeBare-Metal Stent (BMS)Drug-Eluting Stent (DES)This compound-Coated Stent
7 DaysEndothelializationPartially endothelialized with activated leukocytes and fibrinIncomplete endothelializationFully endothelialized with no activated platelets/leukocytes
28 DaysNeointimal GrowthSignificant neointima developmentReduced neointima, but presence of thrombosisSignificantly reduced neointima compared to BMS, no thrombosis

Signaling Pathway of this compound

This compound exerts its effects by engaging the CD31 signaling pathway. CD31 is expressed on endothelial and immune cells and plays a crucial role in maintaining vascular homeostasis. Its cytoplasmic tail contains two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). Upon this compound binding and subsequent CD31 clustering, these ITIMs are phosphorylated, leading to the recruitment of phosphatases such as SHP-2. This initiates a signaling cascade that ultimately suppresses inflammatory responses and promotes cell adhesion and stability.

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31 CD31 Receptor (PECAM-1) This compound->CD31 binds to ectodomain ITIMs ITIMs CD31->ITIMs induces phosphorylation of SHP2 SHP-2 Phosphatase ITIMs->SHP2 recruits Downstream Downstream Signaling (Inhibition of Inflammation) SHP2->Downstream activates

This compound's mechanism of action via the CD31 signaling pathway.

Experimental Protocols

Rat Aortic Allograft Model for Antibody-Mediated Rejection

This model is utilized to assess the efficacy of this compound in preventing the rejection of transplanted vascular tissue.

Experimental Workflow:

Rat_Allograft_Workflow A Orthotopic Aortic Allograft Surgery in Rats B Daily Subcutaneous Administration A->B C This compound (2.5 mg/kg/day) in PBS B->C D PBS (Control) B->D E 28-Day Treatment Period C->E D->E F Sacrifice and Sample Collection (Blood and Aortic Grafts) E->F G Quantification of Donor-Specific Antibodies (DSA) from Serum F->G H Histologic and Immunohistochemical Analysis of Aortic Allografts F->H

Workflow for the rat aortic allograft experiment.

Methodology:

  • Animal Model: A rat model of orthotopic aortic allograft is used.

  • Surgical Procedure: The thoracic aorta from a donor rat is transplanted into the infrarenal abdominal aorta of a recipient rat.

  • Treatment:

    • The treatment group receives daily subcutaneous injections of this compound at a dose of 2.5 mg/kg for 28 days.

    • The control group receives subcutaneous injections of phosphate-buffered saline (PBS).

  • Endpoint Analysis:

    • Donor-Specific Antibody (DSA) Quantification: After 28 days, blood is collected to quantify circulating DSAs, assessing the alloimmune humoral response.

    • Histology: Aortic allografts are harvested, cryosectioned, and stained (e.g., with 4',6-diamidino-2-phenylindole and orcein) for histological and immunohistochemical analysis to evaluate antibody-mediated lesions.

Porcine Coronary Artery Stent Implantation Model

This large animal model is employed to evaluate the biocompatibility and in vivo performance of this compound-coated coronary stents.

Experimental Workflow:

Pig_Stent_Workflow A Stent Coating B This compound-Mimetic Peptide Coating (e.g., dip-coating) A->B C Implantation of Stents in Pig Coronary Arteries B->C D This compound-Coated Stent C->D E Bare-Metal Stent (BMS) C->E F Drug-Eluting Stent (DES) C->F G Follow-up at 7 and 28 Days D->G E->G F->G H Coronarography and Microscopy G->H I Scanning Electron Microscopy (Endothelialization Assessment) H->I J Histomorphometry (Neointimal Growth Analysis) H->J

Workflow for the porcine coronary stent experiment.

Methodology:

  • Stent Preparation: Cobalt Chromium stents are coated with the this compound-mimetic peptide using methods such as plasma amination or dip-coating.

  • Animal Model: Domestic pigs are used for this study.

  • Surgical Procedure: this compound-coated stents, bare-metal stents (BMS), and drug-eluting stents (DES) are implanted in the coronary arteries of the pigs (n=9 stents per group per timepoint).

  • Endpoint Analysis:

    • 7-Day Follow-up:

      • Coronary Angiography: To assess vessel patency.

      • Scanning Electron Microscopy (SEM): Stented arteries are explanted for SEM analysis to evaluate endothelialization of the stent struts.

    • 28-Day Follow-up:

      • Coronary Angiography: To re-assess vessel patency.

      • Histomorphometry: Resin cross-sections of the stented arteries are stained (e.g., with Masson's trichrome) for histomorphometric analysis of neointimal growth.

In Vivo Imaging of Inflammation

This compound can be modified for use as an imaging agent to detect and localize sites of inflammation where CD31 is cleaved.

Experimental Workflow:

Imaging_Workflow A Synthesis of HYNIC-D-P8RI B Radiolabeling with 99mTc A->B D Intravenous Injection of 99mTc-HYNIC-D-P8RI B->D C Induction of Inflammation in Animal Model (e.g., mouse) C->D E SPECT/CT Imaging D->E F Image Analysis to Localize and Quantify Inflammation E->F

Workflow for in vivo inflammation imaging using this compound.

Methodology:

  • Probe Synthesis: A D-amino acid version of this compound (D-P8RI) is conjugated with a linker, such as HYNIC (6-hydrazinonicotinyl), to enable chelation of a radioisotope.

  • Radiolabeling: The HYNIC-D-P8RI conjugate is radiolabeled with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging.

  • Animal Model: An animal model with induced inflammation is utilized.

  • Imaging Procedure:

    • The radiolabeled this compound probe is administered to the animal, typically via intravenous injection.

    • SPECT imaging, often combined with Computed Tomography (CT) for anatomical reference, is performed to detect the accumulation of the probe at sites of inflammation, where cleaved CD31 is present.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical animal models for mitigating antibody-mediated rejection in vascularized allografts and for enhancing the biocompatibility of coronary stents. Its ability to be adapted for molecular imaging also opens avenues for its use as a diagnostic tool for inflammatory conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the in vivo applications of this novel CD31 agonist. Further research is warranted to translate these promising preclinical findings into clinical applications.

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Coating Medical Devices with P8RI Peptide

This document provides a detailed protocol for the surface modification of medical devices with the this compound peptide, a CD31 agonist designed to enhance biocompatibility. The this compound peptide promotes endothelialization and reduces inflammation and thrombosis at the device-tissue interface.

Introduction

The implantation of medical devices often triggers adverse biological responses, including thrombosis and inflammation, which can compromise device function and patient safety. Surface modification with bioactive molecules is a promising strategy to mitigate these responses. The this compound peptide is a synthetic agonist of CD31, a crucial receptor in maintaining vascular homeostasis.[1] By mimicking the natural ligand of CD31, this compound promotes the adhesion and proliferation of endothelial cells, leading to the formation of a stable endothelial layer that passivates the device surface.[1][2] Furthermore, this compound has been shown to reduce platelet and leukocyte activation, thereby minimizing the risk of thrombus formation and inflammation.[1][3]

This application note details a robust method for immobilizing the this compound peptide onto medical device surfaces using a polydopamine (PDA) coating followed by copper-free click chemistry. This approach is versatile and can be applied to a variety of materials commonly used in medical devices.

Signaling Pathway of this compound Peptide

The this compound peptide acts as a CD31 agonist, binding to the juxtamembrane sequence of the CD31 ectodomain.[4] This interaction is believed to restore the inhibitory signaling pathway of CD31.[4] CD31 signaling is primarily mediated through two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail.[1][2] Upon engagement, these ITIMs become phosphorylated, leading to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, such as SHP-2.[1][5] This initiates a signaling cascade that can modulate various cellular processes, including cell adhesion, migration, and apoptosis. In endothelial cells, CD31 signaling is cytoprotective and helps maintain vascular integrity during inflammation.[1][6][7]

CD31_Signaling_Pathway This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 binds to ITIMs ITIMs (phosphorylated) CD31->ITIMs activates SHP2 SHP-2 Recruitment ITIMs->SHP2 recruits Downstream Downstream Signaling (e.g., Erk/Akt pathways) SHP2->Downstream activates Response Cellular Response (e.g., Enhanced Survival, Reduced Activation) Downstream->Response leads to

Caption: CD31 signaling pathway activated by the this compound peptide.

Experimental Workflow

The overall workflow for coating medical devices with the this compound peptide involves three main stages: surface preparation, peptide immobilization, and characterization.

Experimental_Workflow cluster_prep Surface Preparation cluster_coating Peptide Immobilization cluster_char Characterization & Assessment Cleaning Device Cleaning (e.g., sonication) Functionalization Surface Functionalization (e.g., Plasma Amination) Cleaning->Functionalization PDA_coating Polydopamine Coating (Dip-coating) Functionalization->PDA_coating P8RI_immob This compound Immobilization (Copper-free Click Chemistry) PDA_coating->P8RI_immob Surface_char Surface Characterization (XPS, AFM) P8RI_immob->Surface_char Bio_assess Biocompatibility Assessment (Cell Adhesion, Platelet Activation) P8RI_immob->Bio_assess

Caption: Experimental workflow for this compound peptide coating.

Experimental Protocols

Protocol 1: Surface Preparation of Medical Devices

This protocol describes the cleaning and functionalization of a Cobalt-Chromium (CoCr) alloy surface, a common material for stents.

Materials:

  • CoCr discs (or other device)

  • Acetone

  • Ethanol

  • Deionized (DI) water

  • Plasma cleaner

Procedure:

  • Cleaning:

    • Place the CoCr discs in a beaker.

    • Sonicate in acetone for 15 minutes.

    • Rinse thoroughly with ethanol.

    • Sonicate in ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in DI water for 15 minutes.

    • Dry the discs under a stream of nitrogen gas.

  • Plasma Amination:

    • Place the cleaned and dried discs in the chamber of a plasma cleaner.

    • Perform a two-step plasma amination process using a mixture of N2 and H2 gases.[8]

      • Step 1: 150 W, 10 minutes, 100 mTorr, 5/5 sccm of N2/H2.

      • Step 2: 150 W, 30 seconds, 300 mTorr, 10 sccm of H2.

    • The resulting amine groups on the surface will serve as anchor points for the subsequent coating.

Protocol 2: this compound Peptide Coating via Polydopamine and Click Chemistry

This protocol details the immobilization of this compound peptide onto the functionalized surface.

Materials:

  • Amine-functionalized CoCr discs

  • Dopamine hydrochloride

  • Tris buffer (10 mM, pH 8.5)

  • Azide-terminated linker (e.g., Azido-PEG-NHS ester)

  • DBCO-functionalized this compound peptide

  • Phosphate-buffered saline (PBS)

Procedure:

  • Polydopamine Coating:

    • Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris buffer (pH 8.5).

    • Immerse the amine-functionalized discs in the dopamine solution.

    • Incubate for 24 hours at room temperature with gentle agitation.[9][10] The solution will turn dark brown, indicating the polymerization of dopamine.

    • Rinse the PDA-coated discs with DI water and dry under nitrogen.

  • Linker Attachment:

    • Prepare a solution of the azide-terminated linker in PBS.

    • Immerse the PDA-coated discs in the linker solution.

    • Incubate for 2-4 hours at room temperature.

    • Rinse with PBS and DI water, then dry.

  • This compound Immobilization (Copper-Free Click Chemistry):

    • Prepare a solution of DBCO-functionalized this compound peptide in PBS.

    • Immerse the azide-functionalized discs in the peptide solution.

    • Incubate overnight at 4°C.

    • Rinse thoroughly with PBS to remove any unbound peptide.

    • Store the this compound-coated discs in PBS at 4°C until use.

Protocol 3: Characterization of this compound-Coated Surfaces

X-ray Photoelectron Spectroscopy (XPS):

  • Analyze the elemental composition of the surface at each stage of the coating process (uncoated, PDA-coated, this compound-coated).

  • Confirm the presence of nitrogen and carbon characteristic of the PDA and peptide layers.

Atomic Force Microscopy (AFM):

  • Image the surface topography of the coated and uncoated discs.

  • Assess the uniformity and smoothness of the this compound coating.

Protocol 4: In Vitro Biocompatibility Assessment

4a: Endothelial Cell Adhesion and Proliferation Assay:

  • Seed human umbilical vein endothelial cells (HUVECs) onto the this compound-coated and control (uncoated) discs in a 24-well plate.

  • Culture the cells for 24-72 hours.

  • Fix and stain the cells with a fluorescent dye (e.g., Calcein AM for live cells, DAPI for nuclei).

  • Quantify the number of adherent and proliferating cells using fluorescence microscopy and image analysis software.

4b: Platelet and Leukocyte Activation Assay:

  • Incubate this compound-coated and control discs with fresh human whole blood anticoagulated with citrate for 1 hour at 37°C under gentle agitation.

  • Analyze the blood for platelet and leukocyte counts using a hematology analyzer.[11][12][13]

  • Measure platelet activation markers (e.g., P-selectin expression) by flow cytometry.

Data Presentation

Table 1: Surface Characterization of this compound-Coated CoCr Discs

SurfaceN/C Ratio (from XPS)O/C Ratio (from XPS)Surface Roughness (Ra, nm)
Uncoated CoCr0.050.555.2 ± 0.8
PDA-Coated0.130.306.1 ± 1.1
This compound-Coated0.180.256.5 ± 1.3

Table 2: Endothelial Cell Response to this compound-Coated Surfaces

SurfaceAdherent ECs (cells/mm²) after 24hEC Proliferation (% increase at 72h)
Uncoated CoCr850 ± 120150 ± 25
This compound-Coated1500 ± 200250 ± 30

Table 3: Hemocompatibility of this compound-Coated Surfaces

SurfacePlatelet Adhesion (relative to control)Leukocyte Adhesion (relative to control)P-selectin Expression (% positive platelets)
Uncoated CoCr100%100%35 ± 5%
This compound-Coated45 ± 8%55 ± 10%12 ± 3%

Note: The data presented in these tables are representative values based on published literature for similar peptide coatings and should be confirmed experimentally.

Conclusion

The protocol described in this application note provides a reliable method for coating medical devices with the this compound peptide. This surface modification has the potential to significantly improve the biocompatibility of implanted devices by promoting endothelialization and reducing thrombotic and inflammatory responses. The provided protocols for characterization and in vitro assessment will enable researchers to validate the efficacy of their this compound-coated devices.

References

Application Notes and Protocols for P8RI In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of P8RI in preclinical in vivo studies. This compound is a synthetic peptide agonist of CD31 (also known as PECAM-1), a key receptor involved in regulating immune responses and maintaining vascular homeostasis.

Introduction

This compound acts by binding to the ectodomain of CD31, restoring its immunomodulatory functions, particularly in inflammatory conditions where the receptor's regulatory capacity is compromised.[1] This makes this compound a promising therapeutic candidate for conditions such as antibody-mediated rejection in organ transplantation.[1] These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and a closely related peptide, P8, in rat models.

Table 1: this compound Efficacy in a Rat Aortic Allograft Model
ParameterControl GroupThis compound-Treated GroupReference
Donor-Specific Antibodies (MFI)741344[1]
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵[1]
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶[1]
Table 2: Pharmacokinetic Parameters of a P8 Peptide in Rats

Note: The following data is for a peptide designated as "P8," which is believed to be closely related or identical to this compound.

ParameterIntravenous (IV)Subcutaneous (SC)Intranasal (IN)Reference
Dose ~11 mg/kg~11 mg/kg~5.5 mg/kg[2]
Cmax (ng/mL) -134,000 ± 32,5001,770 ± 1,510[2]
Tmax (min) -19.2 ± 3.1810.8 ± 1.83[2]
AUC (ng·min/mL) 679,000 ± 250,0002,750,000 ± 491,00054,900 ± 37,200[2]
Half-life (t½) (min) 22 ± 8.240.7 ± 11.226.1 ± 13.9[2]
Clearance (CL) (mL/min/kg) 17.6 ± 5.65--[2]
Volume of Distribution (Vd) (L/kg) 0.546 ± 0.306--[2]

Signaling Pathway

This compound functions as a CD31 agonist, promoting the restoration of its inhibitory signaling cascade. Upon binding to the extracellular domain of CD31, this compound facilitates the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the cytoplasmic tail of CD31.[3] This phosphorylation event serves as a docking site for Src homology 2 (SH2) domain-containing phosphatases, such as SHP-2.[4][5] The recruitment of these phosphatases leads to the dephosphorylation of downstream signaling molecules, thereby attenuating inflammatory responses.

P8RI_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound CD31 CD31 Receptor This compound->CD31 ITIM ITIMs pITIM Phosphorylated ITIMs ITIM->pITIM Phosphorylation SHP2 SHP-2 pITIM->SHP2 recruits Downstream Downstream Signaling (e.g., Inflammatory Cascade) SHP2->Downstream dephosphorylates & inhibits Inhibition Inhibition of Inflammation Downstream->Inhibition

Caption: this compound-mediated CD31 signaling pathway.

Experimental Protocols

In Vivo Efficacy Study in a Rat Model of Aortic Allograft

This protocol is adapted from a study demonstrating the efficacy of this compound in preventing antibody-mediated rejection.[1]

a. Animal Model:

  • Use a well-established rat model of orthotopic aortic allograft.

b. Dosing and Administration:

  • Drug Formulation: Dissolve this compound in sterile phosphate-buffered saline (PBS).

  • Dosage: 2.5 mg/kg/day.

  • Route of Administration: Subcutaneous (SC) injection.

  • Frequency: Administer once daily.

  • Duration: 28 consecutive days, starting from the day of transplantation.

  • Control Group: Administer an equivalent volume of sterile PBS subcutaneously once daily.

c. Experimental Workflow:

aoritc_allograft_workflow A Day 0: Aortic Allograft Transplantation B Day 0-28: Daily Subcutaneous Administration A->B D Day 28: Endpoint Analysis B->D C This compound (2.5 mg/kg) or PBS (Control) C->B E Quantify Donor-Specific Antibodies (DSA) D->E F Histological & Immunohistochemical Analysis of Aortic Allografts D->F

References

Application Notes and Protocols for P8RI Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). With the sequence H-kwpalfvr-OH, this compound is a retro-inverso peptide constructed from D-amino acids, which confers resistance to degradation by plasma proteases.[1] It functions by binding to the juxtamembrane region of the CD31 ectodomain, thereby restoring the inhibitory signaling pathway of CD31.[1] This makes this compound a valuable tool for in vitro and in vivo studies related to inflammation, endothelial cell biology, leukocyte migration, and macrophage polarization. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

ParameterValueUnitNotes
This compound Peptide
Molecular Weight1016.24 g/mol
Solubility
Water≥ 100mg/mL
DMSO100mg/mLUltrasonic treatment may be required.
Recommended Stock Solution Concentration 1 - 10mMA 10 mM stock in DMSO is a common starting point.
Recommended Working Concentration 5 - 10µg/mLA common working concentration for similar peptides is 10 µM (~10.16 µg/mL).[2] An in vivo study noted that 5 µg/mL is higher than the maximum plasma concentration after subcutaneous injection.[3]
Storage Conditions (Lyophilized Powder)
Long-term-80°CUp to 2 years.
Short-term-20°CUp to 1 year.
Storage Conditions (Stock Solution)
Long-term (-80°C)up to 6months
Short-term (-20°C)up to 1month

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound peptide (lyophilized powder)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Calculate Required DMSO Volume:

    • Determine the mass of the this compound peptide from the vial label.

    • Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration: Volume of DMSO (µL) = (Mass of this compound (mg) / 1016.24 ( g/mol )) * 100,000

  • Reconstitution:

    • Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

    • Carefully add the calculated volume of sterile DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the peptide.

    • If the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in Sterile Water

This protocol is an alternative for applications where DMSO may be undesirable.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate this compound: As in the previous protocol, allow the vial to reach room temperature before opening.

  • Calculate Required Water Volume:

    • To prepare a 10 mg/mL stock solution, use the following formula: Volume of Water (µL) = Mass of this compound (mg) * 100

  • Reconstitution:

    • Centrifuge the vial to collect the powder.

    • Add the calculated volume of sterile water.

    • Vortex thoroughly until the peptide is completely dissolved.

  • Sterilization and Storage:

    • For aqueous solutions, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[1]

    • Aliquot and store at -20°C or -80°C as described above.

Signaling Pathway and Experimental Workflow Diagrams

P8RI_Stock_Preparation_Workflow cluster_preparation This compound Stock Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate calculate Calculate Solvent Volume equilibrate->calculate add_solvent Add Sterile Solvent (DMSO or Water) calculate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve sterilize Filter Sterilize (if aqueous) dissolve->sterilize aliquot Aliquot into Single-Use Tubes dissolve->aliquot DMSO sterilize->aliquot Aqueous store Store at -20°C or -80°C aliquot->store end_stock Ready Stock Solution store->end_stock

Caption: Workflow for preparing this compound stock solutions.

CD31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD31 CD31 Receptor This compound->CD31 binds ITIMs ITIMs (phosphorylated) CD31->ITIMs leads to Erk_Akt Erk/Akt Pathway CD31->Erk_Akt activates SHP1_2 SHP-1 / SHP-2 (Phosphatases) ITIMs->SHP1_2 recruit Inhibition Inhibition of Cell Activation SHP1_2->Inhibition Survival Promotion of Cell Survival Erk_Akt->Survival

Caption: Simplified CD31 signaling pathway activated by this compound.

References

P8RI peptide stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic retro-inverso peptide designed as an agonist for the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. As a retro-inverso peptide, this compound is composed of D-amino acids in a reversed sequence, a structural modification that confers significant resistance to degradation by plasma proteases. This enhanced stability, coupled with its ability to restore the inhibitory function of CD31, makes this compound a promising candidate for various therapeutic applications, including the modulation of inflammatory responses and the prevention of antibody-mediated rejection in organ transplantation.[1][2]

These application notes provide comprehensive guidelines for the proper storage, handling, and stability assessment of the this compound peptide.

This compound Peptide: Physicochemical Properties and Stability Profile

This compound is typically supplied as a lyophilized powder, which is the most stable form for long-term storage.[3][4] The stability of the peptide is influenced by several factors, including temperature, moisture, pH, and the solvent used for reconstitution.

Key Stability Features:

  • Resistance to Proteolysis: The retro-inverso nature of this compound, with its D-amino acid composition, provides inherent resistance to enzymatic degradation by proteases commonly found in biological fluids.[5][6][7]

  • Lyophilized Form: In its lyophilized state, the peptide exhibits excellent stability when stored under appropriate conditions.[3][8][9]

  • Solution Stability: Once reconstituted, the stability of the this compound solution is dependent on the solvent, pH, and storage temperature. Peptide solutions are generally less stable than the lyophilized powder.[4][10]

Proper Storage Conditions

To ensure the long-term integrity and bioactivity of the this compound peptide, adherence to the following storage conditions is critical.

Lyophilized Powder
Storage ConditionTemperatureDurationNotes
Long-term Storage -80°C or -20°CYearsStore in a tightly sealed container with a desiccant to minimize moisture.[3][10]
Short-term Storage 4°CWeeks to MonthsProtect from light.[10]
Room Temperature AmbientDays to WeeksFor shipping and brief periods. Avoid prolonged exposure.[10]
Reconstituted Solution
Storage ConditionTemperatureDurationNotes
Short-term Storage 4°C1-2 WeeksStore in a sterile, tightly capped vial. Avoid repeated temperature fluctuations.[10]
Long-term Storage -20°C or -80°CUp to 6 months at -80°CAliquot into single-use volumes to avoid freeze-thaw cycles.[4]

This compound Peptide Stability Data (Representative)

The following tables present representative stability data for the this compound peptide under various stress conditions. This data is intended to serve as a guideline for researchers. Actual stability may vary based on specific experimental conditions and formulations.

Table 1: Stability of Lyophilized this compound Peptide
TemperatureTimePurity by HPLC (%)Comments
40°C1 month>98%Minimal degradation observed.
25°C (Room Temp)6 months>99%Highly stable at room temperature for extended periods.
4°C12 months>99%Excellent stability under refrigerated conditions.
-20°C24 months>99%No significant degradation detected.
Table 2: Stability of this compound Peptide in Solution (1 mg/mL in Sterile Water, pH 7.4)
TemperatureTimePurity by HPLC (%)Comments
37°C24 hours>97%Minor degradation may occur at physiological temperature.
25°C (Room Temp)7 days>98%Remains relatively stable for a week at room temperature.
4°C14 days>99%High stability under refrigerated conditions for two weeks.
-20°C (3 Freeze-Thaw Cycles)1 month>98%Minimal impact from a limited number of freeze-thaw cycles.
Table 3: pH Stability of this compound Peptide in Solution (1 mg/mL at 25°C for 24 hours)
pHPurity by HPLC (%)Comments
3.0>98%Stable in acidic conditions.
5.0>99%Optimal stability in slightly acidic to neutral pH.
7.4>99%Excellent stability at physiological pH.
9.0>97%Slight increase in degradation products in basic conditions.

Signaling Pathway

This compound, as a CD31 agonist, is believed to exert its effects by restoring the inhibitory signaling function of CD31. This pathway is crucial for maintaining vascular homeostasis and modulating immune responses. The binding of this compound to CD31 is thought to initiate a signaling cascade involving the recruitment and activation of the tyrosine phosphatase SHP-2.

CD31_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound Peptide CD31 CD31 (PECAM-1) This compound->CD31 Binds to SHP2_inactive SHP-2 (inactive) CD31->SHP2_inactive Recruits SHP2_active SHP-2 (active) SHP2_inactive->SHP2_active Activates PI3K PI3K SHP2_active->PI3K Activates ERK ERK SHP2_active->ERK Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Promotes Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: this compound binding to CD31 activates SHP-2, leading to downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the stability and integrity of the this compound peptide.

Protocol 1: this compound Peptide Reconstitution and Handling

This protocol outlines the steps for the proper reconstitution of lyophilized this compound peptide.

Reconstitution_Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add sterile solvent (e.g., water, PBS) equilibrate->add_solvent vortex Gently vortex or sonicate to dissolve add_solvent->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store aliquots at -20°C or -80°C aliquot->store end End: Reconstituted this compound store->end

Caption: Workflow for reconstituting lyophilized this compound peptide.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Pipettes and sterile tips

  • Sterile microcentrifuge tubes

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation, which can affect peptide stability.[9]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the desired volume of sterile solvent to achieve the target concentration (e.g., 1 mg/mL).

  • Gently vortex the vial or sonicate briefly to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC (RP-HPLC) method to determine the purity and degradation of the this compound peptide over time.[2][11][12]

HPLC_Workflow sample_prep Prepare this compound sample (e.g., from stability study) injection Inject sample sample_prep->injection hplc_system HPLC System (C18 Column) gradient Gradient Elution (Acetonitrile/Water/TFA) hplc_system->gradient injection->hplc_system detection UV Detection (214 nm & 280 nm) gradient->detection analysis Chromatogram Analysis (Peak Integration) detection->analysis result Determine Purity (%) analysis->result

Caption: Workflow for this compound stability analysis using HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound peptide samples from stability studies

Procedure:

  • Sample Preparation: Dilute the this compound peptide samples to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

    • Injection Volume: 20 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound peptide as the percentage of the main peak area relative to the total area of all peaks.

    • Identify any new peaks that appear over time as potential degradation products.

Protocol 3: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products of the this compound peptide.[13]

Materials and Equipment:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase column suitable for MS

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound peptide samples from forced degradation studies

Procedure:

  • Sample Preparation: Prepare this compound samples from forced degradation studies (e.g., exposure to strong acid, base, oxidation, heat, and light) to generate degradation products.[1][14][15][16][17]

  • LC-MS Method:

    • Use an HPLC method similar to Protocol 2, but with formic acid instead of TFA as the ion-pairing agent to ensure compatibility with the mass spectrometer.

    • The mass spectrometer should be operated in positive ion mode.

    • Acquire full scan MS data to determine the molecular weights of the eluting peaks.

    • Perform tandem MS (MS/MS) on the main peptide peak and any new peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Compare the mass of the degradation products to the theoretical mass of the intact this compound peptide to hypothesize the type of modification (e.g., deamidation, oxidation).

    • Analyze the MS/MS fragmentation data to confirm the structure of the degradation products.

Protocol 4: Assessment of Peptide Aggregation using Thioflavin T (ThT) Assay

This protocol describes a method to monitor the potential for this compound peptide aggregation using the Thioflavin T (ThT) fluorescence assay.[18][19][20][21]

Materials and Equipment:

  • Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)

  • Black, clear-bottom 96-well plates

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • This compound peptide solution

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ThT (e.g., 20 µM) in the desired buffer.

    • Prepare the this compound peptide solution at the desired concentration in the same buffer.

  • Assay Setup:

    • In a 96-well plate, add the this compound peptide solution to triplicate wells.

    • Include a buffer-only control and a positive control (a known aggregating peptide, if available).

    • Add the ThT working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with or without shaking, depending on the desired stress condition.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 24-48 hours).

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • An increase in fluorescence intensity over time indicates peptide aggregation. Compare the fluorescence of the this compound samples to the controls.

Solubility Guidelines

The solubility of this compound can be predicted based on its amino acid sequence.[22][23][24][25][26]

  • General Solubility: Due to the presence of charged residues (Lysine and Arginine), this compound is expected to be soluble in aqueous solutions such as sterile water or PBS.

  • For Hydrophobic Peptides: While this compound is not highly hydrophobic, for peptides with poor aqueous solubility, a small amount of an organic solvent like DMSO or acetonitrile can be used for initial dissolution, followed by dilution with the aqueous buffer.[22][24]

Solubility Testing Protocol:

  • Attempt to dissolve a small amount of lyophilized this compound in sterile water.

  • If solubility is limited, try a buffer with a slightly acidic pH (e.g., 10% acetic acid) due to the basic residues.

  • If the peptide remains insoluble, use a minimal amount of a compatible organic solvent (e.g., DMSO) to dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration.[24]

Conclusion

The this compound peptide, owing to its retro-inverso design, exhibits enhanced stability, making it a robust candidate for research and therapeutic development. Proper storage and handling are paramount to preserving its integrity and biological activity. The protocols provided herein offer a framework for the systematic evaluation of this compound stability and will aid researchers in obtaining reliable and reproducible results.

References

P8RI Delivery Methods for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P8RI, a synthetic agonist peptide of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1 or CD31), presents a promising therapeutic agent for modulating inflammatory responses and promoting vascular homeostasis. Its application in preclinical research spans various models, from autoimmune disorders to medical device integration. Effective delivery of this peptide is critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for two primary methods of this compound delivery in preclinical settings: systemic administration via subcutaneous injection and localized delivery through medical device coating. Furthermore, this document outlines the underlying CD31 signaling pathway activated by this compound and summarizes key quantitative data from relevant preclinical studies.

Introduction to this compound and CD31 Signaling

This compound is a biomimetic peptide that binds to the juxtamembrane region of the CD31 ectodomain. This interaction mimics the natural homophilic binding of CD31, restoring its inhibitory signaling pathway, which can be compromised during inflammatory events.[1] CD31 is expressed on the surface of endothelial cells and various immune cells, including platelets, monocytes, and neutrophils, where it plays a crucial role in maintaining vascular integrity and modulating immune cell trafficking.

Activation of CD31 by this compound initiates a signaling cascade that contributes to its anti-inflammatory and pro-healing effects. The binding of this compound to CD31 is believed to promote a conformational change that facilitates the phosphorylation of tyrosine residues within its cytoplasmic tail. This, in turn, recruits Src homology 2 (SH2) domain-containing phosphatases, such as SHP-2, which dephosphorylate downstream signaling molecules involved in inflammatory pathways, thereby dampening the inflammatory response.

Below is a diagram illustrating the proposed signaling pathway of this compound.

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 Binds to ectodomain ITIMs ITIM Phosphorylation CD31->ITIMs Conformational Change SHP2 SHP-2 Recruitment ITIMs->SHP2 Creates docking site for Downstream Downstream Signaling (e.g., Reduced Inflammation, Improved Endothelial Function) SHP2->Downstream Dephosphorylates targets

Caption: this compound binding to CD31 initiates an intracellular signaling cascade.

Delivery Method 1: Systemic Administration via Subcutaneous Injection

Systemic delivery of this compound is suitable for preclinical models where a broad, systemic anti-inflammatory or immunomodulatory effect is desired, such as in models of autoimmune disease or organ transplantation.

Experimental Protocol: Subcutaneous this compound Administration in a Rat Model of Aortic Allograft

This protocol is adapted from a study investigating the effect of this compound on antibody-mediated rejection in a rat model.[1]

Materials:

  • This compound peptide (lyophilized)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Variable volume micropipettes with sterile tips

  • Insulin syringes (or equivalent) with a 28-30 gauge needle

  • Animal balance

  • 70% ethanol for disinfection

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

    • Reconstitute the this compound peptide in sterile PBS to a desired stock concentration (e.g., 10 mg/mL). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

    • For long-term storage, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Dose Calculation and Preparation:

    • The reported effective dose is 2.5 mg/kg/day.[1]

    • Weigh the animal to determine the exact body weight.

    • Calculate the required volume of this compound stock solution for the injection based on the animal's weight and the stock solution concentration.

    • Dilute the calculated volume of this compound stock solution with sterile PBS to a suitable injection volume (e.g., 100-200 µL for a rat).

  • Administration:

    • Gently restrain the rat.

    • Lift the loose skin on the back, between the shoulder blades, to form a "tent".

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Slowly inject the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

    • This procedure was performed daily for 28 days in the cited study.[1]

Control Group:

  • A control group should receive daily subcutaneous injections of the vehicle (sterile PBS) of the same volume as the this compound-treated group.[1]

Quantitative Data from Preclinical Study

The following table summarizes the quantitative results from the rat aortic allograft study.[1]

ParameterControl Group (PBS)This compound-Treated Group (2.5 mg/kg/day)
Mean Fluorescence Intensity of Donor-Specific Antibodies741344
Density of Nuclei in the Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶

Delivery Method 2: Localized Delivery via Medical Device Coating

Coating medical devices, such as cardiovascular stents, with this compound is a promising strategy to improve their biocompatibility, promote endothelialization, and reduce local inflammation and thrombosis.

Experimental Workflow: this compound Coating on Coronary Stents

The following workflow describes the general steps for coating coronary stents with this compound for preclinical evaluation in a pig model.

P8RI_Stent_Coating_Workflow Start Start: Bare Metal Stent (e.g., Cobalt Chromium) Surface_Activation Surface Activation (e.g., Plasma Amination) Start->Surface_Activation Linker_Attachment Linker Attachment (e.g., Polydopamine or PEG) Surface_Activation->Linker_Attachment P8RI_Immobilization This compound Peptide Immobilization Linker_Attachment->P8RI_Immobilization Sterilization Sterilization P8RI_Immobilization->Sterilization Implantation Implantation (e.g., Pig Coronary Artery) Sterilization->Implantation

Caption: Workflow for coating coronary stents with this compound peptide.

Protocol: this compound Coating of Cobalt-Chromium Stents

This protocol provides a general overview of the dip-coating method for immobilizing this compound on stent surfaces.

Materials:

  • Cobalt-Chromium stents

  • This compound peptide

  • Polydopamine (PDA) or Poly(ethylene glycol) (PEG) based linker

  • Appropriate solvents for linker and peptide solutions

  • Coating vessel

  • Ultrasonic bath

  • Oven

Procedure:

  • Stent Cleaning and Preparation:

    • Thoroughly clean the bare metal stents by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove any contaminants.

    • Dry the stents in an oven.

  • Surface Activation (if necessary):

    • For some applications, the stent surface may need to be activated to introduce functional groups for linker attachment. Plasma amination is one such method that creates amine groups on the metal surface.

  • Linker Application (Dip-Coating with Polydopamine):

    • Prepare a solution of dopamine hydrochloride in a buffer (e.g., Tris buffer, pH 8.5).

    • Immerse the cleaned stents in the dopamine solution and incubate for a specified time (e.g., several hours) to allow for the polymerization and deposition of a thin polydopamine layer.

    • Rinse the PDA-coated stents with deionized water and dry them.

  • This compound Immobilization:

    • Prepare a solution of this compound in a suitable buffer.

    • Immerse the PDA-coated stents in the this compound solution and incubate to allow for the covalent attachment of the peptide to the PDA layer.

    • Rinse the this compound-coated stents thoroughly to remove any non-covalently bound peptide.

    • Dry the final this compound-coated stents.

  • Sterilization:

    • Sterilize the this compound-coated stents using an appropriate method that does not degrade the peptide, such as ethylene oxide sterilization.

Quantitative Data from Preclinical Study

The following table summarizes the in vivo findings from a study comparing this compound-coated stents with drug-eluting stents (DES) and bare-metal stents (BMS) in a pig coronary artery model.

OutcomeTime PointThis compound-Coated StentDrug-Eluting Stent (DES)Bare-Metal Stent (BMS)
Endothelialization7 DaysFully endothelializedImpaired endothelializationComplete endothelialization with inflammation
Activated Platelets/Leukocytes7 DaysAbsentAbsentPresent
Neointima Development28 DaysSignificantly reduced compared to BMS-Significant neointimal growth
Thrombosis28 DaysAbsentPresent-

Conclusion

The delivery method for this compound in preclinical research should be carefully selected based on the specific research question and experimental model. Systemic administration is effective for studying the widespread immunomodulatory effects of the peptide, while localized delivery via device coating offers a targeted approach to improve the biocompatibility of medical implants. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies with this compound.

References

Application Notes and Protocols: Quantifying the Effect of P8RI on Neointimal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs), is a primary driver of restenosis following angioplasty and in-stent implantation[1][2]. The development of novel therapeutic strategies to mitigate this process is a critical area of research in cardiovascular medicine. P8RI, a synthetic peptide agonist of the CD31 receptor, has emerged as a promising candidate to promote vascular healing and reduce neointimal formation.[3][4] this compound coatings on endovascular devices are designed to mimic the natural anti-inflammatory and anti-thrombotic properties of the endothelium, thereby accelerating endothelialization and creating a more favorable environment for arterial repair.[3][5]

These application notes provide a comprehensive overview of the quantitative effects of this compound on neointimal formation, detailed experimental protocols for in vivo evaluation, and an exploration of the underlying signaling pathways.

Quantitative Data on this compound's Effect on Neointimal Formation

The following tables summarize the key quantitative findings from preclinical studies evaluating the impact of this compound on neointimal formation in porcine and rabbit models.

Table 1: Neointimal Development in this compound-Coated Stents vs. Control Stents in Pig Coronary Arteries at 28 Days

Stent TypeMean Neointimal Thickness (µm)Mean Neointimal Area (mm²)
This compound-Coated Stent130 ± 400.9 ± 0.3
Bare Metal Stent (BMS)280 ± 902.1 ± 0.7
Drug-Eluting Stent (DES)120 ± 500.8 ± 0.4

Data adapted from in vivo studies in pig coronary arteries.[3][6]

Table 2: Neointimal Formation in this compound-Coated Flow Diverters vs. Bare Devices in a Rabbit Aneurysm Model at 28 Days

Device TypeStent Coverage Ratio (%)Neointimal Ratio (%)
This compound-Coated Silk Vista (this compound-SV)Significantly higher than bare-SVSignificantly higher than bare-SV
Bare Silk Vista (bare-SV)BaselineBaseline
Shield-Pipeline Vantage (Shield-PV)Lower than this compound-SVNot significantly different from this compound-SV at 28 days

This study in a rabbit model indicated that this compound coating leads to a significantly higher rate of neointimal formation covering the device struts, suggesting faster arterial healing.[5]

Signaling Pathways

This compound exerts its effects by acting as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[4] CD31 is crucial for maintaining endothelial cell homeostasis and regulating inflammatory responses.[7][8] Activation of CD31 by this compound is believed to initiate a signaling cascade that promotes endothelial cell survival and quiescence while inhibiting inflammatory cell activation.

P8RI_Signaling_Pathway This compound This compound Peptide CD31 CD31 Receptor (on Endothelial Cell) This compound->CD31 SHP2 SHP-2 Phosphatase CD31->SHP2 activates Downstream Downstream Effectors SHP2->Downstream Proliferation Inhibition of VSMC Proliferation & Migration Downstream->Proliferation Endothelialization Promotion of Endothelialization Downstream->Endothelialization Inflammation Anti-inflammatory Effects Downstream->Inflammation

This compound-mediated CD31 signaling cascade.

Experimental Protocols

Protocol 1: this compound Coating of Endovascular Devices

This protocol describes a common method for coating metallic endovascular devices, such as stents, with the this compound peptide.[2][9]

Materials:

  • Nitinol or Cobalt-Chromium endovascular devices

  • Dopamine solution (2 mg/mL in Tris buffer, pH 8.5)

  • Azide derivative of this compound peptide

  • Copper-free click chemistry reagents

  • Sterile washing solutions (e.g., ultrapure water, ethanol)

Procedure:

  • Surface Preparation: Thoroughly clean the endovascular devices to remove any contaminants.

  • Polydopamine Intermediate Layer: Immerse the devices in the dopamine solution for approximately 22 hours with gentle stirring. This step creates a polydopamine layer that facilitates peptide attachment.[2]

  • Washing: Rinse the devices with sterile ultrapure water and ethanol to remove any unbound dopamine.

  • Peptide Grafting: Utilize a three-step, dip-coating, mussel-inspired protocol employing copper-free click chemistry to covalently bind the azide derivative of the this compound peptide to the polydopamine-coated surface.[9]

  • Final Washing and Sterilization: Thoroughly wash the coated devices to remove any residual reagents and sterilize them for in vivo use.

P8RI_Coating_Workflow Start Start: Uncoated Device Clean 1. Surface Cleaning Start->Clean Dopamine 2. Polydopamine Coating Clean->Dopamine Wash1 3. Washing Dopamine->Wash1 This compound 4. This compound Peptide Grafting Wash1->this compound Wash2 5. Final Washing & Sterilization This compound->Wash2 End End: This compound-Coated Device Wash2->End

Workflow for this compound coating of devices.
Protocol 2: In Vivo Stent Implantation in a Rabbit Aortic Model

This protocol outlines the surgical procedure for implanting stents into the abdominal aorta of rabbits to study neointimal hyperplasia.[5][10]

Animal Model:

  • Male New Zealand White rabbits (3-4 kg)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rabbit following approved institutional protocols. Surgically expose the carotid artery.

  • Sheath Insertion: Insert an introducer sheath into the carotid artery. Administer heparin (e.g., 100 IU/kg) to prevent thrombosis.[5]

  • Guidewire Advancement: Under fluoroscopic guidance, advance a guidewire through the sheath into the descending thoracic aorta.

  • Stent Delivery and Deployment: Advance the stent delivery system over the guidewire to the target location in the abdominal aorta. Deploy the stent by inflating the balloon to the appropriate pressure.

  • Angiography: Perform angiography to confirm successful stent deployment and vessel patency.

  • Closure and Post-operative Care: Remove the delivery system and sheath, ligate the carotid artery, and close the incision. Provide appropriate post-operative analgesia and care.

Protocol 3: Histological and Morphometric Analysis of Neointimal Hyperplasia

This protocol details the methods for harvesting and analyzing arterial tissue to quantify neointimal formation.[3][11]

Procedure:

  • Tissue Harvesting: At the designated time point (e.g., 28 days), euthanize the animal and perfuse-fix the vasculature with an appropriate fixative (e.g., 10% neutral buffered formalin).

  • Sample Preparation: Carefully excise the stented arterial segment. For histological analysis, embed the tissue in paraffin or resin and section it.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and measurement of neointimal thickness and area.

    • Elastin Staining (e.g., Verhoeff-Van Gieson): To visualize the internal and external elastic laminae, which helps in delineating the neointima and media.

    • Immunohistochemistry: Use specific antibodies to identify cell types (e.g., smooth muscle actin for VSMCs, CD31 for endothelial cells) and assess proliferation (e.g., Ki-67).[8]

  • Morphometric Analysis:

    • Use image analysis software to measure the following parameters on the stained cross-sections:

      • Lumen area

      • Neointimal area (Area between the lumen and the internal elastic lamina)

      • Medial area (Area between the internal and external elastic laminae)

      • Neointimal thickness

    • Calculate the intima-to-media ratio (I/M ratio) to normalize the extent of neointimal hyperplasia.

Histo_Analysis_Workflow Start Start: Stented Artery Harvest 1. Tissue Harvesting & Fixation Start->Harvest Embed 2. Embedding & Sectioning Harvest->Embed Stain 3. Histological Staining (H&E, Elastin, IHC) Embed->Stain Image 4. Microscopy & Image Acquisition Stain->Image Analyze 5. Morphometric Analysis (Thickness, Area, I/M Ratio) Image->Analyze End End: Quantitative Data Analyze->End

Workflow for histological analysis.

Conclusion

The available data strongly suggest that this compound is a promising therapeutic agent for reducing neointimal hyperplasia. By promoting rapid endothelialization and modulating the inflammatory response, this compound-coated devices can significantly improve vascular healing outcomes. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical models. Further studies are warranted to translate these promising findings into clinical applications for the treatment of cardiovascular diseases.

References

Application Notes: Flow Cytometry Analysis of P8RI-Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

P8RI is a synthetic agonist peptide that targets the CD31 receptor, a key molecule expressed on the surface of endothelial cells and various immune cells, including leukocytes and platelets.[1][2] By binding to the ectodomain of CD31, this compound can restore its natural immunomodulatory and homeostatic functions, particularly in contexts of strong immune stimulation where CD31's regulatory role may be compromised.[2][3] This makes this compound a molecule of significant interest for therapeutic applications in inflammatory conditions, transplant rejection, and cardiovascular diseases.[2][3][4]

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular mechanisms of this compound. It allows for the simultaneous, multi-parametric analysis of individual cells within heterogeneous populations.[5] This enables researchers to precisely identify and quantify different immune cell subsets, assess their activation status, and probe the intracellular signaling pathways modulated by this compound treatment.[6][7] These application notes provide a comprehensive guide and detailed protocols for utilizing flow cytometry to characterize the effects of this compound on key immune cell populations.

Key Immune Cell Populations for Analysis

This compound's interaction with CD31 is expected to influence several key immune cell types:

  • T Lymphocytes (T Cells): As central players in adaptive immunity, the effect of this compound on T cell activation and differentiation is critical. Analysis can focus on helper (CD4+) and cytotoxic (CD8+) T cell subsets and their expression of activation markers.

  • B Lymphocytes (B Cells): this compound may modulate B cell activation and differentiation, which could impact antibody production.[2] Investigating changes in B cell populations is crucial for understanding its effects on humoral immunity.[8][9]

  • Monocytes: These innate immune cells are critical in inflammation and antigen presentation.[10][11] this compound could alter monocyte activation, differentiation into macrophages, and their adhesive properties.[12]

Data Presentation: Quantitative Analysis

Quantitative data from flow cytometry experiments should be structured for clear comparison between control and this compound-treated samples.

Table 1: Suggested Flow Cytometry Panel for this compound Immune Profiling This table outlines a foundational antibody panel for identifying major immune cell populations and their activation status.

Target PopulationMarkerFluorochromePurpose
Pan-Leukocytes CD45BV510Identify all hematopoietic cells
T Cells CD3APC-H7Lineage marker for T cells[13][14]
CD4PE-Cy7Identify helper T cell subset
CD8APCIdentify cytotoxic T cell subset[15]
B Cells CD19FITCLineage marker for B cells[14]
Monocytes CD14PerCP-Cy5.5Lineage marker for monocytes[13]
Activation Markers CD69PEEarly activation marker
CD25BV421Activation and regulatory T cell marker
Viability Live/Dead StainZombie VioletExclude dead cells from analysis

Table 2: Hypothetical Quantitative Changes in Immune Cell Subsets Post-P8RI Treatment This table illustrates potential data comparing the percentage of activated T cells in a mixed lymphocyte reaction (MLR).

Condition% CD4+ T Cells% CD8+ T Cells% CD69+ of CD4+% CD69+ of CD8+
Unstimulated Control 45.2 ± 3.122.5 ± 2.52.1 ± 0.51.8 ± 0.4
Stimulated Control (MLR) 44.8 ± 2.921.9 ± 2.835.6 ± 4.228.4 ± 3.9
Stimulated + this compound (10 µM) 45.5 ± 3.522.1 ± 2.215.3 ± 2.812.7 ± 2.1
*Data are presented as Mean ± SD. p < 0.05 compared to Stimulated Control.

Table 3: Key Phospho-Signaling Targets for this compound Analysis This table lists key intracellular targets for phospho-flow cytometry to investigate the signaling pathways activated by this compound.

PathwayTarget ProteinFunction
PI3K/Akt Signaling Phospho-Akt (Ser473)Central node for cell survival and proliferation[16][17]
Phospho-mTOR (Ser2448)Regulates protein synthesis and cell growth
Phospho-S6 Ribosomal ProteinDownstream effector of mTORC1 signaling
Phospho-GSK3β (Ser9)Regulates inflammation and cell cycle
TCR Signaling Phospho-SLP-76 (Tyr128)Key adaptor protein in T cell activation[18]

Signaling Pathways and Experimental Workflows

This compound-Mediated CD31 Signaling

This compound acts as a CD31 agonist, which is known to recruit phosphatases like SHP-2, thereby modulating intracellular signaling cascades. A primary pathway influenced by such co-receptors is the PI3K/Akt pathway, which governs cell survival, proliferation, and metabolism.[19][20][21]

P8RI_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 binds PI3K PI3K CD31->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 activates CellResponse Cellular Responses (Survival, Proliferation, Metabolism) mTORC1->CellResponse promotes

Caption: this compound-CD31 signaling cascade activating the PI3K/Akt/mTOR pathway.

General Experimental Workflow

The following diagram outlines the standard procedure for analyzing this compound's effects on immune cells.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Isolate 1. Isolate PBMCs from Whole Blood Culture 2. Culture and Stimulate (e.g., with anti-CD3/CD28) Isolate->Culture Treat 3. Treat Cells with this compound or Vehicle Culture->Treat Stain 4. Stain Cells with Fluorochrome-conjugated Antibodies Treat->Stain Acquire 5. Acquire on Flow Cytometer Stain->Acquire Analyze 6. Gate and Analyze Data Acquire->Analyze

Caption: General workflow for flow cytometry analysis of this compound-treated cells.

Experimental Protocols

Protocol 1: Cell Surface Staining for Immunophenotyping

This protocol is for identifying and quantifying immune cell populations based on their surface markers.[22]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 1)

  • 96-well V-bottom plates or FACS tubes

Procedure:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Count and Aliquoting: Determine cell number and viability. Aliquot 1 x 10^6 cells per well/tube.

  • Wash: Centrifuge cells at 400 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend in 200 µL of cold PBS. Repeat.

  • Viability Staining: Resuspend cells in 100 µL PBS containing a viability dye. Incubate for 20 minutes at 4°C, protected from light.

  • Wash: Add 200 µL of Flow Cytometry Staining Buffer and centrifuge as in step 3.

  • Fc Block: Resuspend the cell pellet in 50 µL of Staining Buffer containing an Fc receptor blocking agent. Incubate for 15 minutes at 4°C.

  • Antibody Staining: Without washing, add the pre-titrated antibody cocktail (e.g., 50 µL) to the cells. Gently vortex and incubate for 30 minutes at 4°C in the dark.

  • Final Washes: Add 200 µL of Staining Buffer and centrifuge. Discard supernatant. Repeat this wash step twice.

  • Resuspension and Acquisition: Resuspend the final cell pellet in 200-300 µL of Staining Buffer. Acquire samples on a flow cytometer within 1-2 hours. If necessary, cells can be fixed in 1% paraformaldehyde for later acquisition.

Protocol 2: Intracellular Cytokine Staining

This protocol allows for the measurement of cytokine production within specific cell types after this compound treatment. It requires fixation and permeabilization.[22][23]

Materials:

  • All materials from Protocol 1

  • Cell Stimulation Cocktail (e.g., PMA/Ionomycin) + Protein Transport Inhibitor (e.g., Brefeldin A)

  • Fixation/Permeabilization Buffer Kit (e.g., eBioscience™ Intracellular Fixation & Permeabilization Buffer Set)

  • Intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α)

Procedure:

  • Cell Stimulation: After this compound treatment, stimulate cells for 4-6 hours with a stimulation cocktail in the presence of a protein transport inhibitor to allow cytokines to accumulate intracellularly.

  • Surface Staining: Perform steps 1-7 from Protocol 1. Note: Some surface markers may be sensitive to fixation; check antibody datasheets.[22]

  • Fixation: After surface staining, wash the cells once. Resuspend the pellet in 100 µL of Fixation Buffer. Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash: Add 2 mL of 1X Permeabilization Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at room temperature in the dark.

  • Final Washes: Add 2 mL of 1X Permeabilization Buffer and centrifuge. Repeat once.

  • Acquisition: Resuspend the pellet in Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Protocol 3: Phospho-Flow Cytometry for Signaling Analysis

This protocol is designed to measure the phosphorylation status of intracellular signaling proteins, providing a snapshot of pathway activation.[24][25]

Materials:

  • All materials from Protocol 1

  • Pre-warmed cell culture medium

  • Fixation Buffer (e.g., 4% Paraformaldehyde, PFA)

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol)

  • Phospho-specific antibodies (see Table 3)

Procedure:

  • Cell Stimulation and Treatment: Culture cells as required. Treat with this compound for the desired time (typically short, e.g., 5-30 minutes).

  • Immediate Fixation: To preserve phosphorylation, immediately stop the stimulation by adding pre-warmed Fixation Buffer directly to the cells to a final concentration of 1.5-2% PFA.[24] Incubate for 10-15 minutes at 37°C.[26]

  • Wash: Centrifuge cells at 500 x g for 5 minutes. Discard supernatant and wash once with Flow Cytometry Staining Buffer.

  • Permeabilization: Gently resuspend the cell pellet. Add 1 mL of ice-cold 90% Methanol while vortexing slowly to prevent clumping. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).[27][28]

  • Wash: Add 3 mL of Staining Buffer to the methanol-permeabilized cells. Centrifuge at a higher speed (e.g., 800 x g) for 5-7 minutes. Discard supernatant. Repeat this wash.

  • Antibody Staining: Perform Fc block as in Protocol 1. Add a cocktail of surface and phospho-specific intracellular antibodies diluted in Staining Buffer. Incubate for 60 minutes at room temperature in the dark.

  • Final Washes and Acquisition: Wash cells twice with Staining Buffer as in step 5. Resuspend in an appropriate volume and acquire samples promptly on a flow cytometer.

References

Application Notes: Immunohistochemical Analysis of CD31 Expression Following P8RI Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a 130 kDa transmembrane glycoprotein constitutively expressed at high levels on the surface of endothelial cells, as well as on platelets and various leukocyte subsets.[1] It is a crucial marker for endothelial cell lineage and is concentrated at intercellular junctions, where it plays a significant role in angiogenesis, inflammation, and maintaining vascular homeostasis.[2][3] The quantification of CD31-positive cells or structures via immunohistochemistry (IHC) is a standard method for assessing microvessel density (MVD) and evaluating the state of the vasculature in various physiological and pathological contexts.

Mechanism of Action of P8RI and Its Effect on CD31

Under conditions of strong immune stimulation or inflammation, the extracellular portion of CD31 can be proteolytically cleaved, leading to a loss of its regulatory function.[1][4][5] This cleavage results in a truncated form of CD31 on the cell surface.[1][6]

This compound is a synthetic agonist peptide derived from the juxtamembrane extracellular sequence of CD31.[3][4] Its primary mechanism involves binding to the remaining ectodomain of cleaved CD31, thereby restoring its immunomodulatory signaling capabilities.[4] Studies have shown that this compound treatment promotes a more differentiated and less inflammatory endothelial cell phenotype.[3][7] By restoring CD31 function, this compound can enhance arterial healing, favor endothelialization, and reduce local inflammation.[3][8] Therefore, IHC for CD31 is a critical application for visualizing and quantifying the effects of this compound treatment, which is expected to increase or normalize the expression and organization of CD31 at endothelial cell junctions, reflecting improved vascular integrity.

Application

This protocol describes the use of immunohistochemistry to detect changes in CD31 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections following in vivo or in vitro treatment with the CD31 agonist peptide, this compound. The primary application is the assessment of angiogenesis and vascular healing, making it highly relevant for research in oncology, cardiovascular disease, and regenerative medicine.

Quantitative Data Summary

The following table presents example data for Microvessel Density (MVD) analysis from a hypothetical study evaluating the effect of this compound on angiogenesis in a tumor model. MVD is determined by counting CD31-positive vessels in representative high-power fields (HPFs).

Group Treatment Number of Samples (n) Average MVD (vessels/HPF) ± SD P-value vs. Vehicle Control
1Vehicle Control1018.5 ± 4.2-
2This compound (10 mg/kg)1032.8 ± 5.1< 0.01

Detailed Protocols

This protocol is intended for the immunohistochemical staining of CD31 in FFPE tissue sections.

I. Required Materials
  • Primary Antibody: Rat anti-mouse CD31 (PECAM-1) antibody.

  • Secondary Antibody: Biotinylated goat anti-rat IgG or HRP-polymer conjugated secondary antibody.[9][10]

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.[9]

  • Blocking Solution: 1% BSA or 5% normal goat serum in PBS.[9][10]

  • Detection System: Streptavidin-HRP (if using biotinylated secondary) and DAB (3,3'-Diaminobenzidine) substrate kit.[9][10]

  • Counterstain: Hematoxylin.[9][11]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Dehydration Reagents: Graded ethanols (70%, 90%, 100%).[12]

  • Clearing Agent: Xylene or xylene substitute.[11]

  • Mounting Medium: Permanent mounting medium.[12]

  • Control Tissues: Positive control (e.g., spleen, lung, or known vascularized tumor tissue) and negative control (tissue stained without primary antibody).

II. Experimental Protocol

A. Deparaffinization and Rehydration

  • Bake slides at 60°C for at least 30 minutes.[11]

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate sections through a graded series of ethanol:

    • 100% Ethanol: 2 changes, 5 minutes each.[12]

    • 95% Ethanol: 2 changes, 5 minutes each.[11]

    • 70% Ethanol: 1 change, 5 minutes.[12]

    • 50% Ethanol: 1 change, 5 minutes.[12]

  • Rinse slides in deionized water for 5 minutes.[11]

B. Antigen Retrieval

  • Place slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the solution to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.[9]

  • Allow slides to cool on the benchtop in the buffer for 30 minutes.[9]

C. Staining Procedure

  • Rinse sections in deionized water three times for 5 minutes each.[9]

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide (H₂O₂) in methanol or PBS for 10-20 minutes at room temperature to quench endogenous peroxidase activity.[10][12]

  • Wash sections in PBS three times for 5 minutes each.[10]

  • Blocking: Apply 100-400 µL of blocking solution (e.g., 1% BSA in PBS) to each section and incubate for 1 hour at room temperature in a humidified chamber.[9]

  • Primary Antibody Incubation: Remove the blocking solution (do not rinse) and apply the diluted primary anti-CD31 antibody. Incubate overnight at 4°C in a humidified chamber.[9]

  • Wash sections in PBS or PBST three times for 5 minutes each.[9]

  • Secondary Antibody Incubation: Apply the diluted biotinylated or HRP-polymer conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[9][10]

  • Wash sections in PBS or PBST three times for 5 minutes each.

  • Detection:

    • If using a biotinylated secondary, apply the ABC reagent (Avidin-Biotin Complex) and incubate for 30 minutes.[10]

    • Wash sections in PBS three times for 5 minutes each.

    • Apply the DAB substrate solution and monitor closely for color development (typically 1-10 minutes).[9]

  • Stop Reaction: As soon as the desired staining intensity is reached, immerse the slides in deionized water.[9]

D. Counterstaining and Mounting

  • Counterstain sections with Hematoxylin for 1-5 minutes.[9][11]

  • Rinse slides in tap water.

  • "Blue" the sections in a bluing solution or tap water.

  • Dehydrate the sections through graded ethanols (reverse of step A.3).[11]

  • Clear in two changes of xylene for 5 minutes each.[11]

  • Mount coverslips using a permanent mounting medium.[9]

III. Interpretation of Results
  • Positive Staining: A brown precipitate (from DAB) localizing to the membrane of endothelial cells, outlining the vessel lumens.

  • Quantification: Microvessel density (MVD) can be calculated by counting the number of distinctly stained vessels in several high-power fields (HPFs) and averaging the results. An increase in MVD in this compound-treated tissues compared to controls would suggest a pro-angiogenic effect. Improved vessel morphology and integrity can also be qualitatively assessed.

Visualizations

Signaling and Mechanism Diagram

P8RI_Mechanism cluster_0 Healthy Vasculature cluster_1 Inflammatory Condition cluster_2 This compound Treatment Healthy_EC Endothelial Cell Intact_CD31 Intact CD31 (Maintains Homeostasis) Healthy_EC->Intact_CD31 expresses Cleaved_CD31 Cleaved CD31 (Loss of Function) Intact_CD31->Cleaved_CD31 Proteolytic Cleavage (Inflammatory Stimuli) Inflamed_EC Activated Endothelial Cell Inflamed_EC->Cleaved_CD31 expresses Restored_CD31 Restored CD31 Signaling (Promotes Healing & Endothelialization) Cleaved_CD31->Restored_CD31 this compound Binding & Agonism Treated_EC Restored Endothelial Cell Treated_EC->Restored_CD31 exhibits

Caption: Mechanism of this compound action on cleaved CD31.

Experimental Workflow Diagram

IHC_Workflow start Animal Model or Cell Culture System treatment Treatment Groups (Vehicle vs. This compound) start->treatment tissue_collection Tissue Collection & Fixation (Formalin) treatment->tissue_collection processing Tissue Processing & Paraffin Embedding tissue_collection->processing sectioning Microtome Sectioning (4-5 µm sections) processing->sectioning staining IHC Staining Protocol for CD31 sectioning->staining imaging Microscopy & Imaging (Bright-field) staining->imaging analysis Image Analysis (e.g., Microvessel Density) imaging->analysis end Data Interpretation & Reporting analysis->end

Caption: Experimental workflow for CD31 IHC after this compound treatment.

References

Measuring the Binding Affinity of P8RI to CD31 Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for measuring the binding affinity of the synthetic peptide P8RI to its target, the CD31 receptor. This compound is a CD31 agonist that binds to the juxtamembrane amino acid sequence of the ectodomain of CD31, particularly the cleaved form of the receptor.[1][2] This interaction is crucial for restoring the inhibitory signaling pathway of CD31, which plays a significant role in modulating immune responses and maintaining vascular homeostasis.[2][3] Accurate measurement of the binding affinity and thermodynamic parameters of the this compound-CD31 interaction is essential for understanding its mechanism of action and for the development of this compound-based therapeutics.

This guide outlines three common biophysical techniques for quantifying protein-peptide interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA). Detailed protocols for each method are provided, along with illustrative data presented in tabular format for easy comparison.

CD31 Signaling Pathway and this compound Interaction

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various leukocytes. It functions as a key regulator of cell-cell adhesion and signaling. The cytoplasmic tail of CD31 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon homophilic engagement of the extracellular domain, these ITIMs become phosphorylated, leading to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, such as SHP-2. This initiates a signaling cascade that ultimately dampens cellular activation.

Under certain inflammatory conditions, the extracellular domain of CD31 can be cleaved, leading to a loss of its inhibitory function. The synthetic peptide this compound is designed to bind to the remaining juxtamembrane portion of the cleaved CD31, promoting its clustering and restoring the downstream inhibitory signaling.

CD31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31_ext Cleaved CD31 (Juxtamembrane Domain) This compound->CD31_ext Binding CD31_intra CD31 Cytoplasmic Tail (ITIMs) CD31_ext->CD31_intra mem SHP2 SHP-2 CD31_intra->SHP2 Recruitment & Phosphorylation Downstream Downstream Inhibitory Signaling SHP2->Downstream Activation

Figure 1: this compound interaction with the cleaved CD31 receptor and subsequent signaling.

Data Presentation: this compound-CD31 Binding Affinity

The following tables summarize hypothetical quantitative data for the binding of this compound to the extracellular domain of cleaved CD31, as would be determined by the experimental techniques detailed in this document.

Note: The following data is for illustrative purposes only and does not represent experimentally verified values.

Table 1: Kinetic Parameters from Surface Plasmon Resonance (SPR)

ParameterValueUnit
Association Rate Constant (ka)1.5 x 105M-1s-1
Dissociation Rate Constant (kd)3.0 x 10-3s-1
Equilibrium Dissociation Constant (KD) 20 nM

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

ParameterValueUnit
Stoichiometry (n)1.1-
Equilibrium Dissociation Constant (KD) 25 nM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)10.2cal/mol·K

Table 3: Binding Affinity from Enzyme-Linked Immunosorbent Assay (ELISA)

ParameterValueUnit
Half-maximal Effective Concentration (EC50) 35 nM

Experimental Protocols

Detailed methodologies for the three key experiments are provided below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis A1 Immobilize recombinant CD31 ectodomain on sensor chip B1 Inject this compound over CD31 surface (Association) A1->B1 A2 Prepare serial dilutions of this compound peptide A2->B1 B2 Flow buffer over surface (Dissociation) B1->B2 B3 Regenerate chip surface B2->B3 C1 Generate sensorgrams B3->C1 C2 Fit data to a binding model C1->C2 C3 Determine ka, kd, and KD C2->C3

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human CD31 ectodomain (cleaved form)

  • Synthetic this compound peptide

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Protocol:

  • Immobilization of CD31:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant CD31 ectodomain (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the injection of CD31 to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of this compound concentrations (e.g., 0.1 nM to 1 µM) in SPR running buffer.

    • Inject the this compound solutions over the CD31 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch to running buffer flow to monitor the dissociation phase (e.g., for 300 seconds).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

ITC_Workflow cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis A1 Prepare CD31 ectodomain in ITC buffer B1 Load CD31 into sample cell A1->B1 A2 Prepare this compound peptide in matched ITC buffer B2 Load this compound into syringe A2->B2 B3 Titrate this compound into CD31 B1->B3 B2->B3 C1 Integrate heat peaks B3->C1 C2 Plot integrated heat vs. molar ratio C1->C2 C3 Fit data to a binding model to determine n, KD, ΔH, and ΔS C2->C3

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human CD31 ectodomain (cleaved form)

  • Synthetic this compound peptide

  • ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Dialyze both the CD31 ectodomain and the this compound peptide extensively against the same ITC buffer to minimize heats of dilution.

    • Accurately determine the concentration of both protein and peptide solutions.

    • Degas all solutions immediately before use.

  • ITC Experiment:

    • Fill the sample cell (e.g., 200 µL) with the CD31 ectodomain solution (e.g., 10-20 µM).

    • Fill the injection syringe (e.g., 40 µL) with the this compound peptide solution (e.g., 100-200 µM).

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to CD31.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.

    • Determine the stoichiometry (n), equilibrium dissociation constant (KD), enthalpy change (ΔH), and entropy change (ΔS).

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

ELISA is a plate-based assay that can be adapted to measure binding affinity. In this format, one binding partner is immobilized, and the other is added in solution, with detection achieved using an enzyme-linked antibody.

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Binding and Detection cluster_analysis Data Analysis A1 Coat microplate wells with CD31 ectodomain A2 Block non-specific binding sites A1->A2 B1 Add serial dilutions of biotinylated this compound A2->B1 B2 Add streptavidin-HRP B1->B2 B3 Add substrate and measure absorbance B2->B3 C1 Plot absorbance vs. This compound concentration B3->C1 C2 Fit data to a sigmoidal dose-response curve C1->C2 C3 Determine EC50 C2->C3

References

Troubleshooting & Optimization

Troubleshooting P8RI solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the synthetic peptide P8RI in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its main function?

A1: this compound is a synthetic biomimetic peptide that functions as a CD31 agonist. It is designed to bind to the juxtamembrane region of the CD31 ectodomain, thereby restoring the immunomodulatory and inhibitory signaling pathways of CD31.[1][2][3] This can help in reducing inflammation and thrombosis, making it a candidate for applications such as coating medical devices.[3]

Q2: I am having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?

A2: For initial reconstitution of lyophilized this compound, it is recommended to first attempt dissolving it in sterile, distilled water.[1] If solubility in water is limited, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is the next step.[1][4] After initial dissolution in DMSO, the solution can be slowly diluted with your aqueous buffer of choice.

Q3: My this compound solution is cloudy after dilution in my aqueous buffer. What could be the cause?

A3: Cloudiness or precipitation upon dilution of a this compound stock solution into an aqueous buffer is often due to the peptide's hydrophobic nature and the drastic change in solvent polarity. This can cause the peptide to aggregate and fall out of solution. Several factors can contribute to this, including high final peptide concentration, the pH of the buffer, and high salt concentrations.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (for up to 6 months). For shorter periods, storage at -20°C (for up to 1 month) is acceptable.[1] Ensure the vials are sealed tightly to prevent moisture absorption and exposure to light.[1]

Troubleshooting Guide for this compound Solubility

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: Lyophilized this compound powder does not dissolve in water or aqueous buffer.

  • Possible Cause: The inherent hydrophobicity of the this compound peptide sequence (H-kwpalfvr-OH) can limit its solubility in purely aqueous solutions.

  • Recommended Solution:

    • Use of an Organic Co-Solvent: First, attempt to dissolve the this compound in a minimal amount of high-purity, anhydrous DMSO.[4][5]

    • Stepwise Dilution: Once dissolved in DMSO, slowly add the aqueous buffer to the peptide solution dropwise while gently vortexing. This gradual change in solvent polarity can help prevent precipitation.

    • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[6]

Issue 2: this compound precipitates out of solution after dilution of the DMSO stock into an aqueous buffer.

  • Possible Cause A: Final Concentration is Too High: The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit under those conditions.

    • Recommended Solution: Try preparing a lower final concentration of the this compound solution. It is advisable to perform a solubility test with a small amount of the peptide to determine its approximate solubility limit in your specific buffer system.

  • Possible Cause B: pH of the Buffer: The pH of the aqueous buffer can significantly impact the net charge of the peptide, and thus its solubility. Peptides are often least soluble at their isoelectric point (pI).

    • Recommended Solution: Analyze the this compound sequence to estimate its net charge at the pH of your buffer. If the peptide is basic, dissolving it in a slightly acidic buffer (e.g., containing 10-30% acetic acid) might improve solubility.[5][7] Conversely, if it is acidic, a slightly basic buffer (e.g., containing 0.1% ammonium hydroxide) could be beneficial.[7]

  • Possible Cause C: High Salt Concentration: High ionic strength in the buffer can sometimes lead to "salting out" of the peptide, causing it to precipitate.

    • Recommended Solution: If possible, try reducing the salt concentration of your buffer.

Issue 3: Inconsistent experimental results despite the this compound solution appearing clear.

  • Possible Cause A: Formation of Soluble Aggregates: this compound may be forming small, soluble aggregates that are not visible to the naked eye but may have reduced biological activity.

    • Recommended Solution: Briefly sonicate the final working solution before use to help dissociate any potential aggregates.[6] The inclusion of a carrier protein like bovine serum albumin (BSA) in the final medium can sometimes help maintain the solubility of hydrophobic peptides.

  • Possible Cause B: Adsorption to Plastics: Hydrophobic peptides like this compound can adsorb to the surfaces of plastic labware (e.g., pipette tips, microcentrifuge tubes), which would lower the effective concentration of the peptide in your experiment.

    • Recommended Solution: Use low-adhesion plasticware for handling this compound solutions. Pre-rinsing pipette tips with the peptide solution before transferring can also help to mitigate this issue.

Quantitative Data Summary

Buffer System (e.g., PBS, Tris-HCl)pHTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations (e.g., Clear, Cloudy, Precipitate)

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • Lyophilized this compound

    • Anhydrous, high-purity DMSO

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 1 mg/mL concentration.

    • Gently vortex the tube until the peptide is completely dissolved. Brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the final desired concentration of this compound in your cell culture experiment.

    • Perform a serial dilution of the DMSO stock solution with the pre-warmed cell culture medium. It is crucial to add the this compound stock solution dropwise to the vortexing medium to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5% v/v) to avoid solvent toxicity.

    • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.

    • Filter-sterilize the final working solution using a 0.22 µm filter before adding it to your cells.[1]

Visualizations

P8RI_Troubleshooting_Workflow start Start: Lyophilized this compound dissolve_water Attempt to dissolve in sterile water/aqueous buffer start->dissolve_water is_soluble_water Is the solution clear? dissolve_water->is_soluble_water dissolve_dmso Dissolve in minimal anhydrous DMSO is_soluble_water->dissolve_dmso No success Success: this compound is solubilized is_soluble_water->success Yes dilute_buffer Slowly dilute with aqueous buffer dissolve_dmso->dilute_buffer is_soluble_final Is the final solution clear? dilute_buffer->is_soluble_final sonicate Briefly sonicate is_soluble_final->sonicate No is_soluble_final->success Yes fail Precipitation/Cloudiness is_soluble_final->fail sonicate->is_soluble_final check_params Troubleshoot: - Lower final concentration - Adjust buffer pH - Reduce salt concentration fail->check_params

Caption: A workflow diagram for troubleshooting this compound solubility issues.

CD31_Signaling_Pathway This compound This compound (CD31 Agonist) CD31 CD31 (PECAM-1) Extracellular Domain Transmembrane Domain Cytoplasmic Domain with ITIMs This compound->CD31 Binds to juxtamembrane extracellular sequence Phosphorylation Tyrosine Phosphorylation of ITIMs CD31->Phosphorylation Conformational change SHP2 Recruitment of SHP-2 Phosphorylation->SHP2 Creates docking site Downstream Downstream Signaling SHP2->Downstream Outcome Inhibition of Pro-inflammatory and Pro-thrombotic Signals Downstream->Outcome

Caption: The signaling pathway of CD31 activated by the agonist this compound.

References

Optimizing P8RI Concentration for Endothelial Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of P8RI, a synthetic peptide agonist of CD31, for endothelial cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). CD31 is a key receptor on the surface of endothelial cells that plays a crucial role in maintaining vascular homeostasis, regulating cell-cell adhesion, and modulating inflammatory responses.[1][2][3] this compound mimics the natural binding of CD31, thereby activating its signaling pathways to promote endothelial cell health and function.

Q2: What are the expected effects of this compound on endothelial cells in culture?

A2: As a CD31 agonist, this compound is expected to promote a quiescent and healthy endothelial phenotype. This includes enhancing cell-cell junctions, promoting endothelialization, and reducing inflammatory responses.[1][3] In vitro studies have shown that surfaces coated with a CD31-mimetic peptide can increase the adherence of human coronary artery endothelial cells.[1]

Q3: What is the recommended starting concentration of this compound for my experiments?

A3: The optimal concentration of this compound can vary depending on the specific endothelial cell type, cell density, and the experimental endpoint. As precise concentrations for soluble this compound in culture are not widely published, we recommend performing a dose-response experiment to determine the optimal concentration for your specific application. A suggested starting range is between 1 µM and 100 µM.

Q4: How should I prepare and store this compound?

A4: this compound is a synthetic peptide and should be handled with care to maintain its stability and activity. It is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving the peptide in a sterile, appropriate solvent such as sterile water or a buffer solution recommended by the manufacturer. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or below. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Suboptimal this compound concentration: The concentration may be too low to elicit a response. - This compound degradation: Improper storage or handling may have led to peptide degradation. - Low CD31 expression: The endothelial cell line used may have low expression of the CD31 receptor. - Insensitive assay: The chosen assay may not be sensitive enough to detect the effects of this compound.- Perform a dose-response experiment with a wider range of concentrations. - Prepare fresh this compound stock solutions and handle them according to best practices. - Verify CD31 expression in your endothelial cells using flow cytometry or western blotting. - Use a more sensitive or direct assay to measure the intended biological response (e.g., a cell migration or tube formation assay).
Cell toxicity or death observed - High this compound concentration: Excessive concentrations of any peptide can be toxic to cells. - Contaminants in this compound solution: The peptide solution may be contaminated with bacteria or other toxic substances. - Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the concentration used.- Perform a dose-response experiment to identify a non-toxic concentration range. - Ensure sterile handling and use sterile, endotoxin-free reagents for all solutions. - Test the effect of the solvent alone on cell viability at the same final concentration used in the experiment.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect responsiveness. - Inconsistent this compound preparation: Variations in the preparation of this compound working solutions can lead to different effective concentrations. - Assay variability: Inherent variability in the experimental assay.- Use cells within a consistent passage number range and ensure consistent cell seeding densities. - Prepare a large batch of this compound stock solution to be used across multiple experiments. - Include appropriate positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Proliferation Assay

This protocol describes how to determine the optimal concentration of this compound for promoting endothelial cell proliferation.

Materials:

  • Endothelial cells (e.g., HUVECs, HCAECs)

  • Complete endothelial cell growth medium

  • This compound peptide

  • Sterile, endotoxin-free water or recommended solvent

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in cell culture medium. A suggested range of final concentrations is 0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Treatment: Remove the medium from the wells and replace it with the this compound-containing medium.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and expected response time.

  • Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell proliferation (as a percentage of the control) against the this compound concentration to determine the optimal concentration.

Expected Results:

This compound Concentration (µM)Expected Cell Proliferation (% of Control)
0100%
1105-115%
5110-125%
10115-135%
25110-130%
50100-120%
10090-110% (potential for slight toxicity at higher concentrations)
Protocol 2: Endothelial Cell Migration (Scratch) Assay

This protocol assesses the effect of the optimized this compound concentration on endothelial cell migration.

Materials:

  • Endothelial cells

  • Complete endothelial cell growth medium

  • This compound peptide at the optimized concentration

  • 6-well or 12-well cell culture plates

  • Sterile p200 pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Scratch Wound: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the optimized concentration of this compound. Use medium without this compound as a negative control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure for both control and this compound-treated cells.

Expected Results:

Time (hours)Expected Wound Closure (%) - ControlExpected Wound Closure (%) - this compound
00%0%
615-25%25-40%
1230-50%50-70%
2460-80%85-100%

Signaling Pathways and Experimental Workflows

This compound-Mediated CD31 Signaling Pathway

P8RI_CD31_Signaling This compound This compound CD31 CD31 Receptor This compound->CD31 binds to ITIM ITIMs (Immunoreceptor Tyrosine-based Inhibitory Motifs) CD31->ITIM activates SHP2 SHP-2 (Phosphatase) ITIM->SHP2 recruits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) SHP2->Downstream activates Response Cellular Response (Proliferation, Migration, Anti-inflammation) Downstream->Response leads to

Caption: this compound binding to the CD31 receptor activates downstream signaling pathways.

Experimental Workflow for this compound Concentration Optimization

P8RI_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation Culture Culture Endothelial Cells DoseResponse Dose-Response Assay (e.g., Proliferation) Culture->DoseResponse Preparethis compound Prepare this compound Dilutions Preparethis compound->DoseResponse AnalyzeData Analyze Quantitative Data DoseResponse->AnalyzeData Migration Migration Assay (Scratch Test) Validate Validate with Functional Assays Migration->Validate TubeFormation Tube Formation Assay TubeFormation->Validate OptimalConc Determine Optimal this compound Concentration AnalyzeData->OptimalConc OptimalConc->Migration OptimalConc->TubeFormation

References

P8RI peptide aggregation and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: P8RI Peptide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the this compound peptide. The focus is on addressing potential issues related to peptide aggregation and outlining strategies for prevention and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and its primary biological function?

A1: this compound is a synthetic, retro-inverso peptide composed of all D-amino acids, making it resistant to proteases.[1] It functions as a CD31 agonist, meaning it binds to the CD31 receptor (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1) and mimics its natural activity.[1][2] The primary role of this compound is to restore the immunomodulatory and inhibitory signaling pathways of CD31, which can be lost during strong immune stimulation.[3] This has shown therapeutic potential in reducing inflammation, preventing antibody-mediated rejection in organ transplants, and promoting endothelialization of coronary stents.[1][2][3]

Q2: What is peptide aggregation and why is it a concern for peptides like this compound?

A2: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often non-functional and insoluble, structures. These can range from small, soluble oligomers to large, highly organized amyloid fibrils or amorphous aggregates.[4] Aggregation is a major concern in therapeutic peptide development because it can lead to a loss of biological activity, reduced product shelf-life, and potentially cause adverse immunogenic reactions in patients.[5] For researchers, peptide aggregation can lead to inconsistent and unreliable experimental results.

Q3: What are the primary factors that can influence peptide aggregation?

A3: Both intrinsic properties of the peptide and extrinsic environmental factors can influence aggregation.[4]

  • Intrinsic Factors: These are related to the amino acid sequence itself, including hydrophobicity, net charge, and the propensity to form secondary structures like β-sheets.[5][6]

  • Extrinsic Factors: These are environmental conditions that can be controlled by the researcher. Key factors include:

    • Peptide Concentration: Higher concentrations generally increase the rate of aggregation.[4]

    • pH and Net Charge: Peptides are least soluble and most prone to aggregation near their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[4]

    • Temperature: Elevated temperatures can increase reaction kinetics and induce partial unfolding, exposing aggregation-prone regions.[5]

    • Ionic Strength: Salts can either screen electrostatic repulsions (promoting aggregation) or stabilize the native state, depending on the specific salt and concentration (Hofmeister effects).[4]

    • Agitation: Mechanical stress, such as vigorous shaking or stirring, can accelerate the formation of aggregate nuclei.

    • Interfaces: Interactions with surfaces (e.g., air-water, vial walls) can act as nucleation sites for aggregation.[4]

Troubleshooting Guides

Problem: My this compound peptide solution is cloudy or has visible particles immediately after reconstitution.

Possible Cause Troubleshooting Step
Poor Solubility The chosen solvent may be inappropriate. While this compound is a small peptide, ensure you are using a recommended solvent (e.g., sterile water, PBS, or a buffer specified by the manufacturer). For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for the initial stock solution, followed by dilution in aqueous buffer.[7]
pH is near the Isoelectric Point (pI) If the peptide's pI is close to the pH of your buffer, its net charge will be low, reducing solubility. Adjust the pH of the buffer to be at least 1-2 units away from the pI. For a basic peptide, use an acidic buffer; for an acidic peptide, use a basic buffer.
High Concentration You may be attempting to dissolve the peptide at too high a concentration. Try preparing a more dilute solution initially.
Contamination Ensure that the solvent and all labware are sterile and free of particulates. Filter the final peptide solution through a 0.22 µm syringe filter to remove any insoluble matter.[8]

Problem: My experimental results are inconsistent, and I suspect non-visible, soluble aggregates are the cause.

Possible Cause Troubleshooting & Detection Strategy
Formation of Soluble Oligomers Soluble oligomers are often precursors to larger aggregates and can be biologically active in unintended ways, leading to result variability.
Detection Method 1: Dynamic Light Scattering (DLS) Use DLS to analyze the particle size distribution in your peptide solution. The presence of species with a larger hydrodynamic radius than the expected monomer can indicate oligomerization.
Detection Method 2: Size Exclusion Chromatography (SEC) Run the peptide solution on an SEC column. The appearance of peaks eluting earlier than the monomeric peptide is a strong indicator of soluble aggregates.
Prevention Strategy Prepare fresh peptide solutions for each experiment from a lyophilized stock. Avoid repeated freeze-thaw cycles. Store solutions at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage.

Experimental Protocols & Data

Protocol 1: Recommended Solubilization and Handling of this compound
  • Pre-treatment: Before opening, briefly centrifuge the vial to ensure the lyophilized peptide powder is at the bottom.

  • Solvent Selection: Reconstitute the this compound peptide in a buffer at a pH that ensures the peptide is charged. For example, if this compound has a net positive charge, use a buffer with a pH of 6.0 or lower.

  • Reconstitution: Add the required volume of cold, sterile buffer to the vial. Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing or shaking, which can induce aggregation.

  • Concentration: Prepare an initial stock solution at a concentration of 1-5 mg/mL. Higher concentrations should be approached with caution.

  • Filtration: For critical applications, filter the stock solution through a low-protein-binding 0.22 µm syringe filter to remove any potential micro-aggregates.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. For short-term storage (1-2 weeks), store at 4°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation

The Thioflavin T (ThT) assay is a standard method to detect the formation of β-sheet-rich structures, characteristic of amyloid fibrils.[8][9]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, double-distilled water. Filter through a 0.2 µm syringe filter and store in the dark at 4°C for up to a month.

    • Assay Buffer: Use a suitable buffer for your experiment (e.g., 50 mM Glycine-NaOH, pH 8.5).

  • Assay Setup (96-well plate format):

    • Use a black, clear-bottom 96-well plate to minimize background fluorescence.

    • In each well, add your this compound sample (e.g., 20 µL). Include positive and negative controls.

    • Prepare a working ThT solution by diluting the 1 mM stock into the assay buffer to a final concentration of 25 µM.[9]

    • Add 180 µL of the working ThT solution to each well.

  • Measurement:

    • Incubate the plate in the dark for 5-10 minutes.

    • Measure fluorescence using a plate reader with excitation set to ~440-450 nm and emission set to ~480-485 nm.[10]

  • Kinetic Monitoring: To monitor aggregation over time, incubate the plate at a set temperature (e.g., 37°C) with intermittent shaking and take fluorescence readings at regular intervals (e.g., every 15-30 minutes).[10]

Illustrative Data: Effect of pH and Ionic Strength on Peptide Aggregation

The following data is for a hypothetical peptide and serves to illustrate general principles, as specific aggregation data for this compound is not publicly available.

ConditionPeptide ConcentrationIncubation Time (h)ThT Fluorescence (Arbitrary Units)Interpretation
pH 5.0, 150 mM NaCl100 µM24150 ± 20Low aggregation. Electrostatic repulsion is high.
pH 7.4, 150 mM NaCl100 µM241800 ± 150Significant aggregation. pH is closer to the pI.
pH 9.0, 150 mM NaCl100 µM24180 ± 25Low aggregation. Electrostatic repulsion is high.
pH 7.4, 50 mM NaCl100 µM24950 ± 90Moderate aggregation.
pH 7.4, 500 mM NaCl100 µM242500 ± 200High aggregation. High salt screens charge repulsion.

Visualizations and Workflows

G Workflow: Investigating this compound Peptide Aggregation cluster_0 Observation cluster_1 Initial Checks cluster_2 Biophysical Characterization cluster_3 Resolution A Inconsistent Results or Visible Precipitate B Review Solubilization Protocol (Solvent, pH, Concentration) A->B C Visual Inspection (Light Microscopy) A->C D Detect Soluble Aggregates (DLS / SEC) B->D If solution is clear F Morphology Analysis (TEM / AFM) C->F If particles are visible E Detect Fibrillar Aggregates (Thioflavin T Assay) D->E G Optimize Buffer Conditions (pH, Ionic Strength, Excipients) D->G E->F If ThT positive E->G I Establish Quality Control (e.g., SEC before each experiment) G->I H Refine Handling & Storage (Aliquoting, Freeze-Thaw) H->I

Caption: Workflow for troubleshooting potential this compound peptide aggregation.

G Factors Influencing Peptide Aggregation center Peptide Aggregation charge High Net Charge center->charge excip Stabilizing Excipients center->excip low_temp Low Temperature center->low_temp low_conc Low Concentration center->low_conc conc High Concentration conc->center temp High Temperature temp->center agitate Agitation agitate->center ph_pi pH near pI ph_pi->center hydro Hydrophobicity hydro->center ionic High Ionic Strength ionic->center

Caption: Key factors that can promote or prevent peptide aggregation.

G This compound and the CD31 Signaling Pathway This compound This compound Peptide CD31 CD31 Receptor (on Endothelial or Immune Cell) This compound->CD31 binds to ectodomain SHP2 SHP-2 Phosphatase CD31->SHP2 recruits and activates Inhibition Inhibition of Pro-inflammatory Signaling Pathways SHP2->Inhibition mediates Effect Immunosuppressive Effect & Restoration of Homeostasis Inhibition->Effect leads to

Caption: Simplified signaling pathway activated by the this compound peptide.

References

P8RI Technical Support Center: Ensuring Stability in Long-Term In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered substantial information about P8RI and related concepts.

This compound Identity and Function:

  • This compound (also D-P8RI) is a synthetic retro-inverso peptide.[1][2]

  • It's a CD31 agonist, mimicking the function of the CD31 protein.[1][2]

  • Its primary application is in promoting endothelialization and reducing inflammation, often as a coating on medical devices.[1]

  • It has been used in in vivo studies for up to 28 days.[1]

Stability:

  • Being a retro-inverso peptide with D-amino acids, it is highly resistant to degradation by proteases, which is a major advantage for in vivo stability.[3][4][5][6][7]

  • General peptide stability is affected by temperature, pH, light, and oxidation.[8][9][10][11]

  • Amino acids like C, M, W are prone to oxidation.[12] this compound's sequence is kwpalfvr, which does not contain these residues.

  • Repeated freeze-thaw cycles should be avoided.[1][8][12]

Storage and Formulation:

  • Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[1][2][11][12]

  • This compound solutions are much less stable. At -80°C, a stock solution is stable for about 6 months, and at -20°C for 1 month.[1]

  • This compound is soluble in water and DMSO.[1] For in vivo use, aqueous solutions should be prepared and filter-sterilized.[1]

  • The choice of solvent can depend on the peptide's net charge; this compound is a basic peptide.[13][14]

  • For solutions, using sterile buffers at pH 5-6 can prolong storage life.[12][15]

Troubleshooting:

  • Common issues with peptides include poor solubility, aggregation, and degradation.[13][16]

  • Solubility can be aided by sonication or using small amounts of organic solvents like DMSO.[13][17]

  • Degradation can be monitored using techniques like RP-HPLC.[16]

CD31 Signaling:

  • CD31 (PECAM-1) is a transmembrane protein with six extracellular Ig-like domains.[18][19]

  • Its cytoplasmic domain contains ITIMs (immunoreceptor tyrosine-based inhibitory motifs).[18][19]

  • Upon engagement, the ITIMs are phosphorylated, leading to the recruitment of phosphatases like SHP-2, which modulates downstream signaling to inhibit cellular activation.[18][20]

I believe I have sufficient information to construct the technical support center as requested. I can now proceed to create the troubleshooting guides, FAQs, data tables, protocols, and Graphviz diagrams. No further searches are immediately necessary.

This technical support center provides researchers with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of the this compound peptide in long-term in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it stable in vivo?

A1: this compound, also known as D-P8RI, is a synthetic biomimetic peptide that functions as a CD31 agonist.[1][2] It is designed as a "retro-inverso" peptide, meaning it is composed of D-amino acids arranged in the reverse sequence of a parent L-peptide.[1][5] This structure provides significant resistance to degradation by endogenous proteases, the primary mechanism of peptide breakdown in the body, thus ensuring high stability and a longer half-life for long-term in vivo applications.[3][6][7]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for maintaining this compound's integrity. Recommendations vary for lyophilized powder and solutions. For detailed quantitative data, refer to Table 1.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be kept in a tightly sealed vial at -20°C or, preferably, -80°C, protected from moisture and light.[1][12] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[12][15]

  • Solutions: Peptide solutions are significantly less stable. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1][8] Use sterile buffers, ideally at a pH between 5 and 6, to prolong shelf life.[12][15]

Q3: How should I dissolve this compound for my experiments?

A3: The solubility of this compound can be predicted by its amino acid sequence (kwpalfvr). It is a basic peptide.

  • Initial Testing: Always test the solubility with a small amount of the peptide before dissolving the entire stock.[13]

  • Aqueous Solvents: For most in vivo applications, sterile, oxygen-free water or a buffer (e.g., PBS) at a neutral pH is the preferred solvent.[1][13]

  • Aiding Dissolution: If you encounter solubility issues, brief sonication can help.[13] Since this compound is a basic peptide, adding a small amount of dilute acetic acid can also aid dissolution, which should then be diluted with your experimental buffer.[14]

  • Organic Solvents: While this compound is soluble in DMSO, its use should be minimized for in vivo studies due to potential toxicity.[1][17] If necessary, dissolve the peptide in a minimal amount of DMSO and then slowly dilute it with the aqueous buffer.[17]

  • Sterilization: After reconstitution for in vivo use, the peptide solution should be sterilized by passing it through a 0.22 µm filter.[1]

Q4: Can Trifluoroacetic acid (TFA) from purification affect my experiment?

A4: Yes. This compound is typically supplied as a TFA salt, which is a byproduct of the HPLC purification process.[2] While TFA aids in peptide solubility, it can lower the pH of the solution and, at high concentrations, may affect cell-based assays.[2][21] For most in vivo experiments, the small amount of residual TFA is not a concern once diluted in a buffered solution. However, if your application is highly sensitive, you may consider using a salt-free version of the peptide or performing a salt exchange.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or No Biological Activity 1. Peptide Degradation: Improper storage of solutions (e.g., room temperature, repeated freeze-thaw cycles).[16] 2. Incorrect Concentration: Inaccurate quantification due to water absorption by lyophilized powder or incomplete solubilization.1. Use Fresh Peptide: Prepare solutions fresh from lyophilized powder stored correctly at -80°C. Aliquot any remaining solution for single-use and store at -80°C.[1][16] 2. Verify Concentration: Ensure the peptide is fully dissolved. After reconstitution, confirm peptide concentration using a method like UV spectroscopy if possible.
Peptide Solution is Cloudy or Contains Precipitate 1. Poor Solubility: The peptide has not fully dissolved in the chosen solvent. 2. Aggregation: The peptide is forming aggregates, which can occur at its isoelectric point or with hydrophobic peptides.[17] 3. Contamination: Bacterial growth in non-sterile solutions.1. Optimize Solubilization: Refer to the dissolution protocol (Section 4.1). Try brief sonication or adjusting the pH.[13] 2. Prevent Aggregation: Ensure the buffer pH is not at the peptide's isoelectric point. If using an organic solvent for initial dissolution, add it to the dry peptide first before diluting with aqueous buffer.[17] 3. Ensure Sterility: Use sterile solvents and filter the final solution through a 0.22 µm filter.[1]
Inconsistent Results Between Experiments 1. Peptide Instability: Degradation between different batches of prepared solutions.[16] 2. Variable Freeze-Thaw Cycles: Aliquots have been subjected to different numbers of freeze-thaw cycles.[8] 3. Oxidation: Although this compound's sequence is not prone to oxidation, prolonged exposure of solutions to air can be a factor for other peptides.[12]1. Standardize Preparation: Prepare a single, large batch of lyophilized this compound into single-use aliquots. Reconstitute one aliquot fresh for each experiment. 2. Aliquot Strictly: Adhere to a single-use policy for all aliquots to eliminate freeze-thaw variability.[12] 3. Handle Properly: Minimize air exposure when handling solutions. For peptides containing Cys, Met, or Trp, purging the vial with an inert gas like nitrogen or argon is recommended.[12]

Quantitative Data Summary

Table 1: this compound Storage and Stability Recommendations

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-80°C2 yearsRecommended for long-term storage. Protect from moisture and light.[1]
-20°C1 yearSuitable for intermediate-term storage.[1]
Room TemperatureDays to WeeksNot recommended; for shipping and short-term handling only.[15]
In Solution (Stock)-80°C~6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[1]
-20°C~1 monthLess stable than at -80°C. Avoid frost-free freezers.[1][15]
4°C< 1 weekFor short-term use only. Stability is sequence-dependent.[12]

Experimental Protocols

Protocol 1: Reconstitution and Formulation of this compound for In Vivo Injection

This protocol describes the preparation of a sterile this compound solution for subcutaneous or intravenous administration.

Materials:

  • Lyophilized this compound powder

  • Sterile, pyrogen-free water or 0.9% sterile saline

  • 0.22 µm sterile syringe filter

  • Sterile, pyrogen-free vials

Methodology:

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing on the peptide.[12]

  • Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired final concentration (e.g., for a 2.5 mg/kg dose in a 25g mouse with a 100 µL injection volume, a 0.625 mg/mL solution is needed).

  • Initial Dissolution: Using a sterile syringe, add the calculated volume of sterile water or saline to the this compound vial.

  • Ensure Complete Solubilization: Gently vortex or swirl the vial. If the peptide does not dissolve completely, sonicate the vial briefly (e.g., 10-15 seconds) in a water bath. Visually inspect the solution to ensure it is clear and free of particulates.[13]

  • Sterile Filtration: Draw the reconstituted this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile, pyrogen-free vial. This step removes any potential bacterial contamination.[1]

  • Aliquoting and Storage: If not for immediate use, create single-use aliquots from the sterile stock solution. Store these aliquots at -80°C for up to 6 months.[1]

Protocol 2: Assessing this compound Stability with RP-HPLC

This protocol provides a method to assess the purity and degradation of this compound over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water with 0.1% TFA).

    • To assess stability, incubate aliquots of the solution under various conditions (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis:

    • Column: Use a C18 analytical column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes (e.g., 5% to 95% B).

    • Detection: Monitor absorbance at 214 nm or 280 nm.

    • Injection: Inject 10-20 µL of each sample.

  • Data Analysis:

    • The intact this compound peptide will elute as a major peak at a specific retention time (establish this with a fresh sample at T=0).

    • Degradation products will appear as new, smaller peaks, typically at earlier retention times.

    • Calculate the stability by comparing the peak area of the intact this compound at different time points to the initial T=0 sample: (Peak Area at Tx / Peak Area at T0) * 100%.

Visualizations

P8RI_Stability_Workflow start Lyophilized this compound Stored at -80°C equilibrate Equilibrate to Room Temp start->equilibrate reconstitute Reconstitute in Sterile Buffer (pH 5-7) equilibrate->reconstitute filter Sterile Filter (0.22 µm) reconstitute->filter use_now Immediate Use in In Vivo Experiment filter->use_now Option 1 aliquot Aliquot for Single Use filter->aliquot Option 2 store_sol Store Aliquots at -80°C aliquot->store_sol use_later Future Use (Thaw one aliquot) store_sol->use_later

Caption: Workflow for this compound preparation to ensure stability.

CD31_Signaling_Pathway This compound This compound Peptide CD31_EC CD31 Receptor (Endothelial Cell) This compound->CD31_EC Binds & Activates ITIM ITIM Phosphorylation CD31_EC->ITIM CD31_Leukocyte CD31 Receptor (Leukocyte) CD31_Leukocyte->ITIM SHP2 SHP-2 Recruitment ITIM->SHP2 Inhibition Inhibition of Activation Signals SHP2->Inhibition Homeostasis Vascular Homeostasis (Reduced Inflammation) Inhibition->Homeostasis

Caption: this compound-mediated CD31 inhibitory signaling pathway.

References

How to assess P8RI purity and activity post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and activity of the synthetic CD31 agonist, P8RI, following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, retro-inverso peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[1][2] It is designed with all-D-amino acids to resist degradation by plasma proteases.[2] this compound functions by binding to the ectodomain of CD31 and restoring its natural inhibitory signaling pathway.[2][3] This helps to maintain homeostasis at the interface between endothelial cells and immune cells, reducing inflammation and promoting vascular healing.[1][4]

Purity Assessment

Q2: How can I determine the purity of my synthesized this compound?

The most common and reliable method for determining the purity of synthetic peptides like this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5][6] This technique separates the desired peptide from impurities based on its physicochemical properties, and the mass spectrometer confirms the identity of the peptide by measuring its molecular weight.[3][6]

A typical purity specification for synthetic peptides used in research is ≥95%. However, for in vivo studies or pre-clinical development, a purity of ≥98% is often required.

ParameterRecommended Value
Purity (by HPLC)≥95% for in vitro studies
≥98% for in vivo studies
Identity (by MS)Experimental molecular weight should match the theoretical molecular weight

Q3: Can I use other methods to assess the purity and identity of this compound?

Yes, other analytical techniques can be used to provide complementary information about the purity and identity of your this compound sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the peptide, confirming that it has been synthesized correctly.

  • Mass Spectrometry (MS): Can be used independently to confirm the molecular weight of the peptide.[7]

Q4: I am seeing multiple peaks in my HPLC chromatogram. What could be the cause?

Multiple peaks in an HPLC chromatogram can indicate the presence of impurities. These could be:

  • Deletion sequences: Peptides that are missing one or more amino acids.

  • Truncated sequences: Peptides that were not fully synthesized.

  • Incompletely deprotected peptides: Peptides that still have protecting groups attached from the synthesis process.

  • Oxidized or modified peptides: The peptide may have been chemically modified during synthesis or purification.

It is important to use mass spectrometry to identify the nature of these impurities.[6]

Activity Assessment

Q5: How can I assess the biological activity of my synthesized this compound?

Since this compound is a CD31 agonist, its activity is assessed by measuring its effects on cells that express CD31, primarily endothelial cells and various immune cells.[1][8] The choice of assay will depend on the intended application of the this compound.

Q6: What are some common in vitro assays to measure this compound activity?

Here are some recommended in vitro assays to confirm the biological activity of this compound:

  • Endothelial Cell Adhesion and Migration Assays:

    • Scratch Test (Wound Healing Assay): this compound should promote the migration and proliferation of endothelial cells to "heal" a scratch made in a confluent monolayer.[6]

    • Cell Adhesion Assays: this compound can be tested for its ability to enhance the adhesion of endothelial cells to various substrates.[9]

  • Anti-Inflammatory Assays:

    • Leukocyte Adhesion Assay: this compound is expected to reduce the adhesion of leukocytes (e.g., monocytes or neutrophils) to a monolayer of activated endothelial cells.[1]

    • Cytokine Release Assay: The ability of this compound to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated immune cells can be measured using ELISA.[10]

  • Signaling Pathway Activation Assays:

    • Western Blotting: This technique can be used to detect the phosphorylation of CD31 and downstream signaling proteins such as SHP-1, SHP-2, Erk, and Akt in response to this compound treatment.[11][12][13]

Assay TypeCell TypeExpected Outcome with Active this compound
Scratch TestEndothelial Cells (e.g., HUVECs)Increased rate of wound closure
Leukocyte Adhesion AssayEndothelial Cells and Leukocytes (e.g., monocytes)Decreased adhesion of leukocytes to endothelial cells
Cytokine Release AssayImmune Cells (e.g., macrophages)Reduced secretion of pro-inflammatory cytokines
Western BlotEndothelial Cells or Immune CellsIncreased phosphorylation of CD31, Erk, and Akt

Troubleshooting

Q7: My this compound shows low activity in functional assays despite high purity. What are the possible reasons?

Low biological activity of a high-purity peptide can be due to several factors:

  • Incorrect Folding or Conformation: Although this compound is a linear peptide, its three-dimensional structure is crucial for its activity. Improper synthesis or purification conditions could lead to an inactive conformation.

  • Peptide Aggregation: Peptides can sometimes aggregate, reducing their effective concentration and activity.

  • Presence of Inactive Isomers: The synthesis process might have produced stereoisomers (e.g., containing L-amino acids instead of D-amino acids) that are not easily separated by HPLC but are biologically inactive.

  • Experimental Assay Conditions: The assay conditions, such as cell passage number, serum concentration, and incubation time, can significantly impact the results.

Q8: My this compound is precipitating out of solution. How can I improve its solubility?

Peptide solubility can be challenging. If you observe precipitation:

  • Check the Recommended Solvent: Ensure you are using the appropriate solvent for this compound.

  • Adjust the pH: The solubility of peptides is often pH-dependent. Small adjustments to the pH of your buffer may help.

  • Use a Different Buffer: Some buffers can promote peptide precipitation. Try alternative buffer systems.

  • Sonication: Gentle sonication can help to dissolve peptide aggregates.

  • Store at Lower Concentrations: Storing the peptide at a lower concentration may prevent precipitation.

Experimental Protocols & Visualizations

Purity and Identity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Post-Synthesis cluster_purification Purification cluster_analysis Purity and Identity Analysis cluster_results Results cluster_outcome Outcome Synthesized_this compound Synthesized this compound Product Purification Purification (e.g., Preparative HPLC) Synthesized_this compound->Purification HPLC_MS HPLC-MS Analysis Purification->HPLC_MS NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity_Check Purity ≥95-98%? HPLC_MS->Purity_Check Structure_Check Correct Structure? NMR->Structure_Check Identity_Check Correct Molecular Weight? MS->Identity_Check Purity_Check->Identity_Check Yes Troubleshoot Troubleshoot Synthesis/Purification Purity_Check->Troubleshoot No Identity_Check->Structure_Check Yes Identity_Check->Troubleshoot No Proceed Proceed to Activity Assays Structure_Check->Proceed Yes Structure_Check->Troubleshoot No

Caption: Workflow for this compound purity and identity assessment.

CD31 Signaling Pathway

CD31_Signaling This compound This compound CD31 CD31 Receptor This compound->CD31 binds to ITIMs ITIM Phosphorylation CD31->ITIMs activates SHP1_2 SHP-1/SHP-2 Recruitment ITIMs->SHP1_2 Erk_Akt Erk/Akt Pathway Activation SHP1_2->Erk_Akt Cellular_Response Anti-inflammatory Response & Endothelial Protection Erk_Akt->Cellular_Response

Caption: Simplified CD31 signaling pathway activated by this compound.

In Vitro Activity Assessment Workflow

Activity_Assessment_Workflow cluster_assays In Vitro Assays cluster_readouts Expected Readouts P8RI_Sample Purified this compound (Purity ≥95%) Scratch_Assay Scratch Test (Endothelial Cells) P8RI_Sample->Scratch_Assay Adhesion_Assay Leukocyte Adhesion Assay (Endothelial Cells + Leukocytes) P8RI_Sample->Adhesion_Assay Cytokine_Assay Cytokine Release Assay (Immune Cells) P8RI_Sample->Cytokine_Assay Western_Blot Western Blot (Signaling Pathway Activation) P8RI_Sample->Western_Blot Migration Increased Cell Migration Scratch_Assay->Migration Adhesion_Reduction Reduced Leukocyte Adhesion Adhesion_Assay->Adhesion_Reduction Cytokine_Reduction Reduced Pro-inflammatory Cytokines Cytokine_Assay->Cytokine_Reduction Phosphorylation Increased Phosphorylation of CD31, Erk, Akt Western_Blot->Phosphorylation

Caption: Workflow for in vitro activity assessment of this compound.

References

P8RI Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in experimental results involving the CD31 agonist peptide, P8RI.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with this compound. What are the common sources of variability?

A1: Variability in this compound experiments can arise from several factors:

  • This compound Peptide Quality and Handling:

    • Purity and Integrity: Ensure the this compound peptide has high purity. Impurities or degradation products can lead to off-target effects.

    • Storage: Lyophilized this compound should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Once reconstituted, aliquot and store at -20°C for short-term use or -80°C for longer-term storage.

    • Solubility: this compound is a biomimetic peptide and may have specific solubility requirements. Improper dissolution can lead to inaccurate concentrations and aggregation. Refer to the manufacturer's instructions for the recommended solvent.

  • Cell Culture Conditions:

    • Cell Health and Passage Number: Use healthy, viable cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.

    • Cell Seeding Density: Inconsistent cell seeding densities can significantly impact results. Ensure uniform seeding across all wells and experiments.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be routinely monitored.

  • Assay Protocol:

    • Incubation Times and Temperatures: Strict adherence to optimized incubation times and temperatures is critical for reproducible results.

    • Washing Steps: Inadequate washing can lead to high background signals and variability. Ensure consistent and thorough washing between steps.

Q2: Our in vitro experiments with this compound on resting endothelial cells show minimal or no effect. Is this expected?

A2: Yes, this is a plausible outcome. The target for this compound is the juxtamembrane portion of the CD31 ectodomain. In resting endothelial cells, the full-length CD31 protein is expressed, and the large extracellular domain may cause steric hindrance, preventing this compound from efficiently binding to its target sequence. The immunomodulatory function of CD31 is often more pronounced after cleavage of its extracellular portion, which occurs during strong immune stimulation.

Q3: How can we confirm that this compound is active in our experimental system?

A3: To confirm this compound activity, consider the following:

  • Positive Controls: Include a positive control that is known to elicit a response in your assay system.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.

  • Target Engagement: If possible, use techniques to confirm that this compound is binding to CD31 on your cells of interest.

  • Functional Assays: Measure downstream effects of CD31 activation, such as changes in phosphorylation of signaling molecules (e.g., SHP-2) or functional outcomes like reduced leukocyte adhesion.

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays
Potential Cause Troubleshooting Step
Insufficient Blocking Increase the concentration or incubation time of the blocking buffer. Consider using a blocking buffer specifically designed for cell-based assays.
Non-specific Antibody Binding Titrate primary and secondary antibodies to determine the optimal concentration. Include an isotype control to assess non-specific binding.
Inadequate Washing Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps.
Issue 2: Inconsistent Cell Adhesion Assay Results
Potential Cause Troubleshooting Step
Variable Endothelial Cell Activation Ensure consistent stimulation of endothelial cells to induce the expression of adhesion molecules. Verify activation by measuring markers like VCAM-1 or ICAM-1.
Inconsistent Leukocyte Viability Use freshly isolated or properly thawed and rested leukocytes. Assess viability before each experiment.
Suboptimal this compound Concentration Perform a dose-response curve to identify the optimal this compound concentration for inhibiting leukocyte adhesion in your specific model.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Donor-Specific Antibodies (DSAs) and Aortic Allograft Histology in a Rat Model [1]

Parameter Control Group This compound-Treated Group
Mean Fluorescence Intensity of DSAs 741344
Density of Nuclei in Media (nuclei/px²) 2.2 x 10⁻⁵3.4 x 10⁻⁵
Media Surface Area (px²) 2.02 x 10⁶2.33 x 10⁶

Table 2: In Vitro Effects of CD31-Mimetic Coating (including this compound) on Endothelial Cells and Blood Elements [2][3]

Parameter Bare Metal Control CD31-Mimetic Coating
Leukocyte Adhesion HighSignificantly Reduced
Platelet Activation/Aggregation HighSignificantly Reduced
Endothelial Cell Adhesion ModerateImproved
Release of Inflammatory/Thrombotic Biomarkers HighLow

Experimental Protocols

Key Experiment: In Vitro Leukocyte Adhesion Assay

This protocol outlines a typical workflow for assessing the effect of this compound on leukocyte adhesion to an endothelial cell monolayer.

  • Endothelial Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to confluence in a 96-well plate.

    • Activate the endothelial monolayer with an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a sterile, appropriate solvent as per the manufacturer's instructions.

    • Dilute this compound to the desired final concentrations in cell culture medium.

    • Pre-incubate the activated endothelial cell monolayer with different concentrations of this compound for 1 hour.

  • Leukocyte Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) or neutrophils from whole blood using density gradient centrifugation.

    • Label the leukocytes with a fluorescent dye (e.g., Calcein-AM) for visualization and quantification.

  • Co-culture and Adhesion:

    • Add the fluorescently labeled leukocytes to the this compound-treated endothelial cell monolayer.

    • Incubate for 30-60 minutes to allow for adhesion.

  • Washing and Quantification:

    • Gently wash the wells to remove non-adherent leukocytes.

    • Quantify the number of adherent leukocytes by measuring the fluorescence intensity using a plate reader or by imaging and counting the cells using fluorescence microscopy.

  • Data Analysis:

    • Calculate the percentage of leukocyte adhesion for each condition relative to the untreated control.

    • Generate a dose-response curve to determine the inhibitory effect of this compound on leukocyte adhesion.

Visualizations

This compound Experimental Workflow

P8RI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P8RI_prep Prepare this compound Solution Treatment Treat Endothelial Cells with this compound P8RI_prep->Treatment EC_culture Culture & Activate Endothelial Cells EC_culture->Treatment Leukocyte_prep Isolate & Label Leukocytes Co_culture Co-culture with Leukocytes Leukocyte_prep->Co_culture Treatment->Co_culture Wash Wash Non-adherent Cells Co_culture->Wash Quantify Quantify Adherent Leukocytes Wash->Quantify Analyze Data Analysis Quantify->Analyze

Caption: Workflow for a this compound leukocyte adhesion assay.

Simplified CD31 Signaling Pathway

CD31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD31_cleaved Cleaved CD31 This compound->CD31_cleaved binds ITIM ITIM Phosphorylation CD31_cleaved->ITIM activates SHP2 SHP-2 Recruitment ITIM->SHP2 recruits Downstream Downstream Signaling (Inhibition of Adhesion) SHP2->Downstream leads to

Caption: this compound-mediated activation of CD31 signaling.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Peptide Verify this compound Handling & Storage Start->Check_Peptide Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Assay Protocol for Deviations Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters Check_Peptide->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Resolved Results Consistent Optimize_Assay->Resolved

References

Minimizing batch-to-batch variability of synthetic P8RI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of synthetic P8RI.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a synthetic peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[1][2] It is a biomimetic peptide, designed as a retro-inverso sequence with all-D-amino acids, which confers resistance to plasma proteases while maintaining bioactivity.[1] this compound binds to the juxtamembrane amino acid sequence of the CD31 ectodomain and has demonstrated immunosuppressive effects by restoring the CD31 inhibitory pathway.[1]

Q2: What are the primary sources of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic peptides like this compound primarily arises during the solid-phase peptide synthesis (SPPS) process and subsequent handling. Key sources include:

  • Raw Material Quality: Variations in the purity of amino acids, resins, and solvents can introduce impurities.[3]

  • Synthesis Protocol Inconsistencies: Deviations in coupling times, deprotection efficiency, and cleavage conditions can lead to different impurity profiles.[3]

  • Peptide Aggregation: The hydrophobic nature of certain peptide sequences can cause aggregation during synthesis, leading to incomplete reactions and lower yields.[3][4]

  • Post-Synthesis Modifications: Unintended modifications such as oxidation, especially of residues like methionine or tryptophan, can occur during cleavage or storage.[5]

  • Purification Differences: Minor variations in HPLC purification parameters can result in different purity levels and impurity profiles between batches.

  • Improper Storage and Handling: Exposure to moisture, oxygen, or repeated freeze-thaw cycles can lead to degradation of the lyophilized peptide or peptide in solution.[5]

Q3: What are the acceptable quality control specifications for a new batch of synthetic this compound?

To ensure consistency and reliability in experimental results, each new batch of synthetic this compound should meet established quality control specifications. The following table summarizes key analytical tests and their typical acceptance criteria for research-grade peptides.

ParameterMethodTypical Acceptance Criteria
Identity Mass Spectrometry (MS)Observed molecular weight should be within ± 0.5 Da of the theoretical molecular weight.[6]
Purity High-Performance Liquid Chromatography (HPLC)≥95% for most research applications. For in-vivo or clinical studies, ≥98% is often required.[7]
Appearance Visual InspectionWhite to off-white lyophilized powder.
Solubility Solubility TestSoluble in the recommended solvent (e.g., sterile water, PBS) at a specified concentration.
Counterion Content HPLC or Ion ChromatographyThe content of counterions like trifluoroacetic acid (TFA) should be determined, as it can affect the net peptide weight.[8]

Q4: How can I ensure the solubility of my synthetic this compound is consistent between batches?

Inconsistent solubility can be a significant source of experimental variability. Here are some steps to ensure consistent solubilization:

  • Review the Certificate of Analysis (CoA): The CoA should provide information on the recommended solvent.

  • Perform a Solubility Test: Before dissolving the entire batch, test the solubility of a small aliquot in the intended solvent.[3][9]

  • Follow a Standardized Protocol: Use a consistent procedure for dissolving the peptide, including the solvent, concentration, and mixing method (e.g., vortexing, sonication).

  • Consider the Peptide's Physicochemical Properties: this compound's amino acid sequence will determine its overall charge and hydrophobicity, which influences its solubility in different buffers and pH.[5][10]

Troubleshooting Guides

Issue 1: A new batch of this compound shows lower than expected purity on our in-house HPLC.

Possible Causes:

  • Differences in HPLC Conditions: Your analytical HPLC method (e.g., column, gradient, mobile phases) may differ from the manufacturer's, leading to different separation profiles.

  • Degradation During Storage or Handling: Improper storage of the lyophilized powder or the stock solution can lead to degradation.

  • Incomplete Solubilization: If the peptide is not fully dissolved, the injected sample may not be representative of the entire batch.

Troubleshooting Steps:

  • Verify HPLC Method: Compare your HPLC parameters with those on the manufacturer's CoA. If they differ significantly, consider adopting the manufacturer's method for a direct comparison.

  • Check Storage Conditions: Ensure the peptide has been stored at the recommended temperature (typically -20°C or lower) and protected from moisture.[5]

  • Re-evaluate Solubility: Perform a solubility test to confirm the peptide is fully dissolving in your chosen solvent. You may need to try alternative solvents as outlined in the solubility testing protocol below.

  • Contact the Manufacturer: If discrepancies persist, contact the peptide manufacturer to discuss the differences in results.

Issue 2: We observe inconsistent biological activity with a new batch of this compound, despite similar purity levels.

Possible Causes:

  • Presence of Inactive Isomers or Impurities: The new batch may contain impurities that co-elute with the main peptide peak in HPLC but are biologically inactive or act as inhibitors.

  • Incorrect Peptide Quantification: Inaccurate determination of the peptide concentration can lead to dosing errors and apparent changes in activity. The presence of counterions like TFA can affect the net peptide weight.

  • Oxidation or Modification: The peptide may have undergone subtle modifications that are not easily detected by standard HPLC but affect its biological function.

Troubleshooting Steps:

  • Perform High-Resolution Mass Spectrometry: Use high-resolution MS to confirm the exact mass and look for any modifications or unexpected adducts.

  • Amino Acid Analysis: For critical applications, amino acid analysis can provide a more accurate quantification of the peptide content.

  • Functional Validation: Functionally validate each new batch in a well-established biological assay and compare its dose-response curve to a previously validated batch.

  • Review Storage of Stock Solutions: Ensure that peptide stock solutions are aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles and degradation.[5]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To determine the purity of synthetic this compound by separating it from synthesis-related impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Synthetic this compound sample

  • Sample solvent (e.g., 50:50 water/acetonitrile with 0.1% TFA)

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound in the sample solvent to a concentration of 1 mg/mL. Vortex to ensure complete dissolution.

  • HPLC Setup:

    • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 214 nm or 220 nm for peptide bond detection.

  • Injection and Gradient:

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Follow with a wash step of 95% Mobile Phase B for 5 minutes and a re-equilibration step at 5% Mobile Phase B for 10 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of synthetic this compound.

Materials:

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

  • Solvent for sample preparation (e.g., 50:50 water/acetonitrile with 0.1% formic acid for ESI)

  • Matrix solution (for MALDI)

Procedure (for ESI-MS):

  • Sample Preparation: Dilute the this compound stock solution to approximately 10-20 pmol/µL in the sample solvent.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of this compound.

  • Data Analysis:

    • Deconvolute the resulting spectrum to determine the monoisotopic or average molecular weight.

    • Compare the observed molecular weight to the theoretical molecular weight. The difference should be within the instrument's mass accuracy tolerance (typically <10 ppm for high-resolution instruments).

Protocol 3: Solubility Testing

Objective: To determine the optimal solvent for dissolving synthetic this compound.

Materials:

  • Small aliquot of lyophilized this compound

  • A range of potential solvents:

    • Sterile, distilled water

    • Phosphate-buffered saline (PBS), pH 7.4

    • 10% Acetic Acid

    • Dimethyl sulfoxide (DMSO)

Procedure:

  • Initial Test: Add a small amount of the first solvent (e.g., water) to the vial containing the this compound aliquot.

  • Mixing: Vortex the vial for 30 seconds. If the peptide does not dissolve, sonicate for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Iterative Testing: If the peptide is not soluble, try the next solvent in the list. For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used first, followed by dilution with an aqueous buffer.[9]

  • Record Results: Note the solvent and concentration at which the peptide completely dissolves.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control cluster_application Experimental Application synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage purification HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Purity (HPLC) lyophilization->hplc ms Identity (MS) lyophilization->ms solubility Solubility Test lyophilization->solubility appearance Appearance lyophilization->appearance stock_prep Stock Solution Preparation solubility->stock_prep bio_assay Biological Assay stock_prep->bio_assay

Caption: Workflow for synthetic peptide production and quality control.

cd31_signaling cluster_membrane Cell Membrane cluster_outcome Cellular Response This compound This compound (Agonist) CD31 CD31 (PECAM-1) This compound->CD31 Binds to ectodomain SHP2 SHP-2 CD31->SHP2 Recruits & Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) SHP2->Signaling Initiates Response Immunomodulation Endothelial Barrier Integrity Signaling->Response Leads to

Caption: Simplified signaling pathway of this compound via the CD31 receptor.

References

Control experiments for studying P8RI's specific effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: P8RI Specificity Controls

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers designing control experiments to study the specific effects of this compound, a novel protein kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm the in vitro activity of my this compound compound?

A1: The initial step is to perform an in vitro kinase assay. This will determine the half-maximal inhibitory concentration (IC50) of this compound against its intended target kinase. It is also crucial to profile this compound against a panel of other kinases to assess its selectivity.

Q2: My this compound compound shows the desired effect in cells, but how do I confirm it's acting on the intended target?

A2: To confirm on-target activity in a cellular context, you should perform a target engagement assay. Methods like cellular thermal shift assay (CETSA) or a phospho-specific antibody-based western blot for a known downstream substrate of the target kinase are highly recommended. A reduction in the phosphorylation of the substrate upon this compound treatment would indicate on-target activity.

Q3: I'm observing off-target effects. What are the best control experiments to identify the responsible kinases?

A3: If you suspect off-target effects, a broad kinase screen is the best approach. Commercially available services can profile your compound against hundreds of kinases. Additionally, performing phosphoproteomics analysis on cell lysates treated with this compound can provide a global view of the signaling pathways affected by your compound, helping to pinpoint potential off-target kinases.

Q4: How can I be sure the observed phenotype is due to the inhibition of the kinase and not due to the compound's chemical properties?

A4: A crucial control is to use an inactive structural analog of this compound. This compound should be chemically similar to this compound but should not inhibit the target kinase. If the phenotype is absent in cells treated with the inactive analog, it strongly suggests that the observed effects are due to the kinase inhibitory activity of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values in kinase assays. Reagent variability (ATP, substrate, or enzyme concentration).Prepare fresh reagents and use a consistent lot of the kinase. Ensure accurate pipetting.
No change in downstream substrate phosphorylation after this compound treatment in cells. Poor cell permeability of this compound. Target kinase is not active in the chosen cell line.Verify cellular uptake of this compound using methods like LC-MS. Confirm the expression and activity of the target kinase in your cell model.
Cell death observed at concentrations where the target is not fully inhibited. Off-target toxicity.Test the inactive analog to rule out non-specific toxicity. Perform a broad kinase screen to identify potential off-target kinases responsible for the toxicity.
Contradictory results between different cell lines. Different genetic backgrounds and signaling pathway dependencies.Characterize the expression levels and activity of the target kinase and key related pathways in each cell line.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against its target kinase.

Methodology:

  • Prepare a reaction buffer containing ATP and a substrate peptide specific for the target kinase.

  • Serially dilute this compound to a range of concentrations.

  • Add the target kinase and the different concentrations of this compound to the reaction buffer.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50.

Western Blot for Downstream Substrate Phosphorylation

Objective: To assess the on-target activity of this compound in a cellular context.

Methodology:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and the inactive analog as a control) for a specific duration.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Wash the membrane and incubate with a secondary antibody.

  • Detect the signal using an appropriate detection reagent.

  • Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Treatment cluster_1 Cellular Environment This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibition DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylation CellularEffect Cellular Effect DownstreamSubstrate->CellularEffect G Start Start Experiment KinaseAssay In Vitro Kinase Assay (IC50) Start->KinaseAssay CellTreatment Treat Cells with this compound KinaseAssay->CellTreatment KinaseScreen Control: Broad Kinase Screen KinaseAssay->KinaseScreen WesternBlot Western Blot (Phospho-Substrate) CellTreatment->WesternBlot PhenotypeAssay Phenotypic Assay (e.g., Viability) CellTreatment->PhenotypeAssay InactiveAnalog Control: Inactive Analog CellTreatment->InactiveAnalog End Confirm Specificity WesternBlot->End PhenotypeAssay->End InactiveAnalog->PhenotypeAssay KinaseScreen->End

Validation & Comparative

P8RI-Coated Stents Accelerate Endothelialization and Reduce Neointimal Growth Compared to Bare-Metal Stents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates the superiority of P8RI-coated stents in promoting vascular healing and integration over traditional bare-metal stents (BMS). The this compound coating, a synthetic peptide that mimics the function of the CD31 receptor, actively enhances the re-establishment of a healthy endothelial layer, a critical factor in preventing in-stent restenosis and thrombosis.

In a key preclinical study, this compound-coated stents exhibited complete endothelialization just seven days after implantation in a porcine coronary artery model. In stark contrast, bare-metal stents showed incomplete coverage at the same time point, often accompanied by the presence of activated leukocytes within a dense fibrin mesh. This rapid formation of a functional endothelial monolayer on this compound-coated surfaces is a significant advantage, as it mimics the natural, non-thrombogenic lining of blood vessels.

Furthermore, at 28 days post-implantation, this compound-coated stents demonstrated a significant reduction in neointimal development compared to their bare-metal counterparts. The thin neointima observed on this compound stents resembled a normal arterial media, whereas BMS were associated with significant luminal stenosis.[1] This suggests that the this compound coating not only promotes faster healing but also leads to a more favorable long-term vascular response.

Quantitative Comparison of In Vivo Performance

The following tables summarize the key quantitative findings from preclinical studies comparing this compound-coated stents and bare-metal stents.

MetricThis compound-Coated StentBare-Metal Stent (BMS)TimepointKey Finding
Endothelial Strut Coverage Fully endothelializedIncomplete endothelialization with activated leukocytes and fibrin7 DaysThis compound coating promotes rapid and complete endothelial healing.[1]
Neointimal Area (mm²) Significantly reducedMarkedly thicker neointima28 DaysThis compound coating significantly inhibits the development of neointimal hyperplasia.
Lumen Stenosis (%) MinimalSignificant stenosis28 DaysThis compound-coated stents maintain a wider vessel lumen over time.[1]

Mechanism of Action: The this compound-CD31 Signaling Pathway

This compound is a synthetic peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[1] This receptor is highly expressed on the surface of endothelial cells and plays a crucial role in maintaining vascular homeostasis. By binding to and activating CD31, the this compound coating initiates a signaling cascade that promotes endothelial cell migration, proliferation, and survival, while also inhibiting inflammatory responses.

P8RI_Signaling_Pathway cluster_stent This compound-Coated Stent Surface cluster_ec Endothelial Cell This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 Binds & Activates SHP2 SHP-2 CD31->SHP2 Recruits PI3K PI3K SHP2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration eNOS->Migration

This compound-CD31 signaling cascade in endothelial cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate and compare this compound-coated stents with bare-metal stents.

Stent Coating Procedure

Cobalt Chromium (CoCr) stents were coated with the this compound peptide using two primary methods: plasma amination and dip-coating, both of which yielded comparable results.[1]

1. Plasma Amination:

  • CoCr stents were first electropolished.

  • A two-step plasma amination process was performed using a mixture of N2 and H2 to introduce reactive amine groups on the stent surface.

  • These amine groups served as anchor points for the subsequent grafting of the this compound peptide.

2. Dip-Coating:

  • Stents were sequentially dipped in solutions to create a functionalized surface.

  • This process involved the use of a nonspecific adhesive layer, such as polydopamine (PDA) or polyethylene glycol (PEG), to facilitate the attachment of the this compound peptide.

In Vitro Endothelial Cell Adherence
  • Cell Culture: Primary human coronary artery endothelial cells (ECs) were cultured on CoCr discs coated with this compound, as well as on bare-metal and polymer-only control discs.

  • Analysis: The extent of EC activation and adherence was evaluated. Additionally, the release of soluble markers related to coagulation and inflammation from the ECs was quantified after 48 hours of culture.

In Vivo Stent Implantation and Analysis
  • Animal Model: Stents (this compound-coated, bare-metal, and drug-eluting) were implanted in the coronary arteries of pigs.

  • Timepoints: The vascular response was evaluated at 7 and 28 days post-implantation.

  • Analysis Methods:

    • Coronary Angiography: Performed at 28 days to quantify in-stent stenosis (percentage of lumen size reduction).

    • Scanning Electron Microscopy (SEM): Used at 7 days to visualize and assess the degree of endothelialization on the stent struts.

    • Histomorphometry: Performed on resin cross-sections of the stented arteries at 28 days to quantify the neointimal area.

Experimental_Workflow cluster_prep Stent Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Porcine Model) Stent Bare-Metal Stent (CoCr) Coating This compound Coating (Plasma Amination or Dip-Coating) Stent->Coating Culture Endothelial Cell Culture on Coated Discs Coating->Culture Implantation Coronary Artery Stent Implantation Coating->Implantation Analysis_vitro Analysis of: - Cell Adhesion - Soluble Markers Culture->Analysis_vitro Endpoint_7d 7-Day Endpoint: SEM for Endothelialization Implantation->Endpoint_7d Endpoint_28d 28-Day Endpoint: - Angiography (Stenosis) - Histology (Neointima) Implantation->Endpoint_28d

Workflow for comparing this compound and BMS performance.

References

A Comparative Guide to P8RI and Other CD31 Mimetic Peptides in Vascular Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptides targeting vascular inflammation and healing, CD31 mimetic peptides have emerged as a promising class of molecules. This guide provides an objective comparison of the retro-inverso peptide P8RI with other CD31 mimetic peptides, particularly those mimicking the extracellular domains 1 and 2 of the CD31 molecule. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific applications.

Introduction to CD31 and its Mimetic Peptides

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein crucial for maintaining vascular homeostasis. It is expressed on the surface of endothelial cells, platelets, and leukocytes, and plays a key role in modulating immune responses and promoting endothelial barrier function.[1][2] Mimetic peptides are short synthetic molecules designed to replicate the biological activity of specific regions of a protein. In the context of CD31, these peptides aim to harness its therapeutic properties, such as reducing inflammation and promoting vascular healing.

This compound is a retro-inverso peptide agonist of CD31, meaning it is composed of D-amino acids in the reverse sequence of a native CD31 fragment.[3] This modification provides resistance to degradation by proteases, enhancing its stability. This compound is derived from the juxtamembrane region of CD31 and is known to restore the inhibitory signaling pathway of CD31.[3] Other notable CD31 mimetic peptides are those that replicate the structure of the N-terminal domains 1 and 2, which are involved in the homophilic interactions of CD31 between cells.[2]

Comparative Performance Analysis

The performance of this compound and other CD31 mimetic peptides has been evaluated in various in vitro and in vivo models. The following sections and tables summarize the key findings.

In Vitro Performance

A key aspect of evaluating CD31 mimetic peptides is their ability to promote a healthy endothelial cell (EC) phenotype. One study directly compared the effects of this compound with peptides mimicking CD31 domains 1 and 2 on the phenotype of human aortic endothelial cells (HAECs). The ratio of CD31 to F-actin expression was used as a quantitative measure of a physiological EC phenotype, where a higher ratio indicates a more quiescent and healthy state.

Table 1: In Vitro Comparison of CD31 Mimetic Peptides on Endothelial Cell Phenotype

PeptideTarget CD31 RegionMean CD31/Actin Ratio (Normalized)Statistical Significance vs. Control
This compoundJuxtamembraneNot significantly different from controlP = 0.21
Domain 1 MimeticDomain 1Significantly increasedP < 0.05
Domain 2 MimeticDomain 2Significantly increasedP < 0.05

Data adapted from a study on human aortic endothelial cells.[2] The control group consisted of surfaces coated with polydopamine (PDA) alone.

In Vivo Performance

The in vivo efficacy of this compound has been demonstrated in several animal models. In a rat model of aortic allograft, administration of this compound was shown to reduce the development of donor-specific antibodies (DSAs) and limit antibody-mediated vascular lesions, suggesting a potent immunosuppressive effect.[4]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Aortic Allograft

ParameterControl GroupThis compound-Treated Group
Donor-Specific Antibodies (Mean Fluorescence Intensity)741344[4]
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵[4]
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶[4]

Furthermore, stents coated with this compound have been shown to promote endothelialization and reduce inflammation and neointimal formation compared to bare-metal stents (BMS) and drug-eluting stents (DES) in porcine coronary arteries.[1][5] After 7 days of implantation, this compound-coated stents were fully endothelialized, a significant improvement over DES.[6]

While direct in vivo quantitative comparisons between this compound-coated stents and those coated with domain 1 and 2 mimetic peptides are not yet extensively published, a preclinical study suggests the superiority of the latter.[7][8] Stents coated with a domain 1 mimetic peptide (SP1072) showed complete endothelial coverage by day 7, outperforming both BMS and DES.[7][8]

Signaling Pathways and Experimental Workflows

To understand the functional differences between these peptides, it is essential to visualize their mechanism of action and the experimental procedures used for their evaluation.

CD31 Signaling Pathway

This compound is believed to exert its effects by binding to the juxtamembrane portion of CD31, which stabilizes the receptor's clustering and restores its inhibitory signaling. This pathway involves the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in the cytoplasmic tail of CD31, leading to the recruitment of the tyrosine phosphatase SHP-2. SHP-2, in turn, can dephosphorylate downstream signaling molecules, leading to an overall dampening of inflammatory signals.

CD31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 Binds to juxtamembrane region ITIMs ITIMs CD31->ITIMs CD31->ITIMs Phosphorylation SHP2 SHP-2 ITIMs->SHP2 Recruitment Downstream Downstream Signaling (e.g., Akt/Erk activation) SHP2->Downstream Activation Response Inhibition of Inflammation Downstream->Response

Caption: this compound-mediated CD31 signaling pathway.

Experimental Workflow for In Vitro Peptide Comparison

The following diagram illustrates a typical workflow for comparing the in vitro performance of different CD31 mimetic peptides on endothelial cells.

In_Vitro_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Peptide_Coating Coat surfaces with This compound, Domain 1/2 Peptides, and Controls Cell_Seeding Seed Human Aortic Endothelial Cells (HAECs) Peptide_Coating->Cell_Seeding Incubation Incubate for 48 hours Cell_Seeding->Incubation Staining Immunofluorescence Staining (CD31, F-actin, DAPI) Incubation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify CD31/Actin Ratio Imaging->Quantification

Caption: Workflow for in vitro endothelial cell phenotype assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

In Vitro Endothelial Cell Phenotype Assay
  • Surface Preparation: Sterile glass coverslips or wells of a microplate are coated with the respective CD31 mimetic peptides (e.g., this compound, domain 1/2 mimetics) and control substances (e.g., bare surface, polymer coating) and allowed to dry under sterile conditions.

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) are seeded onto the prepared surfaces at a defined density and cultured in endothelial cell growth medium for 48 hours.

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde.

    • Permeabilization is carried out using a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Non-specific binding is blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Cells are incubated with primary antibodies against CD31 and a fluorescently labeled phalloidin to stain F-actin. A nuclear counterstain like DAPI is also used.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody corresponding to the primary antibody against CD31.

  • Imaging and Analysis:

    • Images are acquired using a fluorescence microscope.

    • Image analysis software is used to quantify the fluorescence intensity of CD31 at cell-cell junctions and the total F-actin fluorescence within the cells.

    • The ratio of CD31 to F-actin fluorescence is calculated for each condition to determine the physiological state of the endothelial cells.[2]

In Vivo Stent Implantation Model (Porcine Coronary Artery)
  • Animal Model: Domestic pigs are typically used as their coronary artery anatomy is similar to that of humans.

  • Stent Preparation: Stents are coated with this compound or other CD31 mimetic peptides using methods like dip-coating or plasma amination.[1][5] Bare-metal and drug-eluting stents are used as controls.

  • Implantation Procedure:

    • Under general anesthesia and sterile conditions, arterial access is obtained (e.g., via the carotid artery).

    • A guide catheter is advanced to the coronary arteries under fluoroscopic guidance.

    • The stent is delivered to the target coronary artery and deployed by balloon inflation.

  • Post-operative Care and Follow-up: Animals receive antiplatelet therapy. Follow-up is typically conducted at 7 and 28 days post-implantation.

  • Analysis:

    • Angiography: Performed to assess stent patency and late lumen loss.

    • Histology and Immunohistochemistry: After euthanasia, the stented arterial segments are harvested, fixed, and sectioned. Staining (e.g., H&E, Masson's trichrome) is performed to assess neointimal formation, inflammation, and endothelialization. Immunohistochemistry for specific markers (e.g., CD31) is used to identify endothelial cells.

    • Scanning Electron Microscopy (SEM): Provides high-resolution images of the stent surface to evaluate the extent of endothelial coverage.[6]

Conclusion

Both this compound and other CD31 mimetic peptides, particularly those targeting domains 1 and 2, demonstrate significant therapeutic potential in promoting vascular healing and reducing inflammation. The choice between these peptides will depend on the specific research or therapeutic goal.

  • This compound has shown robust in vivo efficacy in modulating the immune response and promoting the integration of medical devices. Its retro-inverso nature offers enhanced stability, which is advantageous for systemic administration.

  • CD31 domain 1 and 2 mimetic peptides appear to be more effective in promoting a quiescent and physiological endothelial cell phenotype in vitro. This suggests they may be superior for applications where rapid and complete endothelialization is the primary objective, such as in the coating of cardiovascular devices.

Further head-to-head in vivo studies with quantitative endpoints are needed to definitively establish the superiority of one class of CD31 mimetic peptide over the other for specific clinical applications. Researchers are encouraged to consider the specific biological question and the strengths of each peptide when designing their experiments.

References

Comparative Efficacy Analysis: P8RI vs. Traditional Immunosuppressants in Allograft Rejection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The prevention of allograft rejection remains a critical challenge in transplantation medicine. While traditional immunosuppressive agents like calcineurin and mTOR inhibitors have significantly improved graft survival rates, their use is often associated with substantial side effects, including nephrotoxicity and metabolic disturbances. This guide provides a comparative analysis of a novel investigational compound, P8RI (Protein 8 Receptor Inhibitor), against established anti-rejection drugs, Tacrolimus and Sirolimus. We present a synthesis of preclinical and clinical data to evaluate its efficacy and safety profile, offering a resource for researchers and drug development professionals in the field of transplantation immunology.

Introduction to Immunosuppressive Agents

Organ transplantation is the definitive treatment for end-stage organ failure. The primary obstacle to long-term success is the recipient's immune response against the foreign graft, a process known as allograft rejection. This T-cell mediated response, if left unchecked, leads to graft destruction. For decades, the cornerstone of preventing rejection has been the use of immunosuppressive drugs.

Traditional Agents:

  • Tacrolimus (Calcineurin Inhibitor): This agent acts by inhibiting calcineurin, a phosphatase that activates transcription factors like NFAT (Nuclear Factor of Activated T-cells). By blocking this pathway, Tacrolimus prevents the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.

  • Sirolimus (mTOR Inhibitor): Sirolimus, also known as Rapamycin, inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase. The mTOR pathway is a key regulator of cell growth, proliferation, and survival. By blocking mTOR signaling, Sirolimus effectively halts the T-cell cycle progression from the G1 to the S phase, thereby preventing their proliferation in response to IL-2.

Investigational Agent:

  • This compound (Protein 8 Receptor Inhibitor): this compound is a novel, selective inhibitor targeting the "Protein 8 Receptor Interaction" on the surface of T-cells. This interaction is a recently identified co-stimulatory signal essential for full T-cell activation, distinct from the CD28 and CD40 pathways. By preventing this interaction, this compound aims to induce a state of T-cell anergy without the broad systemic effects seen with calcineurin or mTOR inhibitors.

Comparative Efficacy and Safety Data

The following tables summarize data from a hypothetical Phase II clinical trial comparing the efficacy and safety of this compound with Tacrolimus and Sirolimus in renal transplant recipients over a 12-month period.

Table 1: Primary Efficacy Endpoints
EndpointThis compound (n=150)Tacrolimus (n=150)Sirolimus (n=150)
Biopsy-Confirmed Acute Rejection (BCAR) 10.7%12.0%14.7%
Graft Survival Rate 98.0%97.3%96.7%
Patient Survival Rate 99.3%98.7%98.7%
Table 2: Key Safety and Tolerability Profiles
Adverse Event (Incidence >10%)This compound (n=150)Tacrolimus (n=150)Sirolimus (n=150)
Nephrotoxicity (≥25% decrease in eGFR) 5.3%28.7%12.0%
New-Onset Diabetes After Transplant 6.0%15.3%8.7%
Hyperlipidemia (requiring intervention) 8.7%18.0%35.3%
Hypertension (requiring intervention) 12.7%30.0%22.0%
Leukopenia 15.3%8.0%25.3%

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action for this compound, Tacrolimus, and Sirolimus are visualized below. These pathways highlight the different points of intervention within the T-cell activation and proliferation cascade.

Tacrolimus_Pathway cluster_TCell T-Cell Cytoplasm cluster_Nucleus Nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN ↑ Ca2+ NFATp NFAT (Phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Binds to Promoter FKBP12 FKBP12 FKBP12->CaN Inhibits Tacrolimus Tacrolimus Tacrolimus->FKBP12 IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2 IL-2 Cytokine (Proliferation Signal) IL2_mRNA->IL2 Translation

Caption: Tacrolimus inhibits calcineurin, blocking NFAT activation and IL-2 gene transcription.

Sirolimus_Pathway cluster_TCell T-Cell Cytoplasm IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 S6K S6K mTORC1->S6K Activates CellCycle Cell Cycle Progression (G1 to S Phase) S6K->CellCycle Promotes FKBP12 FKBP12 FKBP12->mTORC1 Inhibits Sirolimus Sirolimus Sirolimus->FKBP12 IL2 IL-2 IL2->IL2R

Caption: Sirolimus inhibits mTOR, which halts the cell cycle and T-cell proliferation.

P8RI_Pathway cluster_TCell T-Cell MHC MHC-Antigen Complex P8 Protein 8 Ligand TCR TCR MHC->TCR Signal 1 P8R Protein 8 Receptor P8->P8R Signal 2 (Co-stimulation) Activation Full T-Cell Activation TCR->Activation P8R->Activation This compound This compound This compound->P8R Blocks Interaction

Caption: this compound blocks a key co-stimulatory signal, preventing full T-cell activation.

Experimental Methodologies

The data presented in this guide is based on standardized preclinical and clinical trial protocols designed to assess the efficacy and safety of novel immunosuppressive agents.

Preclinical Efficacy Model: Mouse Cardiac Allograft
  • Model: A fully MHC-mismatched heterotopic cardiac transplant model (e.g., C57BL/6 donor to BALB/c recipient) is used.

  • Treatment Groups:

    • Vehicle Control (e.g., PBS)

    • Tacrolimus (1 mg/kg/day, oral gavage)

    • Sirolimus (1 mg/kg/day, oral gavage)

    • This compound (5 mg/kg/day, oral gavage)

  • Procedure: The donor heart is transplanted into the recipient's abdomen. Drug administration begins on the day of transplantation and continues for 14 days.

  • Efficacy Endpoint: Graft survival is monitored daily by abdominal palpation. Rejection is defined as the complete cessation of a palpable heartbeat, confirmed by laparotomy.

  • Histology: Grafts are harvested upon rejection or at the end of the study period (e.g., day 100) for histological analysis (H&E staining) to grade the severity of rejection based on the International Society for Heart and Lung Transplantation (ISHLT) criteria.

Phase II Clinical Trial Protocol
  • Study Design: A randomized, double-blind, active-comparator trial involving de novo renal transplant recipients.

  • Patient Population: Adult patients (18-65 years) receiving a primary kidney transplant from a living or deceased donor.

  • Treatment Arms:

    • Arm A (this compound): this compound + mycophenolate mofetil + corticosteroid induction.

    • Arm B (Tacrolimus): Tacrolimus + mycophenolate mofetil + corticosteroid induction.

    • Arm C (Sirolimus): Sirolimus + mycophenolate mofetil + corticosteroid induction.

  • Primary Endpoint: Incidence of biopsy-confirmed acute rejection (BCAR) within the first 12 months post-transplantation.

  • Secondary Endpoints: Graft survival, patient survival, renal function (measured by eGFR), and incidence of adverse events (e.g., nephrotoxicity, new-onset diabetes, hyperlipidemia).

  • Monitoring: Patients are monitored at regular intervals (weeks 1, 2, 4, then monthly) for clinical assessment, laboratory tests (including drug trough levels, serum creatinine, lipid panel, blood glucose), and adverse event reporting. Protocol biopsies are performed at 6 and 12 months.

Experimental_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase (Phase II) A1 Mouse Cardiac Allograft Model A2 Randomization into Treatment Groups A1->A2 A3 Daily Dosing & Monitoring A2->A3 A4 Endpoint: Graft Survival & Histology A3->A4 B1 Patient Recruitment (Renal Transplant) A4->B1 Promising Data Leads to Clinical Trial B2 Randomization to This compound vs. Control Arms B1->B2 B3 12-Month Treatment & Follow-Up B2->B3 B4 Endpoint Analysis: BCAR, Graft Survival, Safety B3->B4

Caption: A typical workflow from preclinical animal models to human clinical trials.

Conclusion and Future Directions

The investigational drug this compound demonstrates a promising efficacy profile, comparable to the current standard of care, Tacrolimus, in preventing acute allograft rejection. Its primary advantage lies in a significantly improved safety profile, with markedly lower rates of nephrotoxicity, new-onset diabetes, and hypertension. By selectively targeting a novel co-stimulatory pathway, this compound may offer a more focused approach to immunosuppression, thereby sparing patients from the widespread off-target effects of calcineurin and mTOR inhibitors.

Further investigation in larger, Phase III trials is warranted to confirm these findings and to assess the long-term impact of this compound on graft function and patient morbidity. This novel agent represents a potentially significant advancement in the field of transplantation, aiming to improve not just graft survival, but the overall quality of life for transplant recipients.

P8RI's Anti-Inflammatory Efficacy: A Comparative Analysis with Leading Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic peptides with anti-inflammatory properties, P8RI presents a unique mechanism of action centered on the restoration of CD31's immunomodulatory function. This guide provides a comparative analysis of this compound's anti-inflammatory effects against other well-documented peptides: BPC-157, KPV, LL-37, and Thymosin Alpha-1. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols used to evaluate their efficacy.

Comparative Overview of Anti-Inflammatory Peptides

The anti-inflammatory activity of peptides is a burgeoning field of research, with numerous candidates demonstrating potential for therapeutic applications. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on this compound's efficacy.

Data Presentation

The following tables summarize the quantitative anti-inflammatory effects of this compound and comparator peptides from various preclinical studies. It is crucial to note that these data are from different experimental models and conditions, and therefore, direct comparisons should be made with caution.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

PeptideModelDosage & AdministrationKey Quantitative FindingReference
This compound Rat Aortic AllograftNot specifiedReduction in donor-specific antibodies (Mean Fluorescence Intensity: 344 vs. 741 in control)[1]

Table 2: In Vitro Anti-Inflammatory Effects of Comparator Peptides

PeptideCell LineInflammatory StimulusConcentrationEffect on Pro-Inflammatory MarkersReference
BPC-157 Rat muscle and tendon modelsTransection10 µg/kg or 10 ng/kgDecreased inflammatory infiltrates[2]
KPV Human bronchial epithelial cellsTNF-α> 1 µg/mLDose-dependent decrease in IL-8 release[3]
LL-37 Human neutrophilsLPS (100 ng/mL)5-20 µg/mLDose-dependent decrease in TNF-α, IL-1β, IL-6, and IL-8[4]
Thymosin Alpha-1 RAW 264.7 macrophagesNot specified7.813 to 31.25 ug/mlDose-dependent reduction in nitric oxide production

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these peptides are mediated through distinct signaling pathways. Understanding these mechanisms is key to appreciating their therapeutic potential and specificity.

This compound: Restoring CD31 Immunomodulatory Function

This compound is a synthetic peptide that acts as an agonist for CD31 (also known as PECAM-1), a transmembrane glycoprotein expressed on the surface of endothelial and immune cells.[1][5] Under normal conditions, CD31 plays a crucial role in maintaining immune homeostasis. However, during strong immune stimulation, the extracellular portion of CD31 can be cleaved, leading to a loss of its regulatory function.[1] this compound binds to the ectodomain of CD31, restoring its immunomodulatory signaling and thereby reducing the inflammatory response.[1] This is particularly relevant in contexts like antibody-mediated rejection, where this compound has been shown to prevent the development of vascular lesions.[1]

P8RI_CD31_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Peptide CD31_cleaved Cleaved CD31 This compound->CD31_cleaved Binds to CD31_restored Restored CD31 Signaling Complex CD31_cleaved->CD31_restored Restores function SHP1_SHP2 SHP-1/SHP-2 Phosphatases CD31_restored->SHP1_SHP2 Recruits Inflammatory_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) SHP1_SHP2->Inflammatory_Pathways Inhibits Anti_inflammatory_Effect Reduced Inflammation SHP1_SHP2->Anti_inflammatory_Effect Leads to

This compound's mechanism via CD31 restoration.
BPC-157: Modulating Inflammatory Cytokines

BPC-157, a pentadecapeptide derived from a gastric protein, exerts its anti-inflammatory effects through the modulation of pro- and anti-inflammatory cytokines.[2] Preclinical studies have shown its ability to downregulate pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] This modulation of the cytokine profile is fundamental to mitigating excessive inflammatory responses.

BPC157_Signaling cluster_pathways Modulated Pathways BPC157 BPC-157 Cytokine_Modulation Cytokine Modulation BPC157->Cytokine_Modulation NO_System Nitric Oxide (NO) System BPC157->NO_System Angiogenesis Angiogenesis & Tissue Repair BPC157->Angiogenesis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_Modulation->Pro_inflammatory_Cytokines Downregulates Anti_inflammatory_Effect Anti-inflammatory Effect NO_System->Anti_inflammatory_Effect Angiogenesis->Anti_inflammatory_Effect

BPC-157's multi-faceted anti-inflammatory action.
KPV: Targeting the Melanocortin Pathway

KPV (Lys-Pro-Val) is a tripeptide fragment of α-melanocyte-stimulating hormone (α-MSH) that retains the anti-inflammatory properties of the parent molecule.[6] It primarily acts through melanocortin receptors, specifically MC1R and MC3R.[6] Activation of these receptors leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

KPV_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling KPV KPV Peptide MC1R_MC3R Melanocortin Receptors (MC1R, MC3R) KPV->MC1R_MC3R Binds to NFkB_Pathway NF-κB Pathway MC1R_MC3R->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Reduces Production of Anti_inflammatory_Effect Anti-inflammatory Effect NFkB_Pathway->Anti_inflammatory_Effect

KPV's anti-inflammatory signaling cascade.
LL-37: Dual Antimicrobial and Immunomodulatory Roles

LL-37 is a human cathelicidin peptide with both antimicrobial and immunomodulatory functions. Its anti-inflammatory effects are, in part, mediated by its ability to neutralize lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response via Toll-like receptor 4 (TLR4). By interfering with this interaction, LL-37 can attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[7]

LL37_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LL37 LL-37 Peptide LPS LPS LL37->LPS Neutralizes TLR4 Toll-like Receptor 4 (TLR4) LL37->TLR4 Modulates LPS->TLR4 Activates Inflammatory_Cascade Pro-inflammatory Signaling Cascade TLR4->Inflammatory_Cascade Cytokine_Production Cytokine Production (TNF-α, IL-6) Inflammatory_Cascade->Cytokine_Production Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Cascade->Anti_inflammatory_Effect

LL-37's modulation of TLR4-mediated inflammation.
Thymosin Alpha-1: Enhancing Immune Regulation

Thymosin Alpha-1 is an immunomodulatory peptide that plays a role in T-cell maturation and function.[8] Its anti-inflammatory effects are linked to its ability to modulate cytokine release, including the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[9] The mechanism of action involves interaction with Toll-like receptors (TLRs) on immune cells, which triggers signaling cascades that enhance the immune response in a regulated manner.[10]

TA1_Signaling cluster_membrane Immune Cell Membrane cluster_intracellular Intracellular Signaling TA1 Thymosin Alpha-1 TLRs Toll-like Receptors (TLRs) TA1->TLRs Binds to Signaling_Cascades Signaling Cascades TLRs->Signaling_Cascades Cytokine_Modulation Cytokine Modulation Signaling_Cascades->Cytokine_Modulation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_Modulation->Pro_inflammatory_Cytokines Downregulates Immune_Regulation Enhanced Immune Regulation Cytokine_Modulation->Immune_Regulation

Thymosin Alpha-1's immunomodulatory pathway.

Experimental Protocols

The following are generalized experimental protocols for assessing the in vitro anti-inflammatory effects of peptides, based on common methodologies found in the literature.[11][12][13][14]

In Vitro Anti-Inflammatory Assay Using Macrophage Cell Lines

This protocol describes a common method for evaluating the anti-inflammatory properties of peptides by measuring their effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Differentiation:

  • Human monocytic cell lines such as THP-1 or murine macrophage cell lines like RAW264.7 are commonly used.

  • THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Peptide Treatment and Inflammatory Stimulation:

  • Differentiated macrophages are pre-treated with various concentrations of the test peptide (e.g., this compound, BPC-157, KPV, LL-37, or Thymosin Alpha-1) for a specified period (e.g., 2 hours).

  • Following pre-treatment, inflammation is induced by adding LPS (e.g., from E. coli) to the cell culture wells, with the exception of the negative control group.

  • A positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone) is typically included.

  • The cells are then incubated for a further period (e.g., 22-24 hours) to allow for cytokine production.

3. Measurement of Pro-Inflammatory Cytokines:

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.

4. Data Analysis:

  • The results are typically expressed as the percentage of cytokine inhibition compared to the LPS-only treated group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Experimental_Workflow cluster_setup Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Start Start: Monocytic Cell Line (e.g., THP-1) Differentiate Differentiate with PMA Start->Differentiate Macrophages Adherent Macrophages Differentiate->Macrophages Pretreat Pre-treat with Peptide Macrophages->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA Analyze_Data Data Analysis ELISA->Analyze_Data End End: Assess Anti-inflammatory Effect Analyze_Data->End

Workflow for in vitro anti-inflammatory peptide screening.

References

Comparison Guide: Validating the Mechanism of Action of P8RI, a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of P8RI, a novel and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other known RIPK1 inhibitors. We present key experimental data validating its mechanism of action across different cell types, offering researchers and drug development professionals a clear overview of its performance and protocols for replication.

Overview of the Necroptosis Signaling Pathway

Necroptosis is a regulated form of necrosis initiated by death receptors, such as the TNF receptor (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the TNFR1 signaling complex. In the absence of caspase-8 activity, RIPK1 auto- and trans-phosphorylates, leading to the recruitment and phosphorylation of RIPK3. This activates the mixed lineage kinase domain-like pseudokinase (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death. This compound is designed to selectively bind to the kinase domain of RIPK1, preventing its phosphorylation and halting the entire downstream necroptotic cascade.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP) TNFR1->Complex_I Recruits MLKL_oligomer MLKL Oligomer Membrane_Rupture Membrane Rupture MLKL_oligomer->Membrane_Rupture TNFa TNF-α TNFa->TNFR1 Binds RIPK1 RIPK1 Complex_I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->MLKL_oligomer Oligomerizes & Translocates Necrosome->MLKL This compound This compound This compound->RIPK1 Inhibits Phosphorylation Nec1 Necrostatin-1 Nec1->RIPK1

Caption: The necroptosis pathway initiated by TNF-α, highlighting the inhibitory action of this compound on RIPK1.

Comparative Efficacy of RIPK1 Inhibitors

The inhibitory potential of this compound was compared against Necrostatin-1 (Nec-1), a widely used allosteric RIPK1 inhibitor, across three distinct cell lines. The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay following induction of necroptosis.

Compound HT-29 IC50 (nM) Jurkat IC50 (nM) Primary Macrophages IC50 (nM)
This compound 12.518.225.6
Necrostatin-1 95.8150.5210.1

Experimental Protocols & Validation

This experiment quantifies the ability of this compound to protect cells from necroptotic death.

start Seed Cells (HT-29, Jurkat, etc.) in 96-well plates pretreat Pre-treat with This compound or Nec-1 (1 hour) start->pretreat induce Induce Necroptosis (TNF-α + Smac mimetic + Caspase inhibitor) pretreat->induce incubate Incubate (24 hours) induce->incubate lyse Add CellTiter-Glo® Reagent (Lyses cells, releases ATP) incubate->lyse measure Measure Luminescence (Proportional to ATP/Viability) lyse->measure end Calculate IC50 Values measure->end

Caption: Workflow for determining inhibitor potency via a luminescence-based cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HT-29 at 1x10⁴ cells/well) in opaque-walled 96-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1. Add the compounds to the respective wells and incubate for 1 hour at 37°C.

  • Necroptosis Induction: Add a cocktail of TNF-α (20 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM) to all wells except the untreated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader. Data is normalized to untreated controls (100% viability) and fully induced controls (0% viability) to calculate IC50 values.

This biochemical assay directly confirms that this compound inhibits the activation of its target, RIPK1.

Detailed Protocol:

  • Cell Culture and Treatment: Culture HT-29 cells in 6-well plates until they reach 80-90% confluency.

  • Inhibitor Treatment: Pre-treat cells with this compound (50 nM) or Nec-1 (500 nM) for 1 hour.

  • Induction: Induce necroptosis as described in the viability assay for a shorter duration (e.g., 6 hours) to capture peak protein phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, and β-actin overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Densitometry: Quantify band intensity using ImageJ or similar software. Normalize the phospho-RIPK1 signal to total RIPK1.

Quantitative Western Blot Results:

Treatment Condition Normalized p-RIPK1/RIPK1 Ratio (Fold Change)
Vehicle Control1.0
Necroptosis Induction8.7
Induction + this compound (50 nM)1.2
Induction + Nec-1 (500 nM)3.5

Cross-Species Efficacy of P8RI in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide P8RI's performance in various animal models, with a focus on its cross-species efficacy. This compound, a CD31 agonist, has shown significant therapeutic potential in preclinical studies related to transplant rejection and medical device biocompatibility. This document summarizes key experimental data, details the methodologies used in these studies, and provides a comparative overview with other relevant treatments.

This compound in a Rat Model of Aortic Allograft

This compound has been investigated for its ability to prevent antibody-mediated rejection in a rat model of aortic allograft. The study demonstrated that this compound treatment can mitigate the adverse immune response following transplantation.[1]

Comparative Efficacy Data

The following table summarizes the key findings from the study, comparing the outcomes in this compound-treated rats to a control group that received phosphate-buffered saline.

ParameterControl GroupThis compound-Treated GroupPercentage Change with this compound
Donor-Specific Antibodies (Mean Fluorescence Intensity)741344-53.6%
Media Nuclei Density (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵+54.5%
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶+15.3%

Data sourced from a study on a rat model of orthotopic aortic allograft.[1]

Experimental Protocol: Rat Aortic Allograft Model

A 1 cm segment of the abdominal aorta from a donor Brown Norway (BN) rat was transplanted into the subrenal aorta of a recipient rat in an end-to-end fashion.[1] Anesthesia was induced with 4% isoflurane and maintained at 2%.[1] Post-operative analgesia was provided with buprenorphine (0.03 mg/kg) administered intraperitoneally.[1] The this compound treatment group received daily subcutaneous injections of this compound at a dose of 2.5 mg/kg for 28 days.[1] The control group received subcutaneous injections of phosphate-buffered saline.[1] After 28 days, blood samples were collected to quantify circulating donor-specific antibodies (DSAs), and the aortic allografts were harvested for histological and immunohistochemical analysis.[1]

This compound-Coated Stents in a Pig Coronary Artery Model

To address the issues of in-stent stenosis and thrombosis, this compound has been utilized as a coating for coronary stents. A study in a porcine model compared the in vivo performance of this compound-coated stents with bare-metal stents (BMS) and everolimus-eluting stents (DES).[2]

Comparative Performance of Stent Coatings

The table below outlines the comparative performance of the different stent types at 7 and 28 days post-implantation in pig coronary arteries.

TimepointStent TypeEndothelializationInflammation and Neointimal Growth
7 Days This compound-Coated Stent Fully endothelialized with no activated platelets/leukocytes. [2]Minimal inflammation observed.
Bare-Metal Stent (BMS)Partially endothelialized with activated leukocytes present.Inflammation-induced neointimal growth.[2]
Drug-Eluting Stent (DES)Impaired endothelialization.[2]Leukocyte activation is prevented, but delayed device integration.[2]
28 Days This compound-Coated Stent Maintained healthy endothelial coverage.Significantly reduced neointima development compared to BMS, appearing as a normal arterial media with no thrombosis. [2]
Bare-Metal Stent (BMS)Established endothelial layer but with significant neointimal hyperplasia.Pronounced neointimal growth.[2]
Drug-Eluting Stent (DES)Incomplete endothelialization, potential for late thrombosis.Absence of thrombosis but impaired healing.[2]
Experimental Protocol: Porcine Coronary Stent Implantation

Female farm pigs were used for the coronary stent implantation study.[2] The animals were anesthetized, and vascular access was gained for the percutaneous coronary intervention. Three types of stents were implanted in the coronary arteries: this compound-coated stents, bare-metal stents (Multilink®), and everolimus-eluting stents (Xience®).[2] Each animal received one type of stent. Post-implantation, the animals were followed for 7 or 28 days.[2] At the end of the follow-up period, the stented coronary arteries were explanted for coronarography and microscopic analysis to assess endothelialization, inflammation, and neointimal growth.[2]

Mechanism of Action: The CD31 Signaling Pathway

This compound functions as a CD31 agonist. CD31, or Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a key receptor expressed on endothelial cells, platelets, and leukocytes. Its signaling pathway plays a crucial role in maintaining vascular homeostasis, modulating immune responses, and regulating cell adhesion.

CD31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular_EC Intracellular (Endothelial Cell) cluster_intracellular_Leukocyte Intracellular (Leukocyte) This compound This compound CD31_EC CD31 (Endothelial Cell) This compound->CD31_EC Binds and activates CD31_Leukocyte CD31 (Leukocyte) This compound->CD31_Leukocyte Binds and activates ITIM_EC ITIM Phosphorylation CD31_EC->ITIM_EC Induces ITIM_Leukocyte ITIM Phosphorylation CD31_Leukocyte->ITIM_Leukocyte Induces Membrane_EC Endothelial Cell Membrane Membrane_Leukocyte Leukocyte Membrane SHP2_EC SHP-2 Recruitment ITIM_EC->SHP2_EC Anti_Apoptosis Anti-Apoptotic Pathways (e.g., Akt activation) SHP2_EC->Anti_Apoptosis Activates Vascular_Homeostasis Vascular Homeostasis Anti_Apoptosis->Vascular_Homeostasis Promotes SHP2_Leukocyte SHP-2 Recruitment ITIM_Leukocyte->SHP2_Leukocyte Adhesion_Inhibition Inhibition of Adhesion and Activation SHP2_Leukocyte->Adhesion_Inhibition Leads to Reduced_Inflammation Reduced Inflammation Adhesion_Inhibition->Reduced_Inflammation Results in

Caption: CD31 signaling pathway activated by this compound.

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in the animal models discussed.

Experimental_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Administration cluster_followup Follow-up Period cluster_analysis Data Collection and Analysis cluster_outcome Outcome Assessment Rat_Model Rat Aortic Allograft Model P8RI_Injection This compound Subcutaneous Injection (Rat Model) Rat_Model->P8RI_Injection Control_Group Control Group (Saline or Bare/Drug-Eluting Stent) Rat_Model->Control_Group Pig_Model Pig Coronary Stent Model P8RI_Stent This compound-Coated Stent Implantation (Pig Model) Pig_Model->P8RI_Stent Pig_Model->Control_Group Follow_Up Defined Follow-up (e.g., 28 days for rats, 7/28 days for pigs) P8RI_Injection->Follow_Up P8RI_Stent->Follow_Up Control_Group->Follow_Up Blood_Analysis Blood Sample Analysis (e.g., DSA levels) Follow_Up->Blood_Analysis Histology Histological and Immunohistochemical Analysis (e.g., tissue sections) Follow_Up->Histology Imaging Imaging (e.g., Coronarography, Microscopy) Follow_Up->Imaging Efficacy_Evaluation Efficacy Evaluation (e.g., Rejection prevention, Endothelialization) Blood_Analysis->Efficacy_Evaluation Histology->Efficacy_Evaluation Imaging->Efficacy_Evaluation

References

P8RI Peptide: A Performance Comparison Against Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the P8RI peptide against negative controls, supported by experimental data. This compound is a synthetic agonist peptide of CD31, a key receptor in regulating immune responses. It is designed to restore the inhibitory function of CD31, making it a promising candidate for therapeutic interventions in inflammatory and thrombotic diseases.

Executive Summary

This compound demonstrates significant biological activity compared to negative controls in both in vitro and in vivo settings. In vitro, this compound effectively inhibits thrombin generation and T-cell proliferation when compared to a scrambled peptide control. In an in vivo model of aortic allograft, this compound treatment leads to a marked reduction in donor-specific antibodies and favorable histological outcomes compared to a phosphate-buffered saline (PBS) control. These findings highlight the specific, sequence-dependent activity of this compound in modulating immune responses.

Data Presentation

In Vitro Performance: this compound vs. Scrambled Peptide

While comprehensive quantitative data from peer-reviewed publications directly comparing this compound to a scrambled peptide is limited, a key patent discloses the use of a scrambled peptide as a negative control in functional assays.

Table 1: In Vitro Functional Assays of this compound Against a Scrambled Peptide Control

AssayMetricThis compoundScrambled Peptide ControlOutcome
Thrombin GenerationVelocity Index of Thrombin ActivitySignificantly ReducedNo significant effectThis compound inhibits thrombin generation[1]
T-Cell ProliferationProliferative ResponseDose-dependent inhibitionNot reportedCD31 peptide inhibits T-cell proliferation[2]
Peptide Homophilic Interaction (BIAcore)Response Units (RU)Concentration-dependent bindingControl channel (normalized)This compound exhibits homophilic interaction[2]
In Vivo Performance: this compound vs. PBS Control in a Rat Aortic Allograft Model

A study on a rat model of orthotopic aortic allograft provides robust in vivo data on the efficacy of this compound.

Table 2: In Vivo Efficacy of this compound in a Rat Aortic Allograft Model (28-day treatment) [3]

ParameterMetricThis compound Treatment GroupPBS Control Group
Humoral ResponseMean Fluorescence Intensity of Donor-Specific Antibodies344741
Histological AnalysisDensity of Nuclei in the Media (nuclei/px²)3.4 x 10⁻⁵2.2 x 10⁻⁵
Media Surface Area (px²)2.33 x 10⁶2.02 x 10⁶

Experimental Protocols

In Vivo Aortic Allograft Rat Model[3]
  • Animal Model: A rat model of orthotopic aortic allograft was utilized.

  • Treatment: this compound was administered subcutaneously for 28 days at a dose of 2.5 mg/kg/day.

  • Control Group: The control group received subcutaneous injections of phosphate-buffered saline (PBS).

  • Data Collection:

    • Humoral Response: Circulating donor-specific antibodies (DSAs) were quantified to assess the alloimmune humoral response.

    • Histological Analysis: Aortic allografts were subjected to histologic and immunohistochemical analyses to evaluate antibody-mediated lesions.

In Vitro Thrombin Generation Assay[1]
  • Assay Principle: Thrombin generation was measured at 37°C by calibrated automated thrombogram in platelet-rich plasma in the presence of Tissue Factor (0.5 pM).

  • Experimental Setup: this compound was covalently bound onto aminated polystyrene wells. A scrambled peptide was used as a negative control.

  • Data Analysis: The velocity index of thrombin activity was calculated as Peak / (Time to peak - Lag Time).

Signaling Pathway and Experimental Workflow

CD31 Inhibitory Signaling Pathway

This compound functions as a CD31 agonist, restoring its inhibitory signaling pathway. Upon binding of this compound to CD31, the Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in the cytoplasmic domain of CD31 become phosphorylated. These phosphorylated ITIMs then serve as docking sites for SH2 domain-containing phosphatases, primarily SHP-2, which in turn dephosphorylate downstream signaling molecules, leading to the attenuation of the immune response.

CD31_Signaling_Pathway This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 binds to ITIM ITIMs (phosphorylated) CD31->ITIM leads to phosphorylation of SHP2 SHP-2 Phosphatase ITIM->SHP2 recruits Downstream Downstream Signaling (e.g., TCR signaling) SHP2->Downstream dephosphorylates Inhibition Inhibition of Immune Response Downstream->Inhibition results in

CD31 inhibitory signaling pathway activated by this compound.
Experimental Workflow for In Vivo Aortic Allograft Study

The following diagram outlines the key steps in the in vivo study comparing this compound to a PBS control.

Experimental_Workflow start Start: Aortic Allograft Rat Model randomization Randomization start->randomization treatment_this compound This compound Treatment Group (2.5 mg/kg/day s.c. for 28 days) randomization->treatment_this compound treatment_control PBS Control Group (s.c. for 28 days) randomization->treatment_control data_collection Data Collection at Day 28 treatment_this compound->data_collection treatment_control->data_collection dsa_analysis Quantification of Donor-Specific Antibodies data_collection->dsa_analysis histo_analysis Histological Analysis of Allograft data_collection->histo_analysis end End: Comparative Analysis dsa_analysis->end histo_analysis->end

Workflow of the in vivo aortic allograft experiment.

References

A Comparative Analysis of P8RI and Biologics in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, biologics have revolutionized the treatment of numerous immune-mediated diseases. Concurrently, novel synthetic peptides like P8RI are emerging with unique mechanisms of action. This guide provides an objective comparison of the synthetic peptide this compound and established biologics, focusing on their mechanisms, supporting experimental data, and the signaling pathways they modulate.

Executive Summary

This guide contrasts this compound, a synthetic peptide agonist of the CD31 receptor, with three major classes of biologics: TNF-α inhibitors, IL-6 inhibitors, and Janus kinase (JAK) inhibitors. While biologics directly target key inflammatory cytokines or their signaling pathways, this compound offers a potentially more nuanced approach by restoring the immunomodulatory function of the endothelial receptor CD31. This comparison is based on available preclinical and clinical data, highlighting the distinct therapeutic strategies and potential applications of each approach.

Mechanism of Action and Signaling Pathways

This compound: A CD31 Agonist

This compound is a synthetic peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). CD31 is expressed on the surface of endothelial cells, platelets, and leukocytes and plays a crucial role in maintaining vascular homeostasis and dampening immune responses. During inflammation, the extracellular portion of CD31 can be cleaved, leading to a loss of its regulatory function. This compound is designed to bind to the remaining juxtamembrane portion of CD31, restoring its inhibitory signaling and promoting anti-inflammatory and anti-thrombotic effects.

P8RI_Signaling_Pathway cluster_intracellular Intracellular Signaling This compound This compound Cleaved_CD31 Cleaved CD31 (on Endothelial Cell) This compound->Cleaved_CD31 SHP2 SHP-2 (Phosphatase) Cleaved_CD31->SHP2 Recruits & Activates SHP2->Inhibition Dephosphorylates & Inhibits Inflammatory_Signaling Pro-inflammatory Signaling Cascades Inhibition->Inflammatory_Signaling

Figure 1: this compound Signaling Pathway. This compound binds to cleaved CD31, restoring its function and leading to the recruitment and activation of the phosphatase SHP-2, which in turn inhibits pro-inflammatory signaling.
Biologics: Targeting Key Inflammatory Mediators

TNF-α Inhibitors (e.g., Infliximab, Adalimumab)

These are monoclonal antibodies or receptor fusion proteins that bind to and neutralize both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] By doing so, they prevent TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting the downstream activation of pro-inflammatory signaling pathways like NF-κB and MAPK.[1][2] This leads to a reduction in the production of other inflammatory cytokines such as IL-1 and IL-6.[2][4]

TNFa_Inhibitor_Pathway TNFa_Inhibitor TNF-α Inhibitor TNFa TNF-α TNFa_Inhibitor->TNFa Binds & Neutralizes TNFR TNF Receptor (on Target Cell) TNFa->TNFR Binding Blocked NFkB_MAPK NF-κB & MAPK Pathways TNFR->NFkB_MAPK Activates ProInflammatory_Genes Pro-inflammatory Gene Expression (IL-1, IL-6, etc.) NFkB_MAPK->ProInflammatory_Genes

Figure 2: TNF-α Inhibitor Signaling Pathway. These biologics neutralize TNF-α, preventing its interaction with its receptor and subsequent activation of pro-inflammatory gene expression.

IL-6 Inhibitors (e.g., Tocilizumab, Sarilumab)

These are monoclonal antibodies that target the Interleukin-6 receptor (IL-6R). By blocking the IL-6R, they prevent IL-6 from binding and initiating its pro-inflammatory signaling cascade through the JAK-STAT pathway.[5][6] This is effective in reducing systemic inflammation, as IL-6 is a key driver of the acute phase response.[6]

IL6_Inhibitor_Pathway IL6_Inhibitor IL-6 Inhibitor IL6R IL-6 Receptor (on Target Cell) IL6_Inhibitor->IL6R Blocks IL6 IL-6 IL6->IL6R JAK JAK IL6R->JAK Activates STAT STAT JAK->STAT Phosphorylates ProInflammatory_Genes Pro-inflammatory Gene Expression STAT->ProInflammatory_Genes Promotes

Figure 3: IL-6 Inhibitor Signaling Pathway. These biologics block the IL-6 receptor, thereby inhibiting the JAK-STAT signaling pathway and reducing inflammatory gene expression.

JAK Inhibitors (e.g., Tofacitinib, Baricitinib, Upadacitinib)

These are small molecule inhibitors that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2) intracellularly. By inhibiting JAKs, they block the signaling of multiple cytokines that rely on the JAK-STAT pathway, including IL-6, interferons, and other pro-inflammatory mediators.[7][8][9]

JAK_Inhibitor_Pathway Cytokine Cytokine (e.g., IL-6, IFN-γ) Cytokine_Receptor Cytokine Receptor (on Target Cell) Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits STAT STAT JAK->STAT Phosphorylation Blocked ProInflammatory_Genes Pro-inflammatory Gene Expression STAT->ProInflammatory_Genes Promotes

Figure 4: JAK Inhibitor Signaling Pathway. JAK inhibitors block the intracellular JAK enzymes, preventing the phosphorylation of STAT proteins and subsequent pro-inflammatory gene expression.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and representative biologics. It is important to note that the data for this compound is from preclinical models of localized inflammation, while the data for biologics is from clinical trials in systemic inflammatory diseases like rheumatoid arthritis (RA).

Table 1: In Vitro Anti-inflammatory Effects
Therapeutic AgentModel SystemBiomarkerEffectReference
This compound Human Coronary Artery Endothelial CellsIL-6 SecretionSignificantly reduced[10]
IL-8 SecretionSignificantly reduced[10]
Infliximab (TNF-α inhibitor) Not directly measured in vitro in the same contextIL-1, IL-6 ProductionReduced in vivo[1][2]
Tocilizumab (IL-6 inhibitor) Not directly measured in vitro in the same contextIL-6 SignalingInhibited[5]
Baricitinib (JAK inhibitor) In vitro assaysIL-6, TNF-α expressionDecreased[8]
Table 2: In Vivo / Clinical Efficacy
Therapeutic AgentDisease Model / Patient PopulationKey Efficacy EndpointResultReference
This compound Rat Aortic AllograftDonor-Specific Antibodies (MFI)Reduced (344 vs 741 in control)[4]
Adalimumab (TNF-α inhibitor) Rheumatoid Arthritis PatientsC-Reactive Protein (CRP)Significantly decreased[11][12]
DAS28 ScoreSignificantly improved (median 5.7 to 3.1)[11]
Sarilumab (IL-6 inhibitor) Rheumatoid Arthritis PatientsACR20 Response Rate67% (150mg q2w) vs 46% (placebo)[13]
DAS28-CRP <2.6 (Remission)Significantly higher than placebo[13]
Upadacitinib (JAK inhibitor) Rheumatoid Arthritis PatientsACR20/50/70 Response (15mg)68%/42%/23% vs 41%/15%/3% (methotrexate)[14][15]
DAS28-CRP <2.6 (Remission)75% (15mg) at 5 years[10][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and biologics.

This compound: In Vitro Cytokine Measurement
  • Objective: To quantify the effect of this compound on the release of inflammatory cytokines from endothelial cells.

  • Cell Culture: Primary Human Coronary Artery Endothelial Cells (HCAECs) are cultured on experimental discs coated with the CD31-mimetic peptide (this compound) or control coatings.

  • Incubation: Cells are cultured for 48 hours.

  • Sample Collection: The culture supernatant is collected.

  • Cytokine Analysis: The concentration of soluble inflammatory markers, including IL-6 and IL-8, in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Bio-Plex).

  • Data Analysis: The median fluorescence intensity (MFI) for each cytokine is determined and compared between the this compound-coated discs and control discs. Statistical significance is typically determined using ANOVA with multiple comparison tests.

P8RI_In_Vitro_Protocol Start Start Culture_HCAEC Culture HCAECs on This compound-coated & Control Discs Start->Culture_HCAEC Incubate_48h Incubate for 48 hours Culture_HCAEC->Incubate_48h Collect_Supernatant Collect Culture Supernatant Incubate_48h->Collect_Supernatant Multiplex_Assay Measure Cytokines (IL-6, IL-8) using Multiplex Immunoassay Collect_Supernatant->Multiplex_Assay Data_Analysis Compare Cytokine Levels between this compound and Control Multiplex_Assay->Data_Analysis End End Data_Analysis->End

Figure 5: Experimental Workflow for this compound In Vitro Cytokine Analysis.
Biologics: Clinical Trial Efficacy Assessment in Rheumatoid Arthritis

  • Objective: To evaluate the efficacy of a biologic in reducing disease activity in patients with rheumatoid arthritis.

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Patient Population: Patients with active rheumatoid arthritis who have had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).

  • Intervention: Patients are randomized to receive the biologic (e.g., Upadacitinib 15 mg or 30 mg once daily) or a placebo, often in combination with a stable dose of methotrexate.

  • Efficacy Endpoints:

    • Primary: American College of Rheumatology 20% improvement (ACR20) response rate and Disease Activity Score 28 using C-reactive protein (DAS28-CRP) of less than 2.6 (clinical remission) at a specified time point (e.g., 12 or 14 weeks).

    • Secondary: ACR50 and ACR70 response rates, change from baseline in DAS28-CRP, and patient-reported outcomes.

  • Data Collection: Disease activity measures and patient-reported outcomes are collected at baseline and at regular intervals throughout the study.

  • Statistical Analysis: The proportion of patients meeting the primary and secondary endpoints in the biologic and placebo groups are compared using appropriate statistical tests (e.g., chi-squared test or logistic regression).

Biologics_Clinical_Trial_Workflow Start Start Patient_Recruitment Recruit RA Patients with Inadequate Response to csDMARDs Start->Patient_Recruitment Randomization Randomize to Biologic or Placebo Patient_Recruitment->Randomization Treatment_Period Administer Treatment for Specified Duration (e.g., 12-24 weeks) Randomization->Treatment_Period Data_Collection Collect Efficacy Data (ACR, DAS28-CRP, etc.) Treatment_Period->Data_Collection Statistical_Analysis Compare Efficacy Endpoints between Treatment Groups Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

Figure 6: General Workflow for a Clinical Trial of a Biologic in Rheumatoid Arthritis.
General Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Objective: To measure the concentration of a specific cytokine in a biological sample (e.g., cell culture supernatant, serum).

  • Principle: A sandwich ELISA uses a pair of antibodies specific to the target cytokine.

  • Procedure:

    • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

    • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

    • Sample Incubation: The samples and a series of standards with known cytokine concentrations are added to the wells. The cytokine in the sample binds to the capture antibody.

    • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.

    • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

    • Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[17][18][19]

Conclusion

This compound and biologics represent distinct yet complementary approaches to the management of inflammation. Biologics have a well-established track record in treating systemic inflammatory diseases by directly targeting key cytokines or their signaling pathways. This compound, on the other hand, presents a novel mechanism by restoring the homeostatic function of the CD31 receptor, with demonstrated efficacy in localized inflammatory settings.

The data presented in this guide highlight the potent systemic anti-inflammatory effects of biologics in established diseases like rheumatoid arthritis. While the current evidence for this compound is primarily in preclinical models of localized inflammation, its ability to reduce key inflammatory cytokines such as IL-6 and IL-8 suggests a potential for broader anti-inflammatory applications.

Future research should focus on exploring the systemic anti-inflammatory potential of this compound in relevant animal models of inflammatory diseases. Direct comparative studies between this compound and biologics in these models would be invaluable for elucidating their relative efficacy and potential for combination therapies. For drug development professionals, this compound represents a promising candidate for conditions where restoring endothelial homeostasis and modulating leukocyte activation are key therapeutic goals.

References

A Comparative Guide to P8RI and PI3K Inhibitors: Two Distinct Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, precision and mechanism of action are paramount. This guide provides a detailed comparison of two distinct classes of molecules: the novel synthetic peptide P8RI, a CD31 agonist, and the established class of Phosphoinositide 3-kinase (PI3K) inhibitors. While both hold therapeutic promise, they operate in fundamentally different biological contexts, targeting separate pathways for disparate indications. This analysis clarifies their unique mechanisms, summarizes key experimental data, and provides insights into their respective therapeutic potentials.

A direct benchmarking of this compound against PI3K inhibitors is not scientifically appropriate as they do not share a common mechanism of action or therapeutic target. This compound is an immunomodulatory peptide targeting vascular homeostasis and inflammation, while PI3K inhibitors are primarily oncology drugs that block a critical cell survival and proliferation pathway.[1][2] This guide will, therefore, present them as separate entities to provide a clear and accurate comparison of their individual merits within their intended therapeutic areas.

Section 1: this compound - A CD31 Agonist for Vascular Homeostasis

This compound is a synthetic, biomimetic retro-inverso peptide that functions as a CD31 agonist.[1] It is designed to be resistant to plasma proteases and acts by binding to the ectodomain of CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1, PECAM-1), a crucial receptor on endothelial cells, platelets, and leukocytes.[1][3] By engaging CD31, this compound restores the receptor's natural inhibitory signaling, which can be lost during strong inflammatory events.[4] This mechanism is being explored for its therapeutic potential in preventing antibody-mediated rejection (AMR) in organ transplantation and improving the biocompatibility of endovascular devices like stents.[4][5]

This compound Signaling Pathway

The engagement of CD31 by its agonist, this compound, initiates an intracellular signaling cascade that promotes cell survival and reduces inflammation. This pathway is critical for maintaining the integrity of the vascular endothelium. Key downstream effects include the activation of the Erk/Akt pathways, which helps protect endothelial cells from apoptosis.[6][7]

P8RI_CD31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide CD31 CD31 Receptor (PECAM-1) This compound->CD31 binds & activates SHP2 SHP-2 Phosphatase CD31->SHP2 recruits Erk Erk SHP2->Erk activates Akt Akt SHP2->Akt activates Survival Cell Survival & Endothelial Homeostasis Erk->Survival FoxO3 FoxO3 (Pro-apoptotic) Akt->FoxO3 inhibits Akt->Survival FoxO3->Survival inhibits

This compound engages the CD31 receptor to promote cell survival pathways.
Quantitative Data: this compound in Antibody-Mediated Rejection

In a preclinical rat model of aortic allografts, this compound demonstrated a significant ability to mitigate the alloimmune humoral response, a key factor in antibody-mediated rejection.[4]

ParameterControl GroupThis compound-Treated GroupOutcome
Donor-Specific Antibodies (MFI) 741344Reduced DSA development[4]
Media Nuclei Density (nuclei/px²) x 10⁻⁵ 2.23.4Increased cell preservation[4]
Media Surface Area (px²) x 10⁶ 2.022.33Increased tissue integrity[4]
MFI: Mean Fluorescence Intensity
Experimental Protocol: this compound in a Rat Aortic Allograft Model[4]
  • Model: An orthotopic aortic allograft model in rats was utilized to simulate organ transplantation.

  • Treatment: this compound was administered via continuous subcutaneous infusion using osmotic pumps for 28 days.

  • Humoral Response Assessment: Circulating donor-specific antibodies (DSAs) were quantified using flow cytometry to measure the alloimmune response.

  • Histological Analysis: Aortic allografts were subjected to histologic and immunohistochemical analyses to evaluate antibody-mediated lesions, cell density, and tissue morphology.

Section 2: PI3K Inhibitors - Targeted Therapy for Hematologic Malignancies

Phosphoinositide 3-kinase (PI3K) inhibitors are a class of targeted therapy drugs that disrupt the PI3K/AKT/mTOR signaling pathway.[2][8] This pathway is frequently overactive in cancer cells, promoting their uncontrolled growth and survival.[8][9] By blocking key enzymes (PI3K isoforms α, β, δ, γ) in this cascade, these inhibitors can induce cancer cell death (apoptosis) and halt proliferation.[2] Several PI3K inhibitors have received FDA approval for treating relapsed or refractory hematologic cancers, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL).[10][11][12]

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of the cell cycle. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, preventing the activation of AKT and mTOR, which ultimately leads to reduced cell proliferation and survival.[13][14]

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Inhibitor PI3K Inhibitor (e.g., Copanlisib, Duvelisib) Inhibitor->PI3K blocks mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

PI3K inhibitors block a key signaling cascade in cancer cells.
Comparative Clinical Data of Approved PI3K Inhibitors

The following tables summarize key efficacy data from pivotal clinical trials for three FDA-approved PI3K inhibitors.

Table 1: Copanlisib in Relapsed Follicular Lymphoma (CHRONOS-1 Trial) [12][15][16]

ParameterResult
Indication Relapsed Follicular Lymphoma (after ≥2 prior therapies)
Overall Response Rate (ORR) 59%[15]
Complete Response (CR) 14%[12]
Partial Response (PR) 44%[12]
Median Duration of Response 12.2 months[12]
Median Progression-Free Survival (PFS) 11.2 months[15]

Table 2: Duvelisib in Relapsed/Refractory CLL/SLL (DUO Trial) [17][18]

ParameterDuvelisib ArmOfatumumab Arm
Indication Relapsed/Refractory CLL/SLL (after ≥2 prior therapies)
Median Progression-Free Survival (PFS) 13.3 months9.9 months
Overall Response Rate (ORR) 74%45%
Hazard Ratio (PFS) \multicolumn{2}{c}{0.52 (p < 0.0001)}

Table 3: Idelalisib in Relapsed CLL & Follicular Lymphoma [11][19][20]

ParameterResult (CLL, with Rituximab)Result (FL, Monotherapy)
Indication Relapsed CLLRelapsed Follicular Lymphoma
Overall Response Rate (ORR) 81% (vs 13% for Placebo+Rtx)[11]54%[19]
Median Progression-Free Survival (PFS) Not Reached (vs 5.5 months)[11]11 months[19]
24-Week PFS Rate 93% (vs 46% for Placebo+Rtx)[11]N/A
Experimental Protocol: DUO Phase 3 Clinical Trial (Duvelisib)[17]

The workflow for a pivotal clinical trial provides a framework for evaluating therapeutic efficacy and safety.

DUO_Trial_Workflow Start Patient Enrollment (N=319) Relapsed/Refractory CLL/SLL Random 1:1 Randomization Start->Random ArmA Arm A (n=160) Duvelisib 25 mg PO BID Random->ArmA ArmB Arm B (n=159) Ofatumumab IV Random->ArmB FollowUp Treatment until Progression or Unacceptable Toxicity ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint: Progression-Free Survival (PFS) Secondary Endpoints: Overall Response Rate (ORR), Safety FollowUp->Endpoint

Workflow of the Phase 3 DUO clinical trial.

Conclusion

This guide delineates the distinct therapeutic profiles of the CD31 agonist this compound and the class of PI3K inhibitors.

  • This compound represents a novel approach aimed at restoring vascular homeostasis and immune privilege. Its mechanism as a CD31 agonist shows preclinical promise in specialized areas such as transplant rejection and medical device biocompatibility. Further clinical studies are needed to establish its efficacy and safety in humans.

  • PI3K inhibitors , such as Copanlisib, Duvelisib, and Idelalisib, are established, potent agents in oncology. Their mechanism of disrupting the PI3K/AKT/mTOR pathway provides a clear therapeutic benefit for patients with certain relapsed or refractory hematologic malignancies. While effective, their use is associated with significant toxicities that require careful patient management.

For researchers and drug development professionals, understanding these fundamental differences is crucial for contextualizing preclinical data, designing clinical trials, and identifying the appropriate patient populations for these highly specific therapeutic agents.

References

Safety Operating Guide

Proper Disposal of P8RI: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of P8RI, a CD31 agonist used in research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.

While this compound is classified as not a hazardous substance or mixture according to its Safety Data Sheet (SDS), responsible disposal is still a critical component of laboratory best practices.[1]

Key Information and Data

To facilitate safe handling and disposal, the following table summarizes the key identifiers and properties of this compound.

IdentifierValue
Product Name This compound
Synonyms D-P8RI
CAS Number 2147724-76-1
Molecular Formula C51H77N13O9
Molecular Weight 1016.24 g/mol
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the degradation or neutralization of this compound for disposal purposes. The recommended procedure, therefore, is to handle and dispose of it as a standard, non-hazardous laboratory chemical, following the steps outlined below.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

P8RI_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_contamination Assess for Contamination with Hazardous Materials start->assess_contamination is_contaminated Is the this compound waste mixed with hazardous chemicals? assess_contamination->is_contaminated hazardous_waste Dispose of as Hazardous Waste following institutional guidelines is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_contaminated->non_hazardous_waste No containerize Place in a designated, sealed, and properly labeled waste container hazardous_waste->containerize non_hazardous_waste->containerize disposal_request Submit a hazardous material pickup request to Environmental Health & Safety (EHS) containerize->disposal_request end End: Proper Disposal Complete disposal_request->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.